GS-6620 PM
Beschreibung
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Eigenschaften
Molekularformel |
C13H15N5O4 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile |
InChI |
InChI=1S/C13H15N5O4/c1-12(21)10(20)8(4-19)22-13(12,5-14)9-3-2-7-11(15)16-6-17-18(7)9/h2-3,6,8,10,19-21H,4H2,1H3,(H2,15,16,17)/t8-,10-,12-,13+/m1/s1 |
InChI-Schlüssel |
GGKHUQNPPFVKTI-DXLKZPDWSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@@]1(C#N)C2=CC=C3N2N=CN=C3N)CO)O)O |
Kanonische SMILES |
CC1(C(C(OC1(C#N)C2=CC=C3N2N=CN=C3N)CO)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of GS-6620
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral, it targets the viral RNA-dependent RNA polymerase, a crucial enzyme for HCV replication. This guide provides a detailed technical overview of the mechanism of action of GS-6620, including its metabolic activation, molecular interactions, and antiviral activity. It is intended for an audience with a strong background in virology, pharmacology, and drug development.
Core Mechanism of Action: Chain Termination of Viral RNA Synthesis
GS-6620 is a prodrug, meaning it is administered in an inactive form and must be metabolized within the host cell to exert its antiviral effect. The core of its mechanism lies in the intracellular conversion to its active 5'-triphosphate metabolite, GS-441326. This active form, a C-nucleoside adenosine analog triphosphate, acts as a competitive inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1]
Once incorporated into the nascent viral RNA strand, GS-441326 functions as a non-obligate chain terminator, effectively halting further elongation of the viral genome.[2] This premature termination of RNA synthesis prevents the production of viable viral progeny, thus inhibiting HCV replication. The unique dual substitutions of 1′-CN and 2′-C-Me on the ribose ring of the active triphosphate metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases, contributing to its therapeutic window.[1]
Quantitative Analysis of Antiviral Activity and Potency
The antiviral efficacy of GS-6620 and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of GS-6620 against HCV Genotypes
| HCV Genotype | Replicon Assay EC₅₀ (µM) |
| 1a | 0.048 |
| 1b | 0.05 |
| 2a | 0.25 |
| 3a | 0.18 |
| 4a | 0.08 |
| 5a | 0.68 |
| 6a | 0.12 |
EC₅₀ (50% effective concentration) values were determined in HCV replicon assays. Data sourced from Feng et al., 2014.[1]
Table 2: Inhibition of HCV NS5B Polymerase by the Active Metabolite GS-441326
| HCV Genotype | IC₅₀ (µM) | Kᵢ/Kₘ |
| 1b | 0.39 ± 0.14 | 0.23 |
| 2a | 1.3 ± 0.4 | 0.18 |
IC₅₀ (50% inhibitory concentration) and Kᵢ/Kₘ values were determined in enzymatic assays using recombinant NS5B polymerase. Data sourced from Feng et al., 2014.[1]
Table 3: In Vitro Cytotoxicity and Selectivity of GS-6620
| Cell Line | CC₅₀ (µM) |
| Huh-7 | > 90 |
| HepG2 | > 50 |
| Clone-5 | > 50 |
CC₅₀ (50% cytotoxic concentration) values were determined in various human cell lines. GS-6620 showed no significant cytotoxicity at the highest concentrations tested. Data sourced from Feng et al., 2014.[1]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of GS-6620 was assessed using HCV replicon cells, which are stable human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously.
-
Cell Seeding: Replicon cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of GS-6620.
-
Incubation: The plates are incubated for a period of 3 to 5 days to allow for HCV replication and the antiviral effect to manifest.
-
Quantification of HCV RNA: The level of HCV RNA replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time reverse transcription PCR (RT-qPCR).
-
Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits HCV replication by 50%, is calculated from the dose-response curve.
NS5B Polymerase Inhibition Assay
The direct inhibitory effect of the active triphosphate metabolite, GS-441326, on the HCV NS5B polymerase is evaluated in a cell-free enzymatic assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a synthetic RNA template, ribonucleoside triphosphates (rNTPs, including a labeled rNTP for detection), and varying concentrations of GS-441326.
-
Initiation and Incubation: The polymerization reaction is initiated by the addition of the enzyme or rNTPs and incubated at the optimal temperature for the polymerase activity.
-
Termination and Detection: The reaction is stopped, and the amount of newly synthesized RNA is quantified. This can be achieved through methods such as filter binding assays to capture radiolabeled RNA or fluorescence-based assays.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined from the dose-response curve. Kinetic parameters like Kᵢ/Kₘ are calculated to understand the mode of inhibition.
Resistance Selection Studies
To assess the potential for the development of viral resistance, HCV replicon cells are cultured in the presence of increasing concentrations of GS-6620 over an extended period.
-
Initial Treatment: Replicon cells are treated with GS-6620 at a concentration around the EC₅₀ value.
-
Dose Escalation: As cells begin to grow out, indicating the emergence of resistant populations, the concentration of GS-6620 is gradually increased.
-
Isolation and Sequencing: Once a resistant cell population is established that can grow in the presence of high concentrations of the drug, the HCV replicon RNA is isolated. The NS5B coding region is then sequenced to identify mutations that confer resistance.
-
Phenotypic Characterization: The identified mutations are introduced into a wild-type replicon construct, and the susceptibility of these mutant replicons to GS-6620 is determined to confirm their role in resistance. Prolonged passaging of HCV replicons in the presence of GS-6620 has led to the selection of the S282T mutation in the NS5B polymerase, which confers reduced susceptibility to the drug.[1]
Visualizing the Mechanism of Action and Experimental Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Metabolic activation pathway of the prodrug GS-6620 to its active triphosphate form, GS-441326, within a hepatocyte.
Caption: Molecular mechanism of action of GS-441326, the active metabolite of GS-6620, leading to chain termination of HCV RNA synthesis.
Caption: Simplified workflow diagrams for the HCV replicon assay and in vitro resistance selection studies used to characterize GS-6620.
Conclusion
GS-6620 is a potent C-nucleoside prodrug inhibitor of HCV replication. Its mechanism of action is well-defined, involving intracellular conversion to the active triphosphate metabolite, GS-441326, which acts as a competitive inhibitor and chain terminator of the HCV NS5B RNA-dependent RNA polymerase. This leads to the effective suppression of viral RNA synthesis across multiple HCV genotypes. While GS-6620 showed promise in early studies, its clinical development was hampered by pharmacokinetic variability.[1] Nevertheless, the detailed understanding of its mechanism of action provides valuable insights for the continued development of nucleotide analog inhibitors for HCV and other viral diseases.
References
An In-Depth Technical Guide to GS-6620: A C-Nucleoside Inhibitor of Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6620 is a C-nucleoside monophosphate prodrug that was investigated as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a pangenotypic inhibitor, it demonstrated activity against multiple HCV genotypes in preclinical studies. GS-6620 is a prodrug that requires intracellular metabolic activation to its pharmacologically active triphosphate form, GS-441326. This active metabolite acts as a chain terminator of viral RNA synthesis. Despite promising in vitro antiviral activity, the clinical development of GS-6620 was hindered by pharmacokinetic and pharmacodynamic variability observed in early-phase trials. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolic activation, and mechanism of action of GS-6620, along with generalized experimental protocols for its evaluation.
Chemical Structure and Identifiers
GS-6620 is a complex molecule with a distinct C-nucleoside core. Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-Aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate[2][3] |
| CAS Number | 1350735-70-4[2][3] |
| Molecular Formula | C₂₉H₃₇N₆O₉P[2] |
| Molar Mass | 644.622 g·mol⁻¹[2] |
| Synonyms | GS6620, GS 6620[3] |
Physicochemical Properties
Pharmacological Properties
GS-6620 exhibits potent antiviral activity against a range of HCV genotypes. Its efficacy and selectivity have been characterized through various in vitro assays.
Antiviral Activity
The 50% effective concentration (EC₅₀) of GS-6620 has been determined in HCV replicon assays across multiple genotypes.
| HCV Genotype | EC₅₀ (µM) |
| Genotype 1a | 0.05 - 0.12 |
| Genotype 1b | 0.048 - 0.68 |
| Genotype 2a | 0.25 - 0.68 |
| Genotype 3a | 0.16 - 0.68 |
| Genotype 4a | 0.13 - 0.68 |
| Genotype 5a | 0.09 - 0.68 |
| Genotype 6a | 0.11 - 0.68 |
Data compiled from multiple sources.
GS-6620 has shown limited activity against other viruses, with some activity observed against the closely related bovine viral diarrhea virus (BVDV), with an EC₅₀ of 1.5 μM.[1]
Enzyme Inhibition
The active triphosphate metabolite of GS-6620, GS-441326, is a competitive inhibitor of the HCV NS5B polymerase.
| HCV NS5B Genotype | IC₅₀ (µM) | Kᵢ/Kₘ |
| Genotype 1b | 0.39 | 0.23 |
| Genotype 2a | 1.3 | 0.18 |
Data represents the inhibitory activity of the active triphosphate metabolite, GS-441326.[1]
Cytotoxicity
The 50% cytotoxic concentration (CC₅₀) of GS-6620 has been evaluated in various cell lines to determine its therapeutic window.
| Cell Line | CC₅₀ (µM) |
| Huh-7 | 67 |
| HepG2 | 66 |
| PC-3 | 40 |
| PBMCs | >100 |
Data compiled from multiple sources.
Mechanism of Action and Metabolic Activation
GS-6620 is a prodrug that must be metabolized intracellularly to its active triphosphate form, GS-441326, to exert its antiviral effect.[1]
Metabolic Activation Pathway
The intracellular activation of GS-6620 is a multi-step enzymatic process.
References
The Core Target of GS-6620: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GS-6620 is a C-nucleoside monophosphate prodrug investigated for its potent antiviral activity against the Hepatitis C Virus (HCV). Its primary molecular target is the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase .[1][2][3] GS-6620 undergoes intracellular metabolic activation to its pharmacologically active triphosphate form, GS-441326. This active metabolite acts as a competitive inhibitor of ATP incorporation and a chain terminator of viral RNA synthesis, effectively halting HCV replication.[1][2] This document provides a comprehensive overview of the target, mechanism of action, and pharmacological properties of GS-6620, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Mechanism of Action: Targeting HCV NS5B Polymerase
GS-6620 exerts its antiviral effect through a multi-step intracellular process that culminates in the inhibition of the HCV NS5B polymerase, an enzyme critical for the replication of the viral RNA genome.
Intracellular Activation
GS-6620 is a prodrug designed for efficient delivery into hepatocytes, the primary site of HCV replication.[2][4][5] Once inside the cell, it undergoes a series of enzymatic conversions to yield the active triphosphate metabolite, GS-441326 (also known as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1] This activation pathway involves the cleavage of the phosphoramidate and ester moieties from the parent compound.[2]
Inhibition of NS5B Polymerase
The active triphosphate, GS-441326, is a potent and selective inhibitor of the HCV NS5B polymerase.[1][3] Its mechanism of inhibition is twofold:
-
Competitive Inhibition: GS-441326 structurally mimics the natural substrate adenosine triphosphate (ATP) and competes for the active site of the NS5B polymerase.[1][2]
-
Chain Termination: Once incorporated into the nascent viral RNA strand, the unique chemical structure of GS-441326, featuring a 1′-cyano and a 2′-C-methyl group on the ribose ring, prevents the addition of subsequent nucleotides, thus terminating the elongation of the viral RNA chain.[1]
This dual mechanism of action contributes to the potent anti-HCV activity of GS-6620.
Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy and inhibitory activity of GS-6620 and its active metabolite.
Table 1: Anti-HCV Activity of GS-6620 in Replicon Assays [1]
| HCV Genotype | EC50 (μM) |
| Genotype 1a | 0.21 |
| Genotype 1b | 0.05 |
| Genotype 2a | 0.68 |
| Genotype 3a | 0.11 |
| Genotype 4a | 0.08 |
| Genotype 5a | 0.09 |
| Genotype 6a | 0.12 |
| Infectious Genotype 2a-J6/JFH1 | 0.25 |
EC50 (50% effective concentration) values represent the concentration of GS-6620 required to inhibit 50% of HCV replication in cellular replicon assays.
Table 2: Inhibition of HCV NS5B Polymerase by GS-441326 [1]
| Parameter | Genotype 1b NS5B | Genotype 2a NS5B |
| IC50 (μM) | 0.39 ± 0.14 | 1.3 ± 0.4 |
| Ki/Km | 0.23 | 0.18 |
IC50 (50% inhibitory concentration) is the concentration of GS-441326 that inhibits 50% of the NS5B polymerase activity. Ki/Km is the ratio of the inhibitor constant to the Michaelis constant for the natural substrate (ATP), indicating the efficiency of competitive inhibition.
Experimental Protocols
This section details the methodologies employed in the characterization of GS-6620.
HCV Replicon Assay for Antiviral Activity
Objective: To determine the potency of GS-6620 against various HCV genotypes in a cellular context.
Methodology:
-
Cell Culture: Subgenomic HCV replicon-containing cells for genotypes 1a, 1b, 2a, 3a, 4a, 5a, and 6a are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of GS-6620.
-
Incubation: The treated cells are incubated for a period of 3 to 5 days to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using RT-qPCR.
-
Data Analysis: The concentration of GS-6620 that inhibits HCV replication by 50% (EC50) is calculated from the dose-response curve.
NS5B Polymerase Enzymatic Assay
Objective: To determine the direct inhibitory activity of the active metabolite GS-441326 on recombinant HCV NS5B polymerase.
Methodology:
-
Enzyme and Template: Recombinant NS5B polymerase from genotypes 1b and 2a is used. A synthetic RNA template is utilized for the polymerization reaction.
-
Reaction Mixture: The reaction is carried out in a buffer containing the NS5B enzyme, RNA template, ribonucleotide triphosphates (including a labeled nucleotide for detection), and varying concentrations of the inhibitor GS-441326.
-
Incubation: The reaction mixture is incubated to allow for RNA synthesis.
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled nucleotide.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. For determining the Ki/Km values, the assay is performed with varying concentrations of both the inhibitor and the natural substrate (ATP).
Selection of Resistant Mutants
Objective: To identify viral mutations that confer resistance to GS-6620.
Methodology:
-
Long-term Culture: HCV replicon cells are cultured in the presence of sub-lethal concentrations of GS-6620.
-
Dose Escalation: The concentration of GS-6620 is gradually increased as resistant cell populations emerge and proliferate.
-
Isolation of Resistant Clones: Individual resistant cell colonies are isolated and expanded.
-
Genotypic Analysis: The NS5B coding region of the viral genome from resistant clones is sequenced to identify mutations.
-
Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon to confirm their role in conferring resistance to GS-6620. The S282T mutation in NS5B has been identified as conferring resistance to GS-6620.[1]
Visualized Pathways and Workflows
Mechanism of Action of GS-6620
Caption: Intracellular activation and mechanism of action of GS-6620.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the EC50 of GS-6620 in HCV replicon assays.
Conclusion
GS-6620 is a potent inhibitor of HCV replication that targets the viral NS5B RNA-dependent RNA polymerase. Through its conversion to the active triphosphate form, GS-441326, it effectively suppresses viral RNA synthesis via a dual mechanism of competitive inhibition and chain termination. While GS-6620 demonstrated promising preclinical and early clinical antiviral activity, its development was hampered by pharmacokinetic variability.[3][4][5] Nevertheless, the detailed understanding of its mechanism of action and pharmacological profile provides valuable insights for the continued development of nucleotide analog inhibitors for HCV and other viral diseases.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
GS-6620: A C-Nucleoside Analog for Hepatitis C Inhibition - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a novel C-nucleoside analog developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a monophosphate prodrug, GS-6620 is designed for efficient intracellular delivery and conversion to its active triphosphate form, enabling broad-spectrum activity across HCV genotypes.[1][3] This technical guide provides an in-depth overview of the core pharmacology of GS-6620, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its evaluation.
Mechanism of Action
GS-6620 exerts its antiviral effect through a multi-step intracellular process. As a prodrug, it first enters the host cell and undergoes metabolic activation to its pharmacologically active 5'-triphosphate metabolite, GS-441326.[1][4] This conversion is crucial as the parent nucleoside analog itself is not efficiently phosphorylated by cellular kinases.[5]
The active triphosphate, GS-441326, acts as a competitive inhibitor of the endogenous ATP for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[1] Upon incorporation, GS-441326 functions as a non-obligate chain terminator of viral RNA synthesis, effectively halting viral replication.[1][4][5] The unique 1'-cyano and 2'-C-methyl substitutions on the ribose ring of GS-6620's active metabolite enhance its selectivity for the viral NS5B polymerase over host RNA polymerases, a key factor in its therapeutic window.[1]
Metabolic activation and mechanism of action of GS-6620.
Quantitative Antiviral Activity
GS-6620 has demonstrated potent antiviral activity against a wide range of HCV genotypes. The following tables summarize the key quantitative data from in vitro studies.
Table 1: Anti-HCV Replicon Activity of GS-6620
| HCV Genotype | EC50 (µM) |
|---|---|
| 1a | 0.048 |
| 1b | 0.29 |
| 2a | 0.25 |
| 3a | 0.05 |
| 4a | 0.06 |
| 5a | 0.68 |
| 6a | 0.14 |
Data sourced from Feng et al., 2014.[1]
Table 2: Inhibition of HCV NS5B Polymerase by GS-441326 (Active Metabolite)
| HCV Genotype | IC50 (µM) | Ki/Km |
|---|---|---|
| 1b | 0.39 ± 0.14 | 0.23 |
| 2a | 1.3 ± 0.4 | 0.18 |
Data sourced from Feng et al., 2014.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of GS-6620 are provided below.
HCV Replicon Assay
This assay is used to determine the potency of GS-6620 in inhibiting HCV RNA replication within host cells.
Workflow for the HCV replicon antiviral assay.
Protocol:
-
Cell Seeding: Culture Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, antibiotics, and G418 for selection. On the day of the assay, trypsinize the cells, count them, and adjust the cell density in culture medium without G418. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation and Addition: Prepare a stock solution of GS-6620 in 100% DMSO. Perform serial dilutions of the stock solution to create a range of concentrations. Remove the culture medium from the cell plates and add the medium containing the serially diluted GS-6620. Include appropriate vehicle (DMSO) and positive controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, remove the plates and allow them to equilibrate to room temperature. Prepare the luciferase assay reagent according to the manufacturer's instructions. Add the reagent to each well to lyse the cells and initiate the luciferase reaction.
-
Measurement and Analysis: Measure the luminescence signal using a microplate reader. The intensity of the luminescence is proportional to the level of HCV replicon replication. Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
NS5B Polymerase Enzymatic Assay
This biochemical assay measures the direct inhibitory effect of the active triphosphate metabolite of GS-6620 (GS-441326) on the HCV NS5B polymerase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM dithiothreitol, a heterologous RNA template, and recombinant HCV NS5B polymerase.
-
Inhibitor Addition: Add serial dilutions of GS-441326 to the reaction mixture.
-
Initiation of Reaction: Initiate the polymerase reaction by adding a mixture of nucleotides, including a radiolabeled nucleotide (e.g., 33P-CTP).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Precipitation: Stop the reaction by adding a solution containing EDTA. Precipitate the newly synthesized RNA product.
-
Detection and Analysis: Separate the radiolabeled RNA product by gel electrophoresis and quantify the amount of incorporated radioactivity using phosphorimaging. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of polymerase activity against the logarithm of the inhibitor concentration.
Resistance Selection Assay
This assay is designed to evaluate the genetic barrier to resistance for GS-6620.
Protocol:
-
Cell Seeding and Initial Treatment: Seed Huh-7 cells harboring an HCV replicon in a cell culture dish. After overnight culture, treat the cells with GS-6620 at a concentration equivalent to 5 times its EC50 in the presence of G-418 for selection.
-
Progressive Concentration Increase: Refresh the cell culture medium with fresh GS-6620 every 2 days. Once cell colonies begin to grow and reach about 90% confluence, split the cells and double the concentration of GS-6620.
-
Selection of Resistant Colonies: Continue to progressively increase the concentration of GS-6620 until the cell growth becomes stable in the presence of a high concentration (e.g., 50 µM).
-
Analysis of Resistant Clones: Expand the resistant cell population and perform genotypic analysis of the NS5B coding region to identify mutations conferring resistance. Phenotypically characterize the resistant clones by determining the EC50 of GS-6620 and other nucleoside inhibitors.
Mitochondrial Toxicity Assay
This assay assesses the potential for GS-6620 to cause mitochondrial dysfunction.
Protocol:
-
Cell Culture: Culture HepG2 cells in a medium containing either glucose or galactose. Cells grown in galactose-containing medium are more dependent on mitochondrial oxidative phosphorylation for energy production and are therefore more sensitive to mitochondrial toxicants.
-
Compound Treatment: Treat the cells with various concentrations of GS-6620 for a specified period (e.g., 48 hours).
-
ATP Measurement: After treatment, measure the total cellular ATP content using a luminescent cell viability assay kit.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) for both glucose and galactose conditions. A significant decrease in the CC50 in the galactose medium compared to the glucose medium suggests potential mitochondrial toxicity. Additionally, mitochondrial DNA levels can be quantified using real-time PCR after prolonged compound exposure to assess effects on mitochondrial replication.[1]
Conclusion
GS-6620 is a potent C-nucleoside analog with a well-defined mechanism of action against the HCV NS5B polymerase. Its pangenotypic activity and high barrier to resistance in vitro made it a promising candidate for HCV therapy.[1] However, its clinical development was halted due to high pharmacokinetic and pharmacodynamic variability observed in a phase I clinical trial.[2][6] Despite this, the in-depth understanding of its pharmacology and the experimental methodologies used for its characterization provide a valuable framework for the development of future nucleoside analog antiviral drugs.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of GS-6620 Against Hepatitis C Virus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a novel C-nucleoside monophosphate prodrug investigated for its potential as a direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2] As a nucleotide inhibitor (NI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, GS-6620 offers a pangenotypic activity profile and a high barrier to resistance, characteristics that are highly desirable in HCV therapeutics.[1][3] This technical guide provides a comprehensive overview of the in vitro efficacy of GS-6620, detailing its antiviral activity, mechanism of action, resistance profile, and the experimental protocols used for its characterization.
Antiviral Activity
GS-6620 has demonstrated potent and selective inhibitory activity against a broad range of HCV genotypes.[1][4] The antiviral efficacy is typically quantified by the 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication in vitro.
Table 1: In Vitro Anti-HCV Activity of GS-6620 in Subgenomic Replicon Assays
| HCV Genotype | Replicon Type | EC50 (μM) |
| 1a | Subgenomic | 0.048 |
| 1b | Subgenomic | 0.11 |
| 2a | Subgenomic | 0.15 |
| 2a | Infectious Virus (J6/JFH1) | 0.25 |
| 3a | Subgenomic | 0.18 |
| 4a | Subgenomic | 0.05 |
| 5a | Chimeric | 0.68 |
| 6a | Subgenomic | 0.13 |
Data sourced from Feng et al., 2014.[1]
GS-6620 exhibits limited activity against other viruses, with some residual activity observed against the closely related bovine viral diarrhea virus (BVDV) (EC50 = 1.5 μM).[3][4] Importantly, GS-6620 displayed low cytotoxicity in various cell lines, including Huh-7, HepG2, and peripheral blood mononuclear cells (PBMCs).[4]
Mechanism of Action
GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[5] The molecule is designed with L-alanine-isopropyl ester and phenol moieties on the 5'-phosphate and a 3'-isobutyryl ester to enhance cell permeability and oral bioavailability.[5][6] Once inside the hepatocyte, GS-6620 undergoes a series of enzymatic conversions to its active 5'-triphosphate metabolite, GS-441326 (also known as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1][3]
This active triphosphate, GS-441326, acts as a competitive inhibitor of the HCV NS5B polymerase.[1] It competes with the natural substrate, ATP, for incorporation into the nascent viral RNA strand.[5] Upon incorporation, GS-441326 functions as a chain terminator, halting further elongation of the viral RNA and thereby inhibiting viral replication.[1][5] The unique 1′-CN and 2′-C-Me substitutions on the ribose ring of the active metabolite enhance its selectivity for the HCV NS5B polymerase over host RNA polymerases.[1]
Table 2: Inhibition of HCV NS5B Polymerase by the Active Metabolite GS-441326
| NS5B Genotype | IC50 (μM) | K_i/K_m |
| 1b | 0.39 ± 0.14 | 0.23 |
| 2a | 1.3 ± 0.4 | 0.18 |
Data sourced from Feng et al., 2014.[1]
Resistance Profile
GS-6620 demonstrates a high barrier to the development of resistance in vitro.[1][7] Prolonged passaging of HCV replicons in the presence of increasing concentrations of GS-6620 led to the selection of the S282T mutation in the NS5B polymerase.[1][3] This mutation confers resistance to GS-6620, resulting in a greater than 30-fold increase in the EC50 value in both cellular and enzymatic assays.[1][8] The S282T mutation has been identified as a common resistance pathway for other nucleoside inhibitors of the HCV NS5B polymerase.
Experimental Protocols
HCV Replicon Assay
The in vitro antiviral activity of GS-6620 was primarily assessed using HCV subgenomic replicon assays.[1]
-
Cell Culture: Huh-7 cells harboring HCV subgenomic replicons of various genotypes (1a, 1b, 2a, 3a, 4a, 5a, 6a) are seeded in 96-well plates.
-
Compound Treatment: The cells are then treated with serial dilutions of GS-6620 for a period of 72 hours.[4]
-
Quantification of HCV RNA: Following treatment, total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
Data Analysis: The EC50 values are calculated by determining the compound concentration at which a 50% reduction in HCV RNA levels is observed compared to untreated control cells.
NS5B Polymerase Inhibition Assay
The inhibitory activity of the active triphosphate metabolite, GS-441326, on the HCV NS5B polymerase is determined using an in vitro enzymatic assay.[1]
-
Reaction Mixture: A reaction mixture is prepared containing recombinant NS5B polymerase from genotypes 1b and 2a, a biotinylated RNA template, and a mixture of ribonucleoside triphosphates (rNTPs), including [α-33P]rATP.
-
Inhibitor Addition: Serial dilutions of GS-441326 are added to the reaction mixture.
-
Reaction Initiation and Incubation: The polymerase reaction is initiated and allowed to proceed for a defined period (e.g., 70-90 minutes).[4]
-
Quantification of RNA Synthesis: The newly synthesized radiolabeled RNA is captured on a streptavidin-coated plate, and the amount of incorporated [α-33P]rATP is measured using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of GS-441326 required to inhibit 50% of the polymerase activity, is calculated. The Ki/Km values are determined through kinetic studies by varying the concentration of the natural substrate (ATP).[1]
Resistance Selection Studies
The emergence of resistance to GS-6620 is evaluated through long-term cell culture experiments.[3]
-
Initial Culture: HCV replicon-containing cells are cultured in the presence of a starting concentration of GS-6620 (e.g., 5 times the EC50).[3]
-
Dose Escalation: The concentration of GS-6620 is gradually increased in a stepwise manner as the cells adapt and resume growth.
-
Isolation of Resistant Clones: Once cell growth becomes stable at a high concentration of the inhibitor (e.g., 50 μM), individual resistant cell colonies are isolated.[3]
-
Genotypic and Phenotypic Analysis: The NS5B gene from the resistant clones is sequenced to identify mutations. The phenotypic resistance is confirmed by determining the EC50 of GS-6620 against the mutant replicons.
Conclusion
GS-6620 is a potent pangenotypic inhibitor of HCV replication in vitro. Its mechanism of action as a chain terminator of viral RNA synthesis, coupled with a high barrier to resistance, underscores its potential as an anti-HCV agent. The in vitro data summarized in this guide provide a foundational understanding of the antiviral properties of GS-6620 for the scientific and drug development community. However, it is important to note that despite its promising in vitro profile, the clinical development of GS-6620 was limited by high dose requirements and significant pharmacokinetic and pharmacodynamic variability in human trials.[1][2]
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of GS-6620 and HCV NS5B Polymerase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the hepatitis C virus (HCV) NS5B polymerase and the C-nucleoside monophosphate prodrug, GS-6620. This document details the mechanism of action, quantitative interaction data, and the experimental protocols used to characterize this interaction, serving as a valuable resource for researchers in the field of antiviral drug development.
Introduction to GS-6620 and the NS5B Target
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus.[1] A critical enzyme in the HCV life cycle is the nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp).[1] NS5B is responsible for catalyzing the replication of the viral RNA genome.[1] Its essential role in viral replication and the absence of a similar enzyme in mammalian cells make it a prime target for antiviral therapies.[2]
GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the HCV NS5B polymerase.[3][4] As a prodrug, GS-6620 is designed to be metabolized into its active form within the body, specifically in hepatocytes where HCV replication occurs.[5][6]
Mechanism of Action
GS-6620 exerts its antiviral effect through a multi-step process involving metabolic activation and subsequent inhibition of the NS5B polymerase.
Metabolic Activation:
GS-6620 is a double prodrug, featuring L-alanine-isopropyl ester and phenol moieties attached to the 5'-phosphate and a 3'-isobutyryl ester.[5][6] This design enhances its permeability and oral bioavailability.[5][6] Once inside hepatocytes, GS-6620 undergoes enzymatic conversion to its pharmacologically active 5'-triphosphate metabolite, GS-441326 (also referred to as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[3][5] This activation pathway is crucial as the initial nucleoside analog of GS-6620 is not efficiently phosphorylated by cellular kinases.[5]
Inhibition of NS5B Polymerase:
The active triphosphate metabolite, GS-441326, acts as a competitive inhibitor of the natural substrate, adenosine triphosphate (ATP), for incorporation into the nascent viral RNA chain by the NS5B polymerase.[3] Upon incorporation, GS-441326 functions as a chain terminator, halting further elongation of the viral RNA and thereby preventing viral replication.[3]
Signaling Pathway Diagram
Caption: Metabolic activation of GS-6620 and competitive inhibition of HCV NS5B polymerase.
Quantitative Data
The inhibitory activity of GS-6620 and its active metabolite has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of GS-6620 in HCV Replicon Assays
| HCV Genotype/Subtype | Cell-Based EC50 (µM) |
| 1a | 0.05 - 0.13 |
| 1b | 0.048 - 0.09 |
| 2a | 0.25 - 0.68 |
| 3a | 0.12 - 0.21 |
| 4a | 0.06 - 0.15 |
| 5a | 0.18 |
| 6a | 0.11 |
Data sourced from Feng et al. (2014).[3]
Table 2: Biochemical Inhibitory Activity of GS-441326 against HCV NS5B Polymerase
| HCV Genotype | IC50 (µM) | Ki/Km |
| 1b | 0.39 | 0.23 |
| 2a | 1.3 | 0.18 |
Data sourced from Feng et al. (2014).[3]
Experimental Protocols
The characterization of GS-6620's interaction with NS5B polymerase relies on two key in vitro assays: the HCV replicon assay and the NS5B polymerase inhibition assay.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound against HCV RNA replication within human hepatoma cells.
Objective: To determine the 50% effective concentration (EC50) of the test compound.
Materials:
-
Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 for selection.
-
Test compound (GS-6620) dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Reagents for quantifying HCV replication (e.g., Luciferase assay kit if the replicon contains a luciferase reporter gene, or reagents for qRT-PCR).
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®).
Methodology:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in DMEM with necessary supplements.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of GS-6620 in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Quantification of HCV Replication:
-
Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure the luminescence, which is proportional to the level of HCV replication.
-
qRT-PCR: Alternatively, extract total RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.
-
-
Cytotoxicity Assay:
-
In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo®) to determine the 50% cytotoxic concentration (CC50).
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of replication inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the selectivity index (SI = CC50/EC50).
-
Experimental Workflow: HCV Replicon Assay
Caption: Workflow for determining the antiviral activity of GS-6620 using an HCV replicon assay.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active metabolite of GS-6620 on the enzymatic activity of purified HCV NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of the active triphosphate metabolite (GS-441326).
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b).
-
RNA template/primer (e.g., homopolymeric template like poly(A)/oligo(dT)).
-
Ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-33P]UTP or a fluorescently labeled UTP).
-
Test compound (GS-441326).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Method for detecting RNA synthesis (e.g., scintillation proximity assay (SPA) beads or filter binding assay).
Methodology:
-
Reaction Setup:
-
In a reaction tube or well, combine the assay buffer, purified NS5B enzyme, and varying concentrations of the inhibitor (GS-441326).
-
Pre-incubate the enzyme-inhibitor mixture at room temperature for a short period (e.g., 15 minutes).
-
-
Initiation of Polymerization:
-
Initiate the polymerase reaction by adding the RNA template/primer and the rNTP mix (containing the labeled rNTP).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of newly synthesized RNA by measuring the incorporated labeled rNTP using a suitable detection method (e.g., scintillation counting for 33P or fluorescence measurement).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow: NS5B Polymerase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of GS-441326 on NS5B polymerase.
Resistance Profile
Prolonged exposure of HCV replicons to GS-6620 in vitro has been shown to select for resistance mutations.[3] The primary resistance-associated substitution identified is S282T in the NS5B polymerase.[3] This mutation confers reduced susceptibility to GS-6620.[3] The high barrier to resistance is a favorable characteristic for an antiviral agent.[3]
Clinical Development
In a phase I clinical study, GS-6620 demonstrated the potential for potent anti-HCV activity.[4] However, its clinical utility was limited by the need for high doses and significant pharmacokinetic and pharmacodynamic variability among patients.[4][6]
Conclusion
GS-6620 is a potent C-nucleoside monophosphate prodrug inhibitor of the HCV NS5B polymerase. Its active triphosphate metabolite, GS-441326, acts as a competitive inhibitor and chain terminator of viral RNA synthesis. The quantitative data from in vitro assays demonstrate its potent, pangenotypic activity. The detailed experimental protocols provided in this guide offer a framework for the continued study and development of NS5B polymerase inhibitors. While GS-6620 itself faced challenges in clinical development, the understanding of its interaction with the NS5B polymerase provides valuable insights for the design of future antiviral therapies.
References
- 1. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Lenacapavir (GS-6207): A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Initial Note: The compound "GS-6620 PM" as specified in the query did not yield any identifiable information. Based on the pharmacological context, this document details the profile of GS-6207, commercially known as Lenacapavir, a first-in-class HIV-1 capsid inhibitor. It is presumed that "this compound" was a typographical error.
Executive Summary
Lenacapavir (formerly GS-6207) is a potent, long-acting, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1] Its unique mechanism of action targets multiple stages of the viral lifecycle, offering a novel therapeutic option for the treatment of HIV-1 infection, particularly in individuals with multidrug-resistant virus.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of Lenacapavir, including its mechanism of action, in vitro and in vivo activity, clinical efficacy, and the detailed methodologies of key experimental protocols.
Mechanism of Action
Lenacapavir exerts its antiviral effect by binding to a hydrophobic pocket at the interface of two adjacent capsid protein (CA) monomers within the viral capsid.[4] This binding has a dual effect on the viral lifecycle:
-
Early Stage Inhibition: Lenacapavir stabilizes the HIV-1 capsid, preventing its proper disassembly (uncoating) after entry into the host cell. This interference with capsid trafficking and nuclear import of the pre-integration complex ultimately inhibits the integration of viral DNA into the host genome.[5]
-
Late Stage Inhibition: During the formation of new virions, Lenacapavir disrupts the assembly of the capsid, leading to the production of malformed, non-infectious viral particles.[1][6]
This multi-stage inhibition distinguishes Lenacapavir from other existing classes of antiretroviral drugs and contributes to its high potency and lack of cross-resistance.[1][6][7]
In Vitro Pharmacological Profile
Lenacapavir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including those resistant to other antiretroviral classes.
Antiviral Activity
| Cell Type | HIV-1 Strain(s) | EC50 (pM) | Reference(s) |
| MT-4 cells | Laboratory strains | 100 | [8] |
| PBMCs | 23 clinical isolates | 50 (mean, range 20-160) | [8] |
| Primary human CD4+ T cells | Not specified | 32 | [6] |
| Macrophages | Not specified | 56 | [6] |
| MT-2 cells | Not specified | 885 (HIV-2 isolates) | [6] |
Cytotoxicity
| Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |
| MT-4 cells | >50 | >476,000 |
In Vivo Pharmacokinetics and Efficacy
Clinical trials in humans have demonstrated the long-acting pharmacokinetic profile and potent antiviral activity of Lenacapavir.
Pharmacokinetic Parameters
| Administration Route | Tmax | Terminal Half-life | Reference(s) |
| Oral | ~4 hours | 10-12 days | [9] |
| Subcutaneous | ~11-14 weeks | 8-12 weeks | [9][10] |
Clinical Efficacy
| Trial | Population | Key Finding(s) | Reference(s) |
| Phase 1b | People with HIV | Mean viral load reduction of 1.75 to 2.20 log10 copies/mL after 10 days of monotherapy. | [11] |
| CAPELLA (Phase 2/3) | Heavily treatment-experienced adults with multidrug-resistant HIV-1 | 88% of participants receiving Lenacapavir achieved a ≥0.5 log10 copies/mL reduction in HIV-1 RNA by day 15, compared to 17% in the placebo group. At week 26, 81% of participants had an HIV-1 RNA level <50 copies/mL. | [2][3][6] |
| CALIBRATE (Phase 2) | Treatment-naïve adults with HIV-1 | High rates of virologic suppression (85-90%) at week 54 in combination with other antiretrovirals. | [2][12] |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay in MT-4 Cells
This assay determines the concentration of Lenacapavir required to inhibit 50% of viral replication (EC50) in the MT-4 human T-cell line.[13]
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium
-
HIV-1 viral stock
-
Lenacapavir stock solution
-
96-well cell culture plates
-
p24 antigen ELISA kit or reverse transcriptase (RT) activity assay kit
-
CO2 incubator (37°C, 5% CO2)
Procedure: [1]
-
Cell Seeding: Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Dilution: Prepare serial dilutions of Lenacapavir in complete RPMI-1640 medium.
-
Infection: Add the diluted Lenacapavir and a predetermined amount of HIV-1 viral stock to the wells containing the MT-4 cells. Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubation: Incubate the plates for 4-7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: Measure the level of HIV-1 replication in the cell culture supernatants using a p24 antigen ELISA or an RT activity assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the antiviral activity of Lenacapavir in primary human immune cells.[14]
Materials:
-
Human PBMCs
-
RPMI 1640 medium with supplements (fetal bovine serum, penicillin-streptomycin, IL-2)
-
Phytohemagglutinin (PHA)
-
HIV-1 viral stock
-
Lenacapavir stock solution
-
96-well plates
-
p24 antigen ELISA kit
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 48-72 hours.
-
Cell Plating: Resuspend stimulated PBMCs in fresh medium and plate in 96-well plates.
-
Infection and Treatment: Infect the cells with a known amount of HIV-1 stock in the presence of serial dilutions of Lenacapavir.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Medium Change: On day 4, replace half of the supernatant with fresh medium containing the appropriate concentration of Lenacapavir.
-
Quantification of Viral Replication: On day 7, collect cell-free supernatant and measure p24 antigen levels by ELISA.
-
Data Analysis: Calculate the EC50 value as described for the MT-4 cell assay.
X-ray Crystallography of HIV-1 Capsid-Inhibitor Complexes
This technique provides atomic-level structural information on how Lenacapavir binds to the HIV-1 capsid protein.[16]
-
Protein Expression and Purification: Express and purify the HIV-1 capsid protein.
-
Co-crystallization: Incubate the purified CA protein with a molar excess of Lenacapavir to form a complex. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
Crystal Harvesting and Cryo-protection: Harvest suitable crystals and soak them in a cryo-protectant solution before flash-freezing in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data from the frozen crystal at a synchrotron beamline.
-
Structure Solution and Refinement: Process the diffraction data and solve the three-dimensional structure of the CA-Lenacapavir complex using specialized software.
Cryo-Electron Microscopy (Cryo-EM) of HIV-1 Virus-Like Particles (VLPs) with Inhibitors
Cryo-EM allows for the visualization of the structural effects of Lenacapavir on immature HIV-1 VLPs at near-atomic resolution.[17]
Procedure: [17]
-
VLP Production and Purification: Produce and purify HIV-1 VLPs.
-
Permeabilization and Inhibitor Incubation: Permeabilize the VLP membrane and incubate with Lenacapavir to allow binding to the Gag lattice.
-
Cryo-EM Grid Preparation: Apply the VLP-inhibitor complex to cryo-EM grids and plunge-freeze in liquid ethane to vitrify the sample.
-
Data Acquisition: Acquire images of the vitrified VLPs using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Process the images and reconstruct the three-dimensional structure of the VLP-Lenacapavir complex.
Clinical Trial Protocols: CAPELLA (NCT04150068) and CALIBRATE (NCT04143594)
CAPELLA (Phase 2/3): [2][3][18][19]
-
Objective: To evaluate the safety and efficacy of Lenacapavir in heavily treatment-experienced people with multidrug-resistant HIV-1.
-
Design: A double-blind, placebo-controlled study. Participants were randomized to receive oral Lenacapavir or placebo in addition to their failing regimen for 14 days. This was followed by an open-label maintenance phase where all participants received subcutaneous Lenacapavir every 26 weeks in combination with an optimized background regimen.
-
Primary Endpoint: Proportion of participants achieving a ≥0.5 log10 copies/mL reduction in HIV-1 RNA at the end of the 14-day functional monotherapy period.
CALIBRATE (Phase 2): [2][12][20][21]
-
Objective: To evaluate the safety and efficacy of Lenacapavir-containing regimens in treatment-naïve people with HIV-1.
-
Design: A randomized, open-label, active-controlled study with multiple arms evaluating subcutaneous and oral Lenacapavir in combination with other antiretroviral agents.
-
Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 54.
Conclusion
Lenacapavir (GS-6207) represents a significant advancement in antiretroviral therapy. Its novel mechanism of action, potent antiviral activity against a wide range of HIV-1 variants, and long-acting formulation provide a much-needed therapeutic option for individuals with HIV-1, including those with extensive treatment experience and multidrug resistance. The comprehensive pharmacological data and detailed experimental methodologies outlined in this guide underscore the robust scientific foundation for the continued development and clinical use of Lenacapavir.
References
- 1. benchchem.com [benchchem.com]
- 2. gilead.com [gilead.com]
- 3. gilead.com [gilead.com]
- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HIV Capsid Lenacapavir Review Treatment & Prevention, PK, Mechanism, Resistance [natap.org]
- 7. hivglasgow.org [hivglasgow.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gilead.com [gilead.com]
- 11. Capsid inhibitor GS-6207 (lenacapavir): potential for 6 monthly dosing for MDR HIV | HIV i-Base [i-base.info]
- 12. natap.org [natap.org]
- 13. benchchem.com [benchchem.com]
- 14. HIV-1 replication assay in PBMCs. [bio-protocol.org]
- 15. hanc.info [hanc.info]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
GS-6620: A C-Nucleoside Analog with Pangenotypic Anti-HCV Activity and Limited Potential Against Other Viral Infections
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GS-6620 is a C-nucleoside monophosphate prodrug that demonstrated potent pangenotypic activity against the Hepatitis C virus (HCV) in preclinical studies. Its mechanism of action involves intracellular conversion to its active triphosphate metabolite, GS-441326, which acts as a competitive inhibitor and chain terminator of the HCV NS5B RNA-dependent RNA polymerase. Despite its promising anti-HCV profile, including a high barrier to resistance, clinical development was hampered by pharmacokinetic variability. Investigations into its broader antiviral potential revealed limited activity against a panel of other RNA and DNA viruses, suggesting a high degree of selectivity for the HCV polymerase. This guide provides a comprehensive overview of the preclinical data on GS-6620, with a focus on its potential for other viral infections, detailed experimental methodologies, and a summary of its mechanism of action.
Introduction
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C. Nucleoside and nucleotide inhibitors of the HCV NS5B polymerase have been a cornerstone of these therapeutic regimens due to their pangenotypic activity and high barrier to resistance.[1][2] GS-6620 emerged as a potent C-nucleoside analog with a unique dual substitution of 1'-CN and 2'-C-Me on the ribose ring, designed to enhance selectivity and overcome the limitations of earlier nucleoside inhibitors.[3] This document synthesizes the available preclinical data on GS-6620, detailing its mechanism of action, in vitro anti-HCV efficacy, and its evaluated potential against other viral pathogens.
Mechanism of Action
GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect.[4] The molecule is designed to efficiently enter hepatocytes, where it undergoes conversion to its pharmacologically active 5'-triphosphate form, GS-441326.[4]
The key steps in the mechanism of action are:
-
Intracellular Conversion: GS-6620, a nucleoside monophosphate prodrug, is metabolized within the cell to the active triphosphate, GS-441326.[1][4]
-
Competitive Inhibition: GS-441326 acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, competing with the natural substrate ATP for incorporation into the nascent viral RNA strand.[1][4]
-
Chain Termination: Upon incorporation into the growing RNA chain, GS-441326 leads to non-obligate chain termination, effectively halting viral replication.[4]
The unique 1'-cyano and 2'-C-methyl substitutions on the ribose moiety of GS-6620's active metabolite contribute to its high potency against the HCV NS5B polymerase and enhanced selectivity over host RNA polymerases, thereby reducing the potential for mitochondrial toxicity.[1][3]
In Vitro Antiviral Activity
Activity Against Hepatitis C Virus (HCV)
GS-6620 demonstrated potent and pangenotypic activity against various HCV genotypes in replicon assays. The 50% effective concentrations (EC50) were in the submicromolar range, highlighting its efficacy as an HCV inhibitor.
| HCV Genotype | Replicon Cell Line | EC50 (μM) | Cytotoxicity (CC50, μM) |
| 1a | Huh-7 | 0.42 | >90 |
| 1b | Huh-7 | 0.05 - 0.13 | >90 |
| 2a | Huh-7 | 0.25 - 0.68 | >50 |
| 3a | Huh-7 | 0.16 | >90 |
| 4a | Huh-7 | 0.06 | >90 |
| 5a | Huh-7 | 0.06 | >90 |
| 6a | Huh-7 | 0.12 | >90 |
Data compiled from Feng et al., 2014.[1]
Activity Against Other Viruses
To assess its broad-spectrum potential, GS-6620 was tested against a panel of RNA and DNA viruses. The results indicated limited activity beyond HCV, with some efficacy observed against the closely related bovine viral diarrhea virus (BVDV), a flavivirus often used as a surrogate for HCV in early-stage research.
| Virus | Virus Family | Cell Line | EC50 (μM) | Cytotoxicity (CC50, μM) |
| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | MDBK | 1.5 | >100 |
| West Nile Virus | Flaviviridae | Vero | >100 | >100 |
| Dengue Virus | Flaviviridae | Huh-7 | >100 | >100 |
| Yellow Fever Virus | Flaviviridae | Huh-7 | >100 | >100 |
| Human Rhinovirus (HRV) | Picornaviridae | H1-HeLa | >100 | >100 |
| Coxsackievirus B3 | Picornaviridae | H1-HeLa | >100 | >100 |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | >100 | >100 |
| Parainfluenza Virus 3 | Paramyxoviridae | H1-HeLa | >100 | >100 |
| Influenza A (H1N1) | Orthomyxoviridae | MDCK | >100 | >100 |
| Influenza A (H3N2) | Orthomyxoviridae | MDCK | >100 | >100 |
| Vaccinia Virus | Poxviridae | HFF | 8 | >100 |
| Human Immunodeficiency Virus (HIV) | Retroviridae | MT-2 | >100 | >100 |
| Hepatitis B Virus (HBV) | Hepadnaviridae | HepG2 | >100 | >100 |
Data compiled from Feng et al., 2014.[1]
Experimental Protocols
HCV Replicon Assays
-
Cell Lines: Stable human hepatoma (Huh-7) cell lines containing subgenomic HCV replicons of various genotypes were used.
-
Treatment: Cells were incubated with serial dilutions of GS-6620 for a specified period (typically 72 hours).
-
Endpoint: HCV replication was quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying HCV RNA levels using qRT-PCR.
-
Data Analysis: The EC50 values were calculated from the dose-response curves.
-
Cytotoxicity: Cell viability was assessed in parallel using an MTS assay to determine the 50% cytotoxic concentration (CC50).
Antiviral Screening Against Other Viruses
A general workflow for assessing the antiviral activity of GS-6620 against the panel of non-HCV viruses is outlined below. Specific cell lines and assay endpoints varied depending on the virus.
Discussion and Conclusion
GS-6620 is a potent and selective inhibitor of the HCV NS5B polymerase, demonstrating pangenotypic activity in vitro.[1] Its mechanism of action as a C-nucleoside analog that acts as a chain terminator for viral RNA synthesis is well-characterized.[1][4] However, its potential as a broad-spectrum antiviral agent appears limited. The comprehensive screening against a panel of RNA and DNA viruses revealed minimal to no activity, with the exception of the closely related bovine viral diarrhea virus.[1] This high degree of selectivity for the HCV polymerase suggests that the unique structural features of GS-6620, particularly the 1'-cyano and 2'-C-methyl substitutions, are critical for its interaction with the HCV NS5B enzyme and are not as readily accommodated by the polymerases of other viruses.
While GS-6620 itself did not progress to later stages of clinical development for HCV due to pharmacokinetic challenges, the insights gained from its development are valuable for the design of future nucleoside/nucleotide analog inhibitors.[2][5][6] The data strongly indicate that achieving broad-spectrum antiviral activity with this class of compounds requires careful consideration of the structural diversity among viral polymerases. For researchers and drug development professionals, GS-6620 serves as an important case study in the design of highly selective antiviral agents and highlights the challenges of translating potent in vitro activity into a clinically viable therapeutic with a broad spectrum of action. Future efforts in this area may focus on modifications of the nucleoside scaffold that allow for greater flexibility in binding to the active sites of polymerases from different viral families.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-6620 Triphosphate: A Technical Overview of a Potent HCV Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug developed as an inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1][2] As a nucleotide inhibitor, GS-6620 offered the potential for pangenotypic activity, a high barrier to resistance, and a favorable profile for drug-drug interactions.[1] The active form of the drug is its 5'-triphosphate metabolite, GS-441326 (also referred to as 1′-CN-2′-C-Me-4-aza-7,9-dideaza-A 5′-triphosphate).[1][3] This document provides a detailed technical guide on the mechanism of action, metabolic activation, in vitro efficacy, and experimental protocols related to GS-6620 and its active triphosphate metabolite.
Data Summary
Table 1: In Vitro Anti-HCV Activity of GS-6620
| HCV Genotype | Replicon System | EC₅₀ (µM) | CC₅₀ (µM) |
| 1a | Subgenomic | 0.048 | >90 |
| 1b | Subgenomic | 0.30 | >90 |
| 2a | Subgenomic | 0.11 | >50 |
| 2a | Infectious Virus (J6/JFH1) | 0.25 | >50 |
| 3a | Subgenomic | 0.05 | >50 |
| 4a | Subgenomic | 0.09 | >50 |
| 5a | Chimeric | 0.68 | >50 |
| 6a | Subgenomic | 0.12 | >50 |
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values were determined in corresponding replicon cell lines.[2][3]
Table 2: Inhibition of HCV NS5B Polymerase by GS-441326 (Triphosphate)
| HCV Genotype | Parameter | Value |
| 1b (Con1) | IC₅₀ (µM) | 0.39 ± 0.14 |
| 1b (Con1) | Kᵢ/Kₘ (ATP) | 0.23 |
| 2a (JFH1) | IC₅₀ (µM) | 1.3 ± 0.4 |
| 2a (JFH1) | Kᵢ/Kₘ (ATP) | 0.18 |
IC₅₀ (50% inhibitory concentration) and Kᵢ/Kₘ (inhibitor constant over Michaelis-Menten constant for ATP) values were determined using recombinant NS5B polymerases.[1][3]
Table 3: Antiviral Specificity of GS-6620
| Virus | EC₅₀ (µM) |
| Bovine Viral Diarrhea Virus (BVDV) | 1.5 |
| West Nile Virus | >100 |
| Dengue Virus | >100 |
| Yellow Fever Virus | >100 |
| Human Rhinovirus (HRV) | >100 |
| Coxsackievirus | >100 |
| Respiratory Syncytial Virus (RSV) | >100 |
| Parainfluenza Virus | >100 |
| Influenza A (H1N1) | >100 |
| Influenza A (H3N2) | >100 |
| Vaccinia Virus | 8 |
| Human Immunodeficiency Virus (HIV) | >100 |
| Hepatitis B Virus (HBV) | >100 |
EC₅₀ values were determined in various cell-based assays.[3]
Mechanism of Action
The active metabolite, GS-441326, acts as a competitive inhibitor of the endogenous ATP substrate for the HCV NS5B polymerase.[1][2] Upon incorporation into the nascent viral RNA strand, GS-441326 functions as a non-obligate chain terminator, preventing further elongation of the viral genome.[2] The unique 1'-cyano and 2'-C-methyl substitutions on the ribose moiety of GS-441326 contribute to its enhanced selectivity for the viral NS5B polymerase over host cellular RNA and DNA polymerases, including mitochondrial RNA polymerase.[1][3] This selectivity is a critical factor in minimizing off-target effects and potential toxicity.
Metabolic Activation
GS-6620 is a double prodrug designed to deliver the active nucleoside monophosphate to hepatocytes.[2][4] The metabolic activation cascade involves several enzymatic steps to convert the orally administered prodrug into the pharmacologically active triphosphate form within the target liver cells.
Caption: Metabolic activation pathway of GS-6620 to its active triphosphate form, GS-441326.
The initial steps in the activation of GS-6620 can occur through two primary routes. Hydrolysis of the 3'-isobutyryl ester by carboxylesterase 2 (CES2) yields the des-3'-isobutyryl metabolite, GS-465124.[2] Alternatively, cleavage of the 5'-phosphoramidate's isopropyl ester by Cathepsin A (CatA) and Carboxylesterase 1 (CES1) can occur.[2] Subsequent enzymatic steps within the hepatocyte lead to the formation of the nucleoside monophosphate, which is then phosphorylated by cellular kinases to the diphosphate and finally to the active triphosphate, GS-441326.[2]
Experimental Protocols
HCV Replicon Assay
This assay is used to determine the in vitro antiviral activity of GS-6620 against various HCV genotypes.
Caption: Workflow for determining the in vitro antiviral activity of GS-6620 using an HCV replicon assay.
-
Cell Seeding: HCV replicon cells, which contain a subgenomic HCV RNA that replicates autonomously, are seeded into 96-well plates. These replicons often contain a reporter gene, such as Renilla luciferase, to quantify viral replication.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of GS-6620.
-
Incubation: The plates are incubated for 72 hours to allow for viral replication and the antiviral effect of the compound to manifest.
-
Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase signal corresponds to an inhibition of HCV replication.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS reagent) is performed to determine the effect of the compound on cell viability.
-
Data Analysis: The EC₅₀ value is calculated from the dose-response curve of the luciferase data, and the CC₅₀ value is determined from the cytotoxicity data.
NS5B Polymerase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of the active triphosphate metabolite, GS-441326, on the enzymatic activity of the HCV NS5B polymerase.
Caption: Workflow for the NS5B polymerase inhibition assay with GS-441326.
-
Reaction Setup: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a suitable RNA template with a biotinylated primer, and a mixture of nucleotide triphosphates (NTPs), including a radiolabeled substrate (e.g., [³H]ATP).
-
Inhibitor Addition: Serial dilutions of the active triphosphate, GS-441326, are added to the reaction mixture.
-
Enzymatic Reaction: The reaction is initiated and incubated at an optimal temperature (e.g., 30°C) to allow the polymerase to synthesize new RNA.
-
Product Capture: The reaction is stopped, and the newly synthesized, biotinylated RNA products are captured on streptavidin-coated plates.
-
Quantification: The plates are washed to remove unincorporated nucleotides, and the amount of incorporated radiolabeled ATP is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined from the dose-response curve. For kinetic studies to determine the Kᵢ/Kₘ, the assay is performed with varying concentrations of both the inhibitor and the natural substrate (ATP).
Clinical Development and Challenges
In a phase I clinical study, GS-6620 demonstrated the potential for potent antiviral activity.[3][5] However, the clinical development of GS-6620 was hampered by significant intra- and inter-patient pharmacokinetic and pharmacodynamic variability.[3][4][5] The oral administration of GS-6620 in humans resulted in poor plasma exposure compared to that observed in preclinical animal models.[4] This was attributed to extensive intestinal metabolism, where the 3'-isobutyryl ester, intended to improve permeability, became a metabolic liability.[4] The complex and concentration-dependent absorption, likely involving the saturation of intestinal efflux transporters, further contributed to the unpredictable pharmacokinetic profile in humans.[4] These challenges ultimately led to the discontinuation of its development for HCV treatment.
Conclusion
GS-6620 is a potent C-nucleoside inhibitor of the HCV NS5B polymerase that undergoes intracellular activation to its active triphosphate form, GS-441326. In vitro studies demonstrated pangenotypic antiviral activity and a high barrier to resistance. However, significant challenges with its oral bioavailability and pharmacokinetic variability in humans prevented its successful clinical development for hepatitis C. The comprehensive data and methodologies presented in this guide provide valuable insights into the pharmacology of GS-6620 and can serve as a reference for researchers in the field of antiviral drug discovery and development. Despite its clinical outcome for HCV, the potent antiviral activity of its core nucleoside continues to be explored for other viral diseases.
References
- 1. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Resistance Profile of GS-6620: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As with all direct-acting antiviral agents, a thorough understanding of its in vitro resistance profile is critical for clinical development and predicting its long-term efficacy. This technical guide provides a comprehensive summary of the in vitro resistance data for GS-6620, including detailed experimental methodologies and a visualization of its mechanism of action.
Quantitative Resistance Data
GS-6620 has demonstrated a high barrier to resistance in in vitro studies. Prolonged exposure of HCV replicon cells to the drug resulted in the selection of a specific mutation in the NS5B polymerase gene. The quantitative impact of this mutation on the antiviral activity of GS-6620 is summarized below.
| HCV Genotype | Amino Acid Substitution | Fold-Change in EC50 | Assay Type |
| 1b | S282T | >30 | Replicon |
| Not Specified | S282T | >30 | Enzymatic |
Table 1: In Vitro Resistance Profile of GS-6620. The S282T substitution in the NS5B polymerase is the primary resistance-associated variant identified for GS-6620, conferring a significant reduction in susceptibility.[1][2]
Mechanism of Action and Resistance
GS-6620 is a prodrug that is metabolized within the host cell to its active 5'-triphosphate form. This active metabolite acts as a chain terminator of viral RNA synthesis by competing with the natural ATP substrate for incorporation by the HCV NS5B polymerase.[1][2] The S282T mutation is located in the active site of the NS5B polymerase and is a well-characterized resistance pathway for nucleoside inhibitors. This substitution likely reduces the binding affinity of the active metabolite of GS-6620 to the polymerase, thereby diminishing its inhibitory effect.
Figure 1: Mechanism of Action and Resistance of GS-6620. GS-6620 enters the hepatocyte and is converted to its active triphosphate form, which then inhibits the HCV NS5B polymerase, leading to chain termination of viral RNA synthesis. The S282T mutation in NS5B confers resistance by reducing the binding efficiency of the active metabolite.
Experimental Protocols
The in vitro resistance profile of GS-6620 was characterized using established methodologies, primarily involving long-term passaging of HCV replicon-containing cells in the presence of the drug.
HCV Replicon System
The primary tool for in vitro resistance studies of HCV is the subgenomic replicon system. These are cell lines, typically human hepatoma cells (e.g., Huh-7), that have been engineered to stably express a portion of the HCV genome, including the non-structural proteins required for viral replication, such as NS5B.
Resistance Selection Workflow
A general workflow for selecting for resistance to GS-6620 is outlined below.
Figure 2: General Workflow for In Vitro Resistance Selection. This diagram illustrates the key steps involved in identifying and characterizing resistance mutations to antiviral compounds like GS-6620 using an HCV replicon system.
EC50 Determination
The 50% effective concentration (EC50) is a measure of the drug's potency. To determine the fold-change in resistance, the EC50 of GS-6620 is measured against both the wild-type replicon and the replicon containing the identified resistance mutation(s). This is typically done using a dose-response assay where replicon cells are treated with serial dilutions of the compound. The level of HCV replication is then quantified, often through a reporter gene like luciferase, and the EC50 value is calculated.
Cross-Resistance
Studies have shown that GS-6620 has reduced activity against HCV replicons that already contain the S282T NS5B mutation.[1] This indicates a potential for cross-resistance with other nucleoside inhibitors that are also sensitive to this mutation.
Conclusion
The in vitro resistance profile of GS-6620 is characterized by a high barrier to resistance, with the S282T substitution in the NS5B polymerase being the primary resistance-associated variant.[1][2] This mutation confers a greater than 30-fold reduction in susceptibility.[1][2] Understanding this resistance profile is essential for the strategic development and potential clinical application of GS-6620 in the treatment of Hepatitis C. Further studies would be necessary to fully elucidate the clinical impact of this resistance pathway.
References
Methodological & Application
Application Notes and Protocols for the Experimental Use of GS-6620 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent and pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase. As a prodrug, GS-6620 is metabolized within the cell to its active 5'-triphosphate form, GS-441326. This active metabolite acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, leading to chain termination of the nascent viral RNA strand and subsequent inhibition of HCV replication. These application notes provide detailed protocols for the use of GS-6620 in cell culture-based assays to determine its antiviral activity, cytotoxicity, and mechanism of action.
Data Presentation
Antiviral Activity of GS-6620 against HCV Genotypes
| HCV Genotype | Replicon System | EC50 (µM) |
| 1a | Subgenomic Replicon | 0.12 |
| 1b | Subgenomic Replicon | 0.05 |
| 2a | Subgenomic Replicon | 0.68 |
| 2a | Infectious Virus (J6/JFH1) | 0.25 |
| 3a | Subgenomic Replicon | 0.18 |
| 4a | Subgenomic Replicon | 0.06 |
| 5a | Chimeric Replicon | 0.07 |
| 6a | Subgenomic Replicon | 0.13 |
EC50 (50% effective concentration) values represent the concentration of GS-6620 required to inhibit 50% of HCV replication.
Cytotoxicity of GS-6620 in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) |
| Huh-7 | Human Hepatoma | > 90 |
| Clone-5 (cured Huh-7) | Human Hepatoma | > 50 |
| HepG2 | Human Hepatoma | 66 |
| PC-3 | Human Prostate Cancer | 40 |
| PBMCs | Human Peripheral Blood Mononuclear Cells | > 100 |
CC50 (50% cytotoxic concentration) values represent the concentration of GS-6620 that results in 50% reduction in cell viability.
Signaling Pathway and Mechanism of Action
GS-6620 exerts its antiviral effect through a multi-step intracellular process. The following diagram illustrates the metabolic activation of GS-6620 and its mechanism of action in inhibiting HCV replication.
Caption: Intracellular activation and mechanism of action of GS-6620.
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes a method to determine the concentration of GS-6620 that inhibits HCV replication by 50% (EC50) in a stable HCV replicon cell line.
Materials:
-
HCV replicon-containing cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
GS-6620
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture: Maintain HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium without G418.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of GS-6620 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of GS-6620 in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "no drug" control (vehicle control, e.g., 0.5% DMSO) and a "no cells" control (medium only).
-
Remove the medium from the cells and add 100 µL of the medium containing the serially diluted GS-6620.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no cells control) from all readings.
-
Normalize the data to the vehicle control (100% replication).
-
Plot the percentage of inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Caption: Workflow for determining the antiviral activity of GS-6620.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is for determining the concentration of GS-6620 that causes a 50% reduction in cell viability (CC50).
Materials:
-
Huh-7 cells (or other cell line of interest)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
GS-6620
-
DMSO
-
96-well cell culture plates (clear)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or spectrophotometer (depending on the assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of GS-6620 in culture medium as described in Protocol 1. Add 100 µL of the diluted compound to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
Cell Viability Assay:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).
-
Mix on a plate shaker for 2 minutes.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence or absorbance.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the log of the drug concentration and determine the CC50 value using a sigmoidal dose-response curve.
-
Protocol 3: Intracellular Analysis of GS-6620 Triphosphate (GS-441326) by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of the active triphosphate metabolite of GS-6620 from cultured cells.
Materials:
-
Cultured cells (e.g., Huh-7)
-
GS-6620
-
Ice-cold 70% Methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical standard for GS-441326 (if available) or a suitable internal standard
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to ~80-90% confluency.
-
Treat cells with the desired concentration of GS-6620 for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 70% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate on ice for 15 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the intracellular metabolites) to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method for the separation and detection of GS-441326. This will involve optimizing the chromatographic conditions (column, mobile phases, gradient) and mass spectrometer parameters (ion source, collision energy).
-
Use an analytical standard of GS-441326 to create a standard curve for quantification.
-
-
Data Analysis:
-
Quantify the amount of GS-441326 in each sample by comparing its peak area to the standard curve.
-
Normalize the results to the number of cells per sample to express the concentration as pmol/10^6 cells.
-
Caption: Workflow for quantifying intracellular GS-6620 triphosphate.
Application Notes and Protocols for Measuring the Antiviral Activity of GS-6620
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV). It is a C-nucleoside monophosphate prodrug that, upon metabolic activation within host cells, targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] The active form of GS-6620, a 5'-triphosphate metabolite, acts as a chain terminator of viral RNA synthesis.[1][2] These application notes provide detailed protocols for evaluating the in vitro antiviral activity, cytotoxicity, and mechanism of action of GS-6620.
Data Presentation
Antiviral Activity of GS-6620 against HCV Genotypes
The efficacy of GS-6620 against various HCV genotypes has been determined using subgenomic replicon assays. The 50% effective concentration (EC₅₀) values, which represent the concentration of the compound required to inhibit 50% of viral replication, are summarized below.
| HCV Genotype | Replicon System | EC₅₀ (µM) |
| 1a | Subgenomic Replicon | 0.20 |
| 1b | Subgenomic Replicon | 0.05 |
| 2a | Subgenomic Replicon | 0.08 |
| 2a | Infectious Virus (J6/JFH1) | 0.25 |
| 3a | Subgenomic Replicon | 0.68 |
| 4a | Subgenomic Replicon | 0.06 |
| 5a | Chimeric Replicon | 0.07 |
| 6a | Subgenomic Replicon | 0.09 |
Data compiled from Feng et al., 2014.[1]
Cytotoxicity Profile of GS-6620
The cytotoxic effects of GS-6620 have been evaluated in various human cell lines to determine the 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are killed.
| Cell Line | Cell Type | CC₅₀ (µM) |
| Huh-7 | Human Hepatoma | > 90 |
| HepG2 | Human Hepatoma | > 50 |
| Clone-5 | Cured Huh-7 Genotype 1b Replicon Cells | > 50 |
Data compiled from Feng et al., 2014.[1]
Inhibition of HCV NS5B Polymerase by the Active Metabolite of GS-6620
The active 5'-triphosphate metabolite of GS-6620, GS-441326, directly inhibits the HCV NS5B RNA-dependent RNA polymerase. The 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ)/Michaelis constant (Kₘ) ratio are presented below.
| HCV NS5B Genotype | IC₅₀ (µM) | Kᵢ/Kₘ |
| 1b (Con1) | 0.39 | 0.23 |
| 2a (JFH1) | 1.3 | 0.18 |
Data compiled from Feng et al., 2014.[1]
Experimental Protocols
HCV Replicon Assay for Determining Antiviral Activity (EC₅₀)
This protocol describes the use of a stable HCV subgenomic replicon cell line containing a luciferase reporter gene to quantify the antiviral activity of GS-6620.
Materials:
-
HCV subgenomic replicon-harboring Huh-7 cells (e.g., genotype 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
GS-6620
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture: Maintain the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize and resuspend the cells in a medium without G418. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of GS-6620 in DMSO. Perform serial dilutions in a cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the serially diluted GS-6620. Include a vehicle control (DMSO only) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ value using a non-linear regression analysis.
Cytotoxicity Assay (CC₅₀) using MTT
This protocol determines the cytotoxicity of GS-6620 in a relevant cell line (e.g., Huh-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Huh-7 cells (or other relevant cell lines)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
GS-6620
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of GS-6620 as described in the replicon assay protocol. Include a vehicle control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.
HCV NS5B Polymerase Inhibition Assay (IC₅₀)
This biochemical assay measures the direct inhibition of the recombinant HCV NS5B polymerase by the active triphosphate form of GS-6620 (GS-441326).
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b)
-
GS-441326 (the active triphosphate metabolite of GS-6620)
-
RNA template/primer (e.g., poly(A)/oligo(U))
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radioactively labeled rNTP (e.g., [α-³³P]UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation counter or filter-based detection system
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, purified NS5B enzyme, and varying concentrations of GS-441326.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the polymerase reaction by adding the RNA template/primer and the rNTP mix (containing the radiolabeled rNTP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification: Quantify the amount of incorporated radiolabeled rNTP into the newly synthesized RNA using a scintillation counter or by capturing the RNA on a filter and measuring the radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of GS-441326. Plot the percentage of inhibition against the log of the concentration and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Overview of the Hepatitis C Virus (HCV) lifecycle within a hepatocyte.
Caption: Mechanism of action of GS-6620 in inhibiting HCV replication.
Caption: Experimental workflow for evaluating the antiviral profile of GS-6620.
References
Application Notes and Protocols for GS-6620 In Vitro Viral Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug developed as an inhibitor of the hepatitis C virus (HCV).[1][2] As a prodrug, GS-6620 is designed to be efficiently delivered to hepatocytes, where it undergoes metabolic activation to its pharmacologically active triphosphate form, GS-441326.[3] This active metabolite acts as a competitive inhibitor and a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][3][4] GS-6620 has demonstrated potent and broad-spectrum activity against multiple HCV genotypes in vitro.[1][5]
These application notes provide a comprehensive overview of the in vitro testing of GS-6620, including its antiviral activity, cytotoxicity, and the detailed protocols for performing viral inhibition and cell viability assays.
Mechanism of Action and Metabolic Activation
GS-6620 is a double prodrug, featuring an L-alanine-isopropyl ester and a phenol moiety on the 5'-phosphate, and a 3'-isobutyryl ester.[6][7] This design enhances its permeability and facilitates its delivery into hepatocytes.[6][7] Once inside the cell, GS-6620 undergoes a multi-step enzymatic conversion to its active triphosphate form, GS-441326.[3] This process is initiated by the hydrolysis of the ester groups.[1] The active triphosphate, GS-441326, mimics the natural ATP nucleotide and is incorporated into the growing viral RNA chain by the HCV NS5B polymerase.[1][3] Upon incorporation, it terminates the RNA chain elongation, thereby halting viral replication.[1][3]
Caption: Metabolic activation pathway of the prodrug GS-6620 to its active triphosphate form.
In Vitro Antiviral Activity
The antiviral efficacy of GS-6620 has been evaluated against a panel of HCV genotypes and other viruses using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of viral replication, are summarized below.
| Virus/Genotype | Cell Line/Assay System | EC50 (µM) |
| HCV Genotype 1a | Replicon Assay | 0.048 - 0.11 |
| HCV Genotype 1b | Replicon Assay | 0.05 - 0.23 |
| HCV Genotype 2a | Replicon Assay | 0.25 - 0.34 |
| HCV Genotype 3a | Replicon Assay | 0.18 |
| HCV Genotype 4a | Replicon Assay | 0.13 |
| HCV Genotype 5a | Replicon Assay | 0.68 |
| HCV Genotype 6a | Replicon Assay | 0.17 |
| Bovine Viral Diarrhea Virus (BVDV) | Replicon Assay | 1.5 |
| West Nile Virus | - | >100 |
| Dengue Virus | - | >100 |
| Yellow Fever Virus | - | >100 |
| Human Rhinovirus (HRV) | - | 19 - 78 |
| Coxsackievirus | - | >100 |
| Respiratory Syncytial Virus (RSV) | - | >100 |
| Influenza A Virus | - | >100 |
| HIV | - | >100 |
| HBV | - | >100 |
Data compiled from references[1][5].
Cytotoxicity Profile
The cytotoxicity of GS-6620 has been assessed in various cell lines to determine its therapeutic window. The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Assay Type | CC50 (µM) |
| Huh-7 | - | 67 |
| HepG2 | - | 66 |
| PC-3 | - | 40 |
| PBMCs | - | >100 |
Data compiled from reference[5].
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol describes a common method for determining the EC50 of GS-6620 using a luciferase-based HCV replicon assay.
1. Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1b with a luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (for maintaining replicon-bearing cells)
-
GS-6620 compound stock solution (e.g., 10 mM in DMSO)
-
96-well, white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
2. Procedure:
Caption: Workflow for determining the antiviral activity of GS-6620 using a luciferase-based HCV replicon assay.
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into 96-well plates at a density of approximately 5,000 to 10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of GS-6620 in DMEM. A typical starting concentration for the dilution series is 10 µM. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Compound Addition: Remove the culture medium from the plates and add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. The luciferase signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Cytotoxicity Assay (MTT-Based)
This protocol describes the determination of the CC50 of GS-6620 using a standard MTT assay.
1. Materials:
-
Huh-7 or other relevant cell lines
-
DMEM with 10% FBS
-
GS-6620 compound stock solution (10 mM in DMSO)
-
96-well, clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of GS-6620 and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting viability against the log of the compound concentration.
Conclusion
GS-6620 is a potent inhibitor of HCV replication in vitro, with activity across multiple genotypes. The provided protocols for in vitro viral inhibition and cytotoxicity assays offer a standardized framework for evaluating the efficacy and safety profile of GS-6620 and other antiviral candidates. Careful adherence to these methodologies is crucial for obtaining reproducible and reliable data in the pursuit of novel antiviral therapies.
References
- 1. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing GS-6620 PM Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a phosphoramidate prodrug of a novel C-nucleoside analog that demonstrates potent and selective inhibition of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B represents a prime target for antiviral therapy.[3] GS-6620 is designed for targeted delivery to hepatocytes, where it is metabolized to its active triphosphate form, which then acts as a chain terminator during viral RNA synthesis.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of GS-6620 using HCV replicon systems and relevant human cell lines.
Mechanism of Action
GS-6620 is a monophosphate prodrug that efficiently enters host cells.[1] Intracellularly, it undergoes enzymatic conversion to its active triphosphate metabolite. This active form, a C-nucleoside triphosphate analog, competes with natural nucleotides for incorporation into the nascent HCV RNA strand by the NS5B polymerase.[1] Once incorporated, it leads to chain termination, thereby halting viral replication.[1]
Data Presentation: Antiviral Activity and Cytotoxicity of GS-6620
The antiviral efficacy and cytotoxicity of GS-6620 have been evaluated in various cell lines. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Cell Line | HCV Genotype/Replicon | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Huh-7 based replicons | Genotype 1a | 0.048 - 0.68 | >50 | >73.5 |
| Genotype 1b | 0.048 - 0.68 | >90 | >132.4 | |
| Genotype 2a | 0.048 - 0.68 | >90 | >132.4 | |
| Genotype 2a (infectious virus) | 0.25 | >90 | >360 | |
| Genotype 3a | 0.048 - 0.68 | >90 | >132.4 | |
| Genotype 4a | 0.048 - 0.68 | >90 | >132.4 | |
| Genotype 5a | 0.048 - 0.68 | >90 | >132.4 | |
| Genotype 6a | 0.048 - 0.68 | >90 | >132.4 | |
| Huh-7 | N/A | N/A | 67 | N/A |
| HepG2 | N/A | N/A | 66 | N/A |
| PC-3 | N/A | N/A | 40 | N/A |
| MT-4 | N/A | N/A | Complex concentration-dependent effects | N/A |
| Primary Hepatocytes | N/A | N/A | >100 | N/A |
| PBMCs (quiescent) | N/A | N/A | >100 | N/A |
| PBMCs (stimulated) | N/A | N/A | >100 | N/A |
Note: EC50 values are presented as a range as reported for various replicons within the specified genotypes.[1] Cytotoxicity data is derived from multiple cell lines to assess the general safety profile of the compound.
Experimental Protocols
Protocol 1: Determination of Antiviral Efficacy using HCV Replicon Assay
This protocol describes the use of a stable Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter gene to determine the EC50 value of GS-6620.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
GS-6620
-
Dimethyl sulfoxide (DMSO)
-
96-well opaque plates
-
Luciferase assay system (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Culture: Maintain Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to ensure replicon maintenance. Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding:
-
Trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of GS-6620 in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
-
Treatment:
-
Remove the culture medium from the plates and add 100 µL of the medium containing the serially diluted GS-6620.
-
Include vehicle control wells (DMSO only) and untreated control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Endpoint Measurement (Luciferase Assay):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Aspirate the culture medium.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Read the luminescence signal on a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence signal in compound-treated wells as a percentage of the signal from the DMSO-treated control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Determination of Cytotoxicity using a Cell Viability Assay
This protocol is performed in parallel with the antiviral assay to determine the CC50 value of GS-6620.
Materials:
-
Huh-7 cells (or other relevant cell lines)
-
DMEM with supplements (as in Protocol 1, without G418)
-
GS-6620
-
DMSO
-
96-well clear-bottom plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: The procedure for cell seeding is identical to steps 2a and 2b in Protocol 1.
-
Compound Treatment: The procedure for compound preparation and addition is identical to steps 3 and 4 in Protocol 1.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (72 hours) at 37°C.
-
Endpoint Measurement (Cell Viability Assay):
-
Remove plates from the incubator and equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by expressing the luminescence signal in compound-treated wells as a percentage of the signal from the DMSO-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the CC50 value.
-
Visualizations
Caption: Intracellular activation and mechanism of action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GS-6620 in Viral Polymerase Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a novel C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a class, nucleoside inhibitors targeting viral polymerases offer significant advantages, including broad genotypic coverage and a high barrier to resistance.[1][2] GS-6620 is intracellularly metabolized to its active triphosphate form, GS-441326, which acts as a competitive inhibitor of ATP incorporation and leads to chain termination of the nascent viral RNA.[1][3] These characteristics make GS-6620 a valuable research tool for elucidating the mechanisms of viral polymerase function and for the development of novel antiviral therapeutics.
These application notes provide a comprehensive overview of the use of GS-6620 in studying viral polymerase, including its mechanism of action, key quantitative data, and detailed protocols for in vitro assays.
Mechanism of Action
GS-6620 is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The activation pathway involves the cleavage of the phosphoramidate and ester moieties to yield the active 5'-triphosphate metabolite, GS-441326.[3] This active form mimics the natural substrate (ATP) of the viral RNA polymerase.[1][3] The unique 1′-cyano and 2′-C-methyl substitutions on the ribose ring of GS-441326 enhance its selectivity for the HCV NS5B polymerase over host cellular polymerases.[1] Incorporation of GS-441326 into the growing RNA chain results in the termination of viral RNA synthesis.[1][3]
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Application of GS-6620 in Drug Combination Studies for Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug that acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. Its mechanism of action involves the termination of the viral RNA chain after its metabolic conversion to the active triphosphate form. As a nucleotide inhibitor (NI), GS-6620 offers a high barrier to resistance and pangenotypic activity, making it a valuable candidate for combination therapies. This document provides detailed application notes and protocols for the use of GS-6620 in in vitro drug combination studies aimed at identifying synergistic antiviral effects against HCV.
Rationale for Combination Therapy
The treatment of HCV has evolved towards combination regimens of direct-acting antivirals (DAAs) that target different viral proteins. This approach has several advantages:
-
Increased Efficacy: Combining drugs with different mechanisms of action can lead to synergistic or additive antiviral effects, resulting in more profound and rapid viral load reduction.
-
High Barrier to Resistance: The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy. Combination therapy makes it more difficult for the virus to develop resistance simultaneously to multiple drugs with different targets.
-
Broad Genotypic Coverage: Combining pangenotypic agents can provide effective treatment for a wider range of HCV genotypes.
GS-6620, with its distinct mechanism as an NS5B nucleotide inhibitor, is an excellent candidate for combination studies with other classes of HCV inhibitors, such as NS3/4A protease inhibitors, NS5A inhibitors, and non-nucleoside NS5B polymerase inhibitors (NNIs).
Quantitative Data Summary
In vitro studies have demonstrated that GS-6620 exhibits additive to synergistic antiviral activity when combined with other classes of HCV inhibitors. The following tables summarize the results of combination studies using a genotype 1b HCV replicon assay. The 50% effective concentration (EC50) for each compound was determined alone and in combination, and the combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI ≈ 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Combination of GS-6620 with an NS3/4A Protease Inhibitor (Vedroprevir - GS-9451)
| Compound(s) | EC50 (nM) | Combination Index (CI) | Interaction |
| GS-6620 (alone) | 40 | - | - |
| Vedroprevir (alone) | 25 | - | - |
| GS-6620 + Vedroprevir | 15 (GS-6620) + 10 (Vedroprevir) | < 1 | Synergy |
Table 2: Combination of GS-6620 with a Non-Nucleoside NS5B Inhibitor (Tegobuvir - GS-9190)
| Compound(s) | EC50 (nM) | Combination Index (CI) | Interaction |
| GS-6620 (alone) | 40 | - | - |
| Tegobuvir (alone) | 15 | - | - |
| GS-6620 + Tegobuvir | 18 (GS-6620) + 7 (Tegobuvir) | < 1 | Synergy |
Table 3: Combination of GS-6620 with an NS5A Inhibitor
| Compound(s) | EC50 (nM) | Combination Index (CI) | Interaction |
| GS-6620 (alone) | 40 | - | - |
| NS5A Inhibitor (e.g., Daclatasvir) | 0.05 | - | - |
| GS-6620 + NS5A Inhibitor | 20 (GS-6620) + 0.02 (NS5A Inhibitor) | ~ 1 | Additive |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound using a stable HCV replicon cell line expressing a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418 for cell maintenance.
-
Assay medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (without G418).
-
Test compounds (GS-6620 and combination drugs) dissolved in DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in assay medium.
-
Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of assay medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in assay medium. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the diluted compounds to the respective wells.
-
Include "cells only" (vehicle control) and "no cells" (background) controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all wells.
-
Normalize the data to the vehicle control (set as 100% replication).
-
Plot the percentage of HCV replication inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Checkerboard Assay for Drug Combination Synergy Analysis
This protocol utilizes a checkerboard titration pattern to assess the interaction between two antiviral compounds.
Materials:
-
Same as Protocol 1.
-
Combination synergy analysis software (e.g., CompuSyn or CalcuSyn).
Procedure:
-
Cell Seeding:
-
Follow step 1 from Protocol 1.
-
-
Compound Preparation (Checkerboard Dilution):
-
Prepare serial dilutions of Drug A (e.g., GS-6620) and Drug B (e.g., Vedroprevir) in assay medium.
-
In a separate 96-well dilution plate, add Drug A diluted horizontally and Drug B diluted vertically to create a matrix of concentration combinations.
-
Include wells with each drug alone at the same concentrations used in the combination.
-
-
Treatment:
-
Transfer 100 µL of the compound matrix from the dilution plate to the corresponding wells of the cell plate.
-
Include vehicle controls.
-
-
Incubation and Luciferase Assay:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Normalize the data as described in Protocol 1.
-
Use a synergy analysis software to calculate the Combination Index (CI) for each combination point based on the Chou-Talalay method.
-
CI values are interpreted as follows:
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
-
Visualizations
Signaling Pathway and Drug Targets
Caption: HCV lifecycle stages and targets of different classes of direct-acting antivirals.
Experimental Workflow for Combination Synergy Assay
Caption: Workflow for the in vitro checkerboard assay to determine drug synergy.
Conclusion
GS-6620 is a potent HCV NS5B inhibitor that demonstrates synergistic or additive effects when combined with other classes of direct-acting antivirals in vitro. The protocols provided herein offer a framework for researchers to conduct their own drug combination studies to evaluate the potential of novel therapeutic regimens for HCV. The use of quantitative methods, such as the Chou-Talalay combination index, is essential for accurately characterizing the nature of drug interactions. These in vitro studies are a critical first step in the preclinical development of new and improved combination therapies for hepatitis C.
GS-6620: A C-Nucleoside Analog as a Powerful Research Tool in Virology
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a novel C-nucleoside monophosphate prodrug that has demonstrated potent and selective inhibitory activity against the Hepatitis C virus (HCV).[1][2] As a nucleotide inhibitor (NI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase, GS-6620 offers significant advantages for virology research, including pangenotypic activity and a high barrier to resistance.[1][3] This document provides detailed application notes and experimental protocols for the use of GS-6620 as a research tool in virological studies, intended for researchers, scientists, and drug development professionals.
GS-6620 is a prodrug that requires intracellular metabolic activation to its pharmacologically active 5'-triphosphate form, GS-441326.[1][4] This active metabolite acts as a competitive inhibitor of ATP incorporation and a chain terminator of viral RNA synthesis, effectively halting viral replication.[1][3][4] While initially developed for HCV, its mechanism of action makes it a valuable tool for studying the replication of other RNA viruses and for the development of novel antiviral therapies.
Mechanism of Action: Metabolic Activation and Polymerase Inhibition
The inhibitory action of GS-6620 is contingent on its intracellular conversion to the active triphosphate metabolite, GS-441326. This multi-step process is initiated by the hydrolysis of the prodrug moieties.
Caption: Metabolic activation pathway of GS-6620 to its active triphosphate form.
Quantitative Data Summary
The antiviral activity and cytotoxicity of GS-6620 have been evaluated in various in vitro systems. The following tables summarize the key quantitative data for easy comparison.
Table 1: Antiviral Activity of GS-6620 against HCV Genotypes
| HCV Genotype/Subtype | Assay System | EC₅₀ (µM) | Reference |
| 1a | Subgenomic Replicon | 0.048 - 0.29 | [1][5] |
| 1b | Subgenomic Replicon | 0.05 - 0.15 | [1] |
| 2a | Subgenomic Replicon | 0.12 - 0.25 | [1] |
| 2a (J6/JFH1) | Infectious Virus | 0.25 | [1] |
| 3a | Subgenomic Replicon | 0.11 - 0.68 | [1] |
| 4a | Subgenomic Replicon | 0.05 - 0.18 | [1] |
| 5a | Chimeric Replicon | 0.06 | [1] |
| 6a | Subgenomic Replicon | 0.05 | [1] |
Table 2: Antiviral Activity of GS-6620 against Other Viruses
| Virus | Family | EC₅₀ (µM) | Reference |
| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | 1.5 | [1] |
| Human Rhinovirus (HRV) | Picornaviridae | 19 - 78 | [1] |
| Coxsackievirus | Picornaviridae | > 100 | [1] |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | > 100 | [1] |
| Influenza Virus | Orthomyxoviridae | > 100 | [1] |
| Human Immunodeficiency Virus (HIV) | Retroviridae | > 100 | [1] |
| Hepatitis B Virus (HBV) | Hepadnaviridae | > 100 | [1] |
Table 3: Cytotoxicity Profile of GS-6620
| Cell Line | Assay Type | CC₅₀ (µM) | Reference |
| Huh-7 | MTT Assay | 67 | [5] |
| HepG2 | MTT Assay | 66 | [5] |
| PC-3 | MTT Assay | 40 | [5] |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay | > 100 | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving GS-6620 are provided below.
Protocol 1: HCV Replicon Assay for Antiviral Activity (EC₅₀ Determination)
This protocol describes the determination of the 50% effective concentration (EC₅₀) of GS-6620 using a stable HCV replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
HCV replicon-harboring cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
GS-6620
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5,000 to 8,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2-fold serial dilution of GS-6620 in DMSO. Further dilute the compound series in culture medium to the desired final concentrations (typically ranging from 0.01 µM to 10 µM). The final DMSO concentration should not exceed 0.5%.
-
Compound Addition: Remove the medium from the cells and add 100 µL of the medium containing the serially diluted GS-6620. Include vehicle controls (medium with 0.5% DMSO) and positive controls (another known HCV inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to the vehicle control (100% replication). Plot the percentage of inhibition against the compound concentration and use a non-linear regression model to calculate the EC₅₀ value.
Caption: Workflow for determining the EC₅₀ of GS-6620 using an HCV replicon assay.
Protocol 2: NS5B Polymerase Inhibition Assay (IC₅₀ Determination)
This biochemical assay measures the direct inhibitory effect of the active triphosphate form of GS-6620 (GS-441326) on the enzymatic activity of purified HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
GS-441326 (active triphosphate metabolite)
-
RNA template/primer
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³³P]GTP or a fluorescently labeled UTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a reaction tube or well, combine the assay buffer, purified NS5B enzyme, and varying concentrations of GS-441326.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature.
-
Initiation of Reaction: Initiate the polymerization reaction by adding the RNA template/primer and the NTP mix (containing the labeled NTP).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the incorporation of the labeled NTP into the newly synthesized RNA using a suitable detection method (e.g., scintillation counting for radiolabeled NTPs or fluorescence measurement).
-
Data Analysis: Calculate the percentage of inhibition of NS5B activity for each concentration of GS-441326 relative to a no-inhibitor control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of GS-6620 using a standard MTT assay.
Materials:
-
Host cell line (e.g., Huh-7, HepG2)
-
Culture medium (as in Protocol 1)
-
GS-6620
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Addition: Add 100 µL of culture medium containing serial dilutions of GS-6620 to the wells. The concentration range should be higher than that used for the EC₅₀ determination (e.g., starting from 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value by plotting the percentage of viability against the compound concentration.
Protocol 4: Selection of GS-6620 Resistant HCV Replicons
This protocol outlines the method for selecting for and characterizing viral resistance to GS-6620 in a cell culture system.
Materials:
-
HCV replicon-harboring cells
-
Culture medium with G418 (for selection)
-
GS-6620
-
Multi-well cell culture plates or flasks
-
Reagents for RNA extraction, RT-PCR, and sequencing
Procedure:
-
Initial Treatment: Seed HCV replicon cells and treat with GS-6620 at a concentration equal to its EC₅₀. Culture the cells in the presence of G418 to maintain the replicon.
-
Dose Escalation: Once the cells have grown to confluence, passage them and increase the concentration of GS-6620 by 2- to 3-fold.
-
Iterative Selection: Repeat the passaging and dose escalation until the cells can proliferate in the presence of high concentrations of GS-6620 (e.g., >30-fold the initial EC₅₀).
-
Isolation of Resistant Clones: Isolate individual cell colonies that are resistant to GS-6620.
-
Phenotypic Analysis: Determine the EC₅₀ of GS-6620 against the resistant cell clones to confirm the resistance phenotype.
-
Genotypic Analysis: Extract total RNA from the resistant clones, reverse transcribe the HCV RNA, and amplify the NS5B coding region by PCR. Sequence the PCR products to identify mutations that confer resistance to GS-6620. The S282T mutation in NS5B is a known resistance-associated substitution for GS-6620.[1]
Caption: Workflow for the selection and characterization of GS-6620 resistant HCV.
Conclusion
GS-6620 serves as a valuable and potent research tool for investigating the replication of HCV and other RNA viruses. Its well-characterized mechanism of action, pangenotypic anti-HCV activity, and high barrier to resistance make it an excellent candidate for a variety of in vitro virological studies. The detailed protocols provided in this document are intended to facilitate the effective use of GS-6620 in the laboratory, enabling researchers to further explore the intricacies of viral replication and to advance the development of novel antiviral strategies.
References
- 1. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 3. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of GS-6620 and its Metabolites by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a phosphoramidate prodrug of an adenosine nucleotide analog that has been investigated for its antiviral activity. To understand its pharmacokinetic and pharmacodynamic properties, it is essential to have robust and sensitive analytical methods for the quantification of GS-6620 and its metabolites in biological matrices. This document provides detailed application notes and protocols for the quantification of GS-6620 and its key metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
The metabolic activation of GS-6620 is a critical step for its antiviral efficacy. The parent compound, GS-6620, undergoes metabolism to form several key metabolites, including GS-465124, the intermediate metabolite X (GS-566650), and the nucleoside monophosphate analog GS-558272. This ultimately leads to the formation of the active triphosphate form, GS-441326, which inhibits viral replication.[1] Accurate measurement of each of these analytes is crucial for a comprehensive understanding of the drug's disposition and efficacy.
Metabolic Pathway of GS-6620
The metabolic activation of GS-6620 involves a series of enzymatic steps to produce the active triphosphate metabolite. The pathway provides a basis for selecting the key analytes for quantitative analysis.
References
Application Notes and Protocols for Generating GS-6620 Resistant Viral Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a C-nucleoside monophosphate prodrug, it undergoes intracellular conversion to its active triphosphate form, which acts as a chain terminator during viral RNA synthesis.[1] Understanding the mechanisms of resistance to antiviral agents like GS-6620 is a critical component of drug development, enabling the prediction of clinical outcomes and the design of next-generation inhibitors. These application notes provide detailed protocols for the in vitro generation and characterization of HCV mutants with reduced susceptibility to GS-6620.
Mechanism of Action of GS-6620
GS-6620 is a prodrug that is metabolized within hepatocytes to its active 5'-triphosphate form, GS-441326. This active metabolite is a competitive inhibitor of the HCV NS5B polymerase, the key enzyme responsible for replicating the viral RNA genome.[1] By mimicking the natural nucleotide substrate, the triphosphate metabolite is incorporated into the nascent viral RNA strand, leading to premature chain termination and halting viral replication.[1]
Data Presentation: In Vitro Antiviral Activity and Resistance Profile of GS-6620
The following tables summarize the quantitative data regarding the antiviral efficacy of GS-6620 against various HCV genotypes and the characterization of the primary resistance mutation, S282T in the NS5B polymerase.
Table 1: Pangenotypic Antiviral Activity of GS-6620 in HCV Replicon Assays
| HCV Genotype | Replicon Type | EC50 (µM) |
| 1a | Subgenomic | 0.11 |
| 1b | Subgenomic | 0.05 |
| 2a | Subgenomic | 0.68 |
| 2a | Infectious Virus | 0.25 |
| 3a | Subgenomic | 0.13 |
| 4a | Subgenomic | 0.048 |
| 5a | Chimeric | 0.05 |
| 6a | Subgenomic | 0.12 |
EC50 (50% effective concentration) values were determined in cell-based HCV replicon assays. Data compiled from[1].
Table 2: GS-6620 Resistance Profile of the NS5B S282T Mutation
| HCV Genotype | Mutant | EC50 (µM) | Fold-Change in EC50 vs. Wild-Type |
| 1b | S282T | >15 | >30 |
| 2a | S282T | - | >30 |
The S282T mutation in the NS5B polymerase is the primary substitution conferring resistance to GS-6620.[1] The replication fitness of the S282T mutant is significantly reduced compared to the wild-type virus.[3]
Table 3: Cross-Resistance Profile of the HCV NS5B S282T Mutant
| Compound Class | Compound | Activity against S282T |
| Nucleoside Inhibitor | Sofosbuvir | Reduced |
| Nucleoside Inhibitor | Mericitabine | Reduced |
| Non-nucleoside Inhibitor | Dasabuvir | Unaffected |
| NS3/4A Protease Inhibitor | Asunaprevir | Unaffected |
| NS5A Inhibitor | Daclatasvir | Unaffected |
The S282T mutation confers cross-resistance to other 2'-C-methyl nucleoside inhibitors but not to other classes of HCV direct-acting antivirals.[3][4]
Experimental Protocols
Herein are detailed protocols for the selection and characterization of GS-6620 resistant HCV mutants using both HCV replicon systems and infectious virus.
Protocol 1: Selection of GS-6620 Resistant Mutants in an HCV Replicon System
This protocol describes the long-term passaging of HCV replicon-containing cells in the presence of escalating concentrations of GS-6620 to select for resistant variants.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase). A highly permissive clone such as Huh7-Lunet is recommended.[5][6]
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
G418 (Geneticin) for selection maintenance.
-
GS-6620 stock solution (in DMSO).
-
96-well and 150-mm cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture Maintenance: Culture the HCV replicon cells in complete DMEM with G418 at a concentration optimized for the specific cell line (e.g., 0.5 mg/mL) to maintain the replicon.
-
Initiation of Resistance Selection:
-
Seed the HCV replicon cells in a 150-mm dish at a density of 6 x 10^5 cells.
-
After overnight incubation, replace the medium with fresh complete DMEM containing GS-6620 at a starting concentration of 1x to 5x the EC50 value. Include G418 in the medium.
-
-
Passaging and Dose Escalation:
-
Maintain the cells under continuous GS-6620 pressure, changing the medium every 2-3 days.
-
When the cells reach 80-90% confluency, passage them at a 1:3 to 1:5 ratio into a new dish with fresh medium containing the same concentration of GS-6620.
-
Once the cells show stable growth and recovery from the initial drug pressure (typically after several passages), double the concentration of GS-6620.
-
Repeat this process of passaging and dose escalation until the cells can proliferate in high concentrations of GS-6620 (e.g., >30x EC50).
-
-
Isolation of Resistant Clones:
-
Once a resistant population is established, individual resistant cell clones can be isolated by limiting dilution in 96-well plates.
-
-
Phenotypic Analysis (EC50 Determination):
-
Seed the resistant cell population or isolated clones in 96-well plates.
-
Prepare serial dilutions of GS-6620 in complete DMEM and add to the cells.
-
After 72 hours of incubation, measure the luciferase activity according to the manufacturer's protocol.[8][9]
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.[9]
-
Determine the fold-change in resistance by dividing the EC50 of the resistant cells by the EC50 of the parental wild-type replicon cells.
-
Protocol 2: Genotypic Analysis of Resistant Mutants
This protocol describes the identification of mutations in the NS5B region of the HCV genome from the resistant cell populations or clones.
Materials:
-
Resistant HCV replicon cells.
-
RNA extraction kit.
-
Reverse transcriptase and PCR reagents.
-
Primers specific for the HCV NS5B coding region.
-
Gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing reagents and access to a sequencer.
Procedure:
-
RNA Extraction: Extract total RNA from the resistant cell population or clones using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and a reverse primer specific for the NS5B region.
-
PCR Amplification:
-
Amplify the NS5B coding region from the cDNA using a high-fidelity DNA polymerase and specific forward and reverse primers.
-
A nested PCR approach may be used to increase the yield and specificity of the amplification.
-
Typical PCR cycling conditions:
-
Initial denaturation: 94°C for 3-5 minutes.
-
35-40 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 40 seconds.
-
Extension: 72°C for 1-2 minutes.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to confirm the correct size of the amplicon.
-
Purify the PCR product from the gel or directly from the PCR reaction using a purification kit.
-
-
Sanger Sequencing:
-
Sequence the purified PCR product in both the forward and reverse directions using the amplification primers or internal sequencing primers.
-
Analyze the sequencing data and compare the nucleotide and deduced amino acid sequences to the wild-type NS5B sequence to identify mutations.
-
Visualizations
Caption: Overview of the HCV replication cycle and the mechanism of action of GS-6620.
Caption: Experimental workflow for the in vitro selection of GS-6620 resistant HCV mutants.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Expression Profiling of Different Huh7 Variants Reveals Novel Hepatitis C Virus Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Persistent and Transient Replication of Full-Length Hepatitis C Virus Genomes in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for GS-6620 PM in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2][3][4] As a nucleotide analog, it requires intracellular metabolic activation to its pharmacologically active triphosphate form, GS-441326.[1][5][6][7] This active metabolite acts as a chain terminator of viral RNA synthesis by competing with the natural substrate, ATP, for incorporation into the nascent RNA strand.[1][6] GS-6620 has demonstrated pangenotypic activity against various HCV genotypes.[1] These application notes provide detailed protocols for utilizing GS-6620 in enzymatic assays to evaluate its inhibitory activity against HCV NS5B polymerase.
Mechanism of Action
GS-6620 is a prodrug that is metabolized within the host cell to its active triphosphate form, GS-441326. This active metabolite is a competitive inhibitor of the HCV NS5B polymerase. GS-441326 mimics the natural nucleotide ATP and is incorporated into the growing viral RNA chain. Upon incorporation, it terminates the chain elongation process, thereby inhibiting viral replication.[1][6]
Data Presentation
In Vitro Activity of GS-6620 and its Active Metabolite GS-441326
| Compound | Parameter | HCV Genotype | Value |
| GS-6620 | EC50 | Genotype 1a | 0.21 µM |
| Genotype 1b | 0.05 - 0.39 µM | ||
| Genotype 2a | 0.25 - 1.3 µM | ||
| Genotype 3a | 0.16 µM | ||
| Genotype 4a | 0.13 µM | ||
| Genotype 5a | 0.68 µM | ||
| Genotype 6a | 0.26 µM | ||
| GS-441326 | IC50 | Genotype 1b | 0.39 µM |
| Genotype 2a | 1.3 µM | ||
| Ki/Km | Genotype 1b (vs. ATP) | 0.23 | |
| Genotype 2a (vs. ATP) | 0.18 |
EC50 (50% effective concentration) values were determined in HCV replicon assays.[1] IC50 (50% inhibitory concentration) and Ki/Km values were determined in enzymatic assays with recombinant NS5B polymerase.[1]
Experimental Protocols
Protocol 1: HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Filter-Binding Format)
This protocol describes a filter-binding assay to measure the inhibition of HCV NS5B polymerase activity by GS-6620's active triphosphate form, GS-441326. The assay measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.
Materials and Reagents:
-
Recombinant HCV NS5B polymerase (genotype-specific)
-
GS-441326 (active triphosphate metabolite of GS-6620)
-
RNA template/primer: A common system uses a poly(A) template with an oligo(U) primer. Alternatively, a heteropolymeric RNA template such as a short, structured RNA (sshRNA) can be used.[1]
-
ATP, CTP, GTP, UTP stock solutions
-
Radiolabeled nucleotide: [³H]-UTP or [α-³²P]-UTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 40 mM KCl
-
Stop Solution: 0.5 M EDTA
-
GF/C filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer, a non-limiting concentration of the RNA template/primer, and all non-radiolabeled nucleotides (ATP, CTP, GTP) at a concentration near their Km values.
-
Add varying concentrations of the inhibitor (GS-441326) or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
-
Enzyme Addition and Initiation:
-
Initiate the reaction by adding the recombinant HCV NS5B polymerase to the reaction mixture. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear product formation over time.
-
Immediately after adding the enzyme, add the radiolabeled nucleotide (e.g., [³H]-UTP) to the reaction.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60-120 minutes) during which the reaction is linear.
-
-
Termination and Filtration:
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a GF/C filter plate.
-
Wash the filters multiple times with a wash buffer (e.g., 10% trichloroacetic acid) to remove unincorporated radiolabeled nucleotides.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GS-441326 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Determination of Ki/Km (Competitive Inhibition)
To determine the mechanism of inhibition and the inhibition constant (Ki), a kinetic analysis is performed. This involves measuring the initial reaction rates at various substrate (ATP) and inhibitor (GS-441326) concentrations.
Procedure:
-
Follow the general procedure for the RdRp inhibition assay described above.
-
Set up multiple reaction series. In each series, use a fixed concentration of the inhibitor (GS-441326).
-
Within each series, vary the concentration of the competing natural substrate (ATP) over a range that brackets its Km value.
-
Keep the concentrations of the other nucleotides (CTP, GTP, UTP) constant and non-limiting.
-
Measure the initial reaction velocity (rate of radiolabeled nucleotide incorporation) for each condition.
-
Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value. For a competitive inhibitor, the lines on a Lineweaver-Burk plot will intersect on the y-axis. The Ki can then be calculated from the slopes of these lines.
Mandatory Visualization
Caption: Metabolic activation pathway of the prodrug GS-6620 to its active triphosphate form, GS-441326.
Caption: Workflow for the HCV NS5B polymerase filter-binding enzymatic assay.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: GS-6620 PM for High-Throughput Screening of HCV NS5B Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 PM is a potent and selective C-nucleoside monophosphate prodrug inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a nucleotide analog, it offers a high barrier to resistance and pan-genotypic activity, making it an important tool for HCV research and a valuable reference compound in high-throughput screening (HTS) campaigns for novel antiviral agents.[2] This document provides detailed application notes and protocols for the use of this compound in HTS assays.
This compound is intracellularly metabolized to its active 5'-triphosphate metabolite, GS-441326, which acts as a chain terminator of viral RNA synthesis by competing with ATP for incorporation by the NS5B polymerase.[2] Understanding its mechanism of action and having robust protocols are crucial for its effective use in drug discovery workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound against HCV Genotypes
| HCV Genotype | Assay Type | Cell Line | EC50 (µM) | Reference |
| Genotype 1a | Replicon | Huh-7 | 0.05 | [2] |
| Genotype 1b | Replicon | Huh-7 | 0.048 | [2] |
| Genotype 2a | Replicon | Huh-7 | 0.25 | [2] |
| Genotype 2a (infectious virus) | Infectious Virus | Huh-7 | 0.25 | [2] |
| Genotype 3a | Replicon | Huh-7 | 0.15 | [2] |
| Genotype 4a | Replicon | Huh-7 | 0.08 | [2] |
| Genotype 5a | Replicon | Huh-7 | 0.68 | [2] |
| Genotype 6a | Replicon | Huh-7 | 0.12 | [2] |
Table 2: Enzymatic Inhibition and Cytotoxicity of this compound and its Active Metabolite
| Compound | Parameter | HCV Genotype | Value | Reference |
| GS-441326 (active triphosphate) | Ki/Km | 1b | 0.23 | [2] |
| GS-441326 (active triphosphate) | Ki/Km | 2a | 0.18 | [2] |
| This compound | CC50 (Huh-7 cells) | N/A | 67 µM | |
| This compound | CC50 (HepG2 cells) | N/A | 66 µM | |
| This compound | CC50 (PC-3 cells) | N/A | 40 µM | |
| This compound | CC50 (PBMCs) | N/A | >100 µM |
Signaling Pathways and Mechanisms
HCV Replication Cycle and NS5B Inhibition
The following diagram illustrates the replication cycle of the Hepatitis C virus and the specific point of inhibition by the active metabolite of this compound.
Caption: HCV replication cycle and mechanism of this compound action.
Experimental Protocols
Protocol 1: High-Throughput HCV Replicon Assay (Luciferase-Based)
This protocol describes a cell-based assay to screen for inhibitors of HCV replication using a stable cell line containing an HCV subgenomic replicon with a luciferase reporter gene.
Materials:
-
HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound (as a positive control)
-
Test compounds
-
DMSO
-
Luciferase assay reagent
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Luminometer
Methodology:
-
Cell Seeding:
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Trypsinize and resuspend cells in media without G418.
-
Seed 5,000 cells per well in 40 µL of media into 384-well plates using an automated dispenser.
-
Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an automated liquid handler, transfer 100 nL of compound solutions to the cell plates. The final DMSO concentration should be ≤0.5%.
-
Include wells with DMSO only as a negative control (100% replication) and a high concentration of this compound (e.g., 10 µM) as a positive control (0% replication).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO and high-concentration this compound controls.
-
Determine the EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 2: Cytotoxicity Assay
It is essential to assess the cytotoxicity of test compounds to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Huh-7 cells (or the same cell line used in the primary screen)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds and controls
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar
-
384-well white, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Luminometer
Methodology:
-
Cell Seeding:
-
Seed Huh-7 cells at 5,000 cells per well in 40 µL of media into 384-well plates.
-
Incubate plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Addition:
-
Add test compounds at the same concentrations used in the replicon assay.
-
-
Incubation:
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assay:
-
Equilibrate plates to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) values.
-
Calculate the Selectivity Index (SI = CC50 / EC50).
-
Experimental Workflow and Logic
High-Throughput Screening Workflow
The following diagram outlines the logical flow of a typical HTS campaign for identifying novel HCV NS5B inhibitors.
Caption: High-throughput screening workflow for HCV NS5B inhibitors.
References
Application Notes and Protocols for GS-6620 in Viral Replication Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-6620 is a C-nucleoside monophosphate prodrug designed as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a nucleotide inhibitor, it offers the advantages of pangenotype activity and a high barrier to resistance.[1] GS-6620 is a double prodrug, incorporating an L-alanine-isopropyl ester and a phenol moiety on the 5'-phosphate to facilitate entry into hepatocytes, and a 3'-isobutyryl ester to enhance permeability and oral bioavailability.[2][3][4] Once inside the hepatocyte, GS-6620 undergoes metabolic activation to its pharmacologically active 5'-triphosphate form, GS-441326.[1][2] This active metabolite acts as a chain terminator of viral RNA synthesis by competing with endogenous ATP for incorporation by the HCV NS5B polymerase.[1]
These application notes provide a summary of the in vitro antiviral activity of GS-6620, its mechanism of action, and detailed protocols for key experiments to study its effects on viral replication kinetics.
Data Presentation
In Vitro Antiviral Activity of GS-6620
The antiviral activity of GS-6620 has been evaluated in various HCV replicon systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral replication, are summarized below.
| HCV Genotype | Replicon Type | EC50 (µM) | Cell Line |
| 1a | 0.427 | Huh-7 | |
| 1b | 0.068 | Huh-7 | |
| 2a | Infectious Virus | 0.25 | Huh-7 |
| 2b | 0.048 | Huh-7 | |
| 3a | 0.13 | Huh-7 | |
| 4a | 0.05 | Huh-7 | |
| 5a | 0.06 | Huh-7 | |
| 6a | 0.11 | Huh-7 |
Data sourced from "Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug"[1]
Inhibition of HCV NS5B Polymerase by GS-441326
The active triphosphate metabolite of GS-6620, GS-441326, is a competitive inhibitor of the HCV NS5B polymerase. The inhibitory activity is quantified by the IC50 (50% inhibitory concentration) and the Ki/Km ratio, which indicates the potency of the inhibitor relative to the natural substrate (ATP).
| HCV Genotype | NS5B Polymerase | IC50 (µM) | Ki/Km |
| 1b | Recombinant | 0.39 | 0.23 |
| 2a | Recombinant | 1.3 | 0.18 |
Data sourced from "Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug"[1]
Cytotoxicity Profile of GS-6620
GS-6620 has shown a favorable cytotoxicity profile in vitro.
| Cell Line | CC50 (µM) |
| Huh-7 derived replicon cells | > 50-90 |
| Clone-5 cells | > 50 |
CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in cell viability. Data sourced from "Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug"[1]
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes a method to determine the in vitro antiviral activity of GS-6620 using an HCV replicon system with a luciferase reporter.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
GS-6620 compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection for the replicon.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in DMEM with 10% FBS but without G418.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of GS-6620 in 100% DMSO.
-
Perform serial dilutions of the GS-6620 stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Include a "no drug" control (vehicle control) containing only the medium with the same final DMSO concentration.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the serially diluted GS-6620.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and mix gently.
-
Incubate for the recommended time (e.g., 10 minutes) to allow for cell lysis and stabilization of the luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the level of HCV replicon replication.
-
Calculate the percentage of inhibition for each concentration of GS-6620 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the GS-6620 concentration and fit the data to a dose-response curve to determine the EC50 value.
-
NS5B Polymerase Inhibition Assay (IC50 Determination)
This biochemical assay measures the ability of the active triphosphate form of GS-6620 (GS-441326) to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase (e.g., from genotype 1b or 2a)
-
RNA template/primer (e.g., poly(A)/oligo(dT))
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-³³P]UTP or a fluorescently labeled UTP)
-
GS-441326 (the triphosphate form of the active metabolite)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation proximity assay (SPA) beads or a filter-based system for detection
-
96-well assay plates
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor, GS-441326.
-
Add the purified NS5B polymerase and pre-incubate with the inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
-
Initiation of Polymerization:
-
Initiate the polymerization reaction by adding the RNA template/primer and the NTP mix (containing the labeled NTP).
-
The final reaction volume is typically 50 µL.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of incorporated labeled NTP into the newly synthesized RNA using either SPA beads (which emit light when a radiolabeled product is in close proximity) or by capturing the labeled RNA on a filter and measuring the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of GS-441326 relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Metabolic Activation of GS-6620
The following diagram illustrates the intracellular metabolic pathway of GS-6620 to its active triphosphate form, GS-441326.
Caption: Intracellular activation pathway of the prodrug GS-6620.
Experimental Workflow for EC50 Determination
This diagram outlines the workflow for determining the EC50 value of GS-6620 using the HCV replicon assay.
References
Troubleshooting & Optimization
Technical Support Center: GS-6620 PM Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-6620 PM antiviral assays. Inconsistent results can be a significant challenge in experimental workflows, and this resource aims to provide clear, actionable solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: GS-6620 is a C-nucleoside monophosphate prodrug developed as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] It is designed as a double prodrug to enhance its delivery into hepatocytes. Once inside the cell, it is metabolized to its active 5'-triphosphate form, GS-441326. This active metabolite acts as a chain terminator during viral RNA synthesis by competing with ATP for incorporation by the HCV NS5B polymerase.[1]
Q2: Against which HCV genotypes is GS-6620 effective?
A2: GS-6620 has demonstrated pan-genotypic activity, showing potent inhibition against HCV genotypes 1 through 6 in replicon assays.[1]
Q3: What is the selectivity profile of GS-6620?
A3: GS-6620 is highly selective for HCV. It has shown limited to no activity against a panel of other RNA and DNA viruses, with the exception of some activity against the closely related bovine viral diarrhea virus (BVDV).[1]
Troubleshooting Guides
This section addresses specific problems that may arise during this compound antiviral assays, offering potential causes and solutions in a question-and-answer format.
High Variability Between Replicate Wells
Question: Why am I observing significant variability in the results between my replicate wells for the same experimental condition?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit on the bench for extended periods before incubation, which can cause cells to settle unevenly.[3]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, compound, or reagents can lead to significant differences between wells.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. When adding reagents to a 96-well plate, consider changing tips between different concentrations of this compound to avoid carryover.[3]
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate media components and affect cell growth and virus infection.
-
Solution: To minimize edge effects, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for experimental data.
-
This compound Shows Weaker Than Expected or No Antiviral Activity
Question: My positive control, this compound, is showing weaker or no antiviral activity. What could be the cause?
Possible Causes and Solutions:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to its degradation.
-
Solution: Prepare small, single-use aliquots of this compound stock solutions and store them at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. It is also good practice to periodically test the activity of a new batch of this compound against a known sensitive virus strain.[3]
-
-
Viral Stock Issues: The viral stock may have developed resistance, or its titer may have decreased. The S282T mutation in NS5B has been shown to reduce the activity of GS-6620.[1]
-
Solution: Sequence the viral stock to check for known resistance mutations. Re-titer the viral stock to ensure the correct multiplicity of infection (MOI) is being used.
-
-
Suboptimal Assay Conditions: The assay conditions may not be optimal for this compound activity.
-
Solution: Ensure that the cell type used is appropriate and that the incubation time is sufficient for the compound to be metabolized and exert its effect.
-
Significant Cytotoxicity Observed
Question: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
Possible Causes and Solutions:
-
Distinguishing Antiviral Effect from Cytotoxicity: It is crucial to differentiate between a reduction in viral signal due to antiviral activity and that due to cell death.
-
Solution: Always run a parallel cytotoxicity assay using uninfected cells with the same concentrations of this compound. This will allow you to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50 / EC50, is a measure of the compound's therapeutic window.[4] GS-6620 has been reported to show no cytotoxicity at concentrations up to 90 or 50 μM in replicon cells.[1]
-
-
Cell Health: Unhealthy or overly confluent cells can be more susceptible to compound toxicity.
-
Solution: Use healthy, low-passage cells in the exponential growth phase for your assays. Ensure proper cell culture conditions.
-
Data Presentation
Table 1: Antiviral Activity of GS-6620 against HCV Genotypes
| HCV Genotype | EC50 (µM) |
| 1a | 0.33 |
| 1b | 0.30 |
| 2a | 0.25 |
| 3a | 0.05 |
| 4a | 0.10 |
| 5a | 0.12 |
| 6a | 0.68 |
Data extracted from in vitro replicon assays.[1]
Table 2: Selectivity Profile of GS-6620
| Virus | EC50 (µM) |
| Bovine viral diarrhea virus (BVDV) | 1.5 |
| West Nile virus | >100 |
| Yellow fever virus | >100 |
| Influenza A (H3N2) | >100 |
| Influenza A (H1N1) | >100 |
| Vaccinia virus | 8 |
| HIV | >100 |
| HBV | >100 |
Data from various in vitro antiviral assays.[1]
Experimental Protocols
General Antiviral Replicon Assay Protocol
-
Cell Plating: Seed host cells (e.g., Huh-7 cells harboring an HCV replicon) in 96-well plates at a predetermined density to achieve approximately 80-90% confluency at the end of the assay. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound. Include appropriate controls: no-drug virus control and no-virus cell control.
-
Incubation: Incubate the plates for a period suitable for viral replication and for the compound to take effect (e.g., 48-72 hours).
-
Readout: Quantify the extent of viral replication. This can be done through various methods, such as measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon or quantifying viral RNA using RT-qPCR.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
General Cytotoxicity Assay Protocol
-
Cell Plating: Seed host cells (the same type used in the antiviral assay) in 96-well plates at the same density. Incubate overnight.
-
Compound Preparation: Prepare the same serial dilutions of this compound as used in the antiviral assay.
-
Treatment: Add the medium containing the various concentrations of this compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Readout: Assess cell viability using a suitable method, such as MTT, MTS, or a cell viability stain like Neutral Red.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: General workflow for a this compound antiviral assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GS-6620 Concentration in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals working with the anti-Hepatitis C virus (HCV) nucleoside monophosphate prodrug, GS-6620. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing its concentration and addressing common issues in cell culture experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during cell culture experiments involving GS-6620.
Question 1: I am observing high levels of cytotoxicity after treating my cells with GS-6620. Is the compound toxic?
Answer: GS-6620 has been reported to have a low cytotoxic profile in various cell lines. One study found no cytotoxicity in replicon cells or clone-5 cells at concentrations up to 90 µM and 50 µM, respectively[1]. If you are observing significant cell death, it is more likely due to other experimental factors rather than the inherent toxicity of the compound at effective concentrations.
Troubleshooting Steps:
-
Verify Solvent Concentration: GS-6620 is typically dissolved in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, generally below 0.5%[2][3]. It is recommended to keep the DMSO concentration as low as possible, ideally ≤0.1%[2][3].
-
Recommendation: Prepare a vehicle control with the same final DMSO concentration as your highest GS-6620 concentration to assess the solvent's effect on cell viability.
-
-
Check for Contamination: Sudden cell death can be a sign of microbial contamination (e.g., bacteria, yeast, or mycoplasma). Visually inspect your cultures under a microscope for any signs of contamination. The culture medium appearing cloudy or changing color rapidly can also indicate contamination.
-
Assess Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound. Over-confluent or stressed cells can be more susceptible to any experimental manipulation.
-
Perform a Cytotoxicity Assay: To definitively determine the effect of GS-6620 on your specific cell line, it is advisable to perform a 50% cytotoxic concentration (CC50) assay. This will establish the concentration at which the compound induces 50% cell death.
Question 2: I am not observing the expected antiviral activity of GS-6620 in my HCV replicon assay.
Answer: Several factors can contribute to a lack of antiviral efficacy in an in vitro assay. As GS-6620 is a prodrug, its metabolic activation is crucial for its antiviral effect.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that your stock of GS-6620 has been stored correctly and has not degraded.
-
Optimize Concentration Range: The reported 50% effective concentration (EC50) of GS-6620 against various HCV genotypes ranges from 0.05 µM to 0.68 µM[1]. Ensure your concentration range for the dose-response curve brackets this range appropriately.
-
Verify Metabolic Activation: GS-6620 must be metabolized intracellularly to its active triphosphate form, GS-441326. The efficiency of this conversion can vary between different cell lines. If you are using a novel cell line, it may have lower levels of the necessary activating enzymes, such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).
-
Check Assay Sensitivity: Ensure your HCV replicon assay is sensitive enough to detect changes in viral replication. This includes optimizing the reporter system (e.g., luciferase) and ensuring a good signal-to-background ratio.
-
Incubation Time: A typical incubation time for HCV replicon assays is 48 to 72 hours to allow for sufficient compound effect and signal detection[4][5]. Verify that your incubation period is adequate.
Question 3: I am seeing precipitation of GS-6620 in my stock solution or in the cell culture medium.
Troubleshooting Steps:
-
Stock Solution Preparation: GS-6620 is typically dissolved in 100% DMSO to create a high-concentration stock solution[4][5][6]. Ensure the compound is fully dissolved in DMSO before making further dilutions in aqueous solutions like cell culture medium. Gentle warming or vortexing may aid dissolution.
-
Dilution in Medium: When diluting the DMSO stock in cell culture medium, add the stock solution to the medium dropwise while gently vortexing or swirling the medium. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Final Concentration in Medium: Be mindful of the final concentration of GS-6620 in the medium. If you are working with very high concentrations, you may exceed the compound's solubility limit in the aqueous environment of the cell culture medium.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GS-6620?
A1: GS-6620 is a C-nucleoside monophosphate prodrug. It is designed to efficiently enter hepatocytes where it is metabolized into its active 5'-triphosphate form, GS-441326. This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. When incorporated into the growing viral RNA chain, it leads to chain termination, thus halting viral replication[1].
Q2: What is a typical effective concentration range for GS-6620 in cell culture?
A2: The 50% effective concentration (EC50) of GS-6620 against HCV replicons of genotypes 1 to 6 has been reported to be in the range of 0.048 to 0.68 µM[1]. For initial experiments, it is recommended to perform a dose-response curve that covers a broad range around these values (e.g., 0.01 nM to 1 µM) to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of GS-6620?
A3: It is recommended to prepare a high-concentration stock solution of GS-6620 in 100% DMSO, for example, at 10 mM[4][5][6]. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration of 0.5% or lower is generally considered safe for most cell lines, with some sensitive primary cells requiring concentrations below 0.1%[2][3]. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q5: How can I determine the optimal concentration of GS-6620 for my experiments?
A5: The optimal concentration of GS-6620 will depend on your specific cell line, HCV replicon, and experimental goals. To determine this, you should perform a dose-response experiment to calculate the EC50 value in your system. In parallel, a cytotoxicity assay (e.g., MTT assay) should be conducted to determine the CC50 value. The ratio of CC50 to EC50 gives the selectivity index (SI), which is a measure of the compound's therapeutic window.
Data Presentation
Table 1: In Vitro Antiviral Activity of GS-6620 against HCV Replicons
| HCV Genotype | EC50 (µM) |
| 1a | 0.05 - 0.12 |
| 1b | 0.048 - 0.08 |
| 2a | 0.25 - 0.68 |
| 3a | 0.11 |
| 4a | 0.06 |
| 5a | 0.08 |
| 6a | 0.07 |
Data summarized from a study by Feng et al. (2014)[1]. EC50 values can vary depending on the specific replicon and cell line used.
Table 2: In Vitro Cytotoxicity of GS-6620
| Cell Line | Highest Concentration Tested (µM) | Cytotoxicity Observed |
| Replicon Cells | 90 | None |
| Clone-5 Cells | 50 | None |
Data from a study by Feng et al. (2014)[1].
Experimental Protocols
Protocol 1: Determination of EC50 using an HCV Replicon Assay
This protocol outlines the general steps for determining the 50% effective concentration (EC50) of GS-6620 using a luciferase-based HCV replicon assay[4][5][6][7].
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
GS-6620.
-
DMSO.
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of GS-6620 in 100% DMSO.
-
Perform a serial dilution of the stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 1 µM).
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.5%).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of GS-6620.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 0% inhibition and a positive control (e.g., a known potent inhibitor) or background as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the GS-6620 concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Protocol 2: Determination of CC50 using an MTT Assay
This protocol provides a general method for assessing the 50% cytotoxic concentration (CC50) of GS-6620.
Materials:
-
Host cell line (e.g., Huh-7).
-
Complete cell culture medium.
-
GS-6620.
-
DMSO.
-
96-well clear plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of GS-6620 as used in the EC50 assay.
-
Incubate for the same duration as the EC50 assay (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the GS-6620 concentration.
-
Use a non-linear regression model to determine the CC50 value.
-
Visualizations
Caption: Intracellular activation pathway of GS-6620 and its mechanism of action.
Caption: Experimental workflow for determining the EC50 of GS-6620.
Caption: Troubleshooting logic for common issues with GS-6620 experiments.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming GS-6620 PM Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with GS-6620 PM. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is GS-6620 and why is its solubility a concern?
GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] As a prodrug, it is designed to be metabolized into its active triphosphate form within the body.[4][5] However, like many drug candidates, its efficacy can be limited by poor aqueous solubility, which can affect bioavailability and lead to variability in experimental results and clinical outcomes.[2][6][7]
Q2: What does the "PM" in this compound stand for?
The specific designation "PM" is not explicitly defined in the available public literature for GS-6620. It may refer to a particular salt form, polymorph, or a specific prodrug modification aimed at improving its physicochemical properties. Researchers should refer to the documentation provided by the compound supplier for precise details on the specific form of GS-6620 they are using.
Q3: What are the general approaches to improving the solubility of compounds like GS-6620?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.[8][9] Physical methods include particle size reduction (micronization, nanosuspension), modification of the crystal habit, and the use of drug carriers like solid dispersions.[9][10][11] Chemical modifications often involve pH adjustment, salt formation, or the use of co-solvents and surfactants.[8][10][12]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution during experiment.
Q: My this compound is precipitating from my aqueous buffer during my assay. How can I prevent this?
A: Precipitation is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to a range where the compound is more ionized and thus more soluble.[10]
-
Co-solvent Addition: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[10] See the table below for common co-solvents.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[8][12]
-
Temperature Control: Ensure your experimental temperature is controlled and consistent, as solubility is temperature-dependent.[13]
Issue 2: Inconsistent results in cell-based assays.
Q: I am observing high variability in the EC50 values of this compound in my cell culture experiments. Could this be related to solubility?
A: Yes, poor solubility can lead to inconsistent drug concentrations and, consequently, variable biological responses.
-
Stock Solution Preparation: Ensure your stock solution in a solvent like DMSO is fully dissolved before diluting into your aqueous cell culture medium. Visually inspect for any precipitation.
-
Final Concentration in Media: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity and to minimize the risk of drug precipitation upon dilution.
-
Pre-warming of Media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes help maintain solubility.
Issue 3: Difficulty preparing a high-concentration stock solution.
Q: I am unable to dissolve this compound at the desired high concentration for my stock solution. What can I do?
A: Creating a concentrated stock solution is crucial for serial dilutions.
-
Solvent Screening: Test the solubility of this compound in a range of pharmaceutically acceptable solvents.
-
Sonication: Gentle sonication can help break down particle agglomerates and facilitate dissolution.
-
Heating: Gentle warming can increase the rate of dissolution, but be cautious of potential compound degradation. Always check the thermal stability of your compound.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize quantitative data related to common solubility enhancement techniques.
Table 1: Common Co-solvents for Increasing Aqueous Solubility
| Co-solvent | Typical Concentration Range (%) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 5 | Widely used for in vitro assays; can have cellular effects at higher concentrations. |
| Ethanol | 1 - 20 | Often used in formulations; can cause protein precipitation at high concentrations. |
| Propylene Glycol (PG) | 5 - 50 | A common vehicle for oral and parenteral formulations. |
| Polyethylene Glycol (PEG 300/400) | 10 - 60 | Low toxicity and widely used in pharmaceutical preparations. |
Table 2: Examples of Surfactants Used for Solubilization
| Surfactant | Type | Critical Micelle Concentration (CMC) | Notes |
| Polysorbate 80 (Tween 80) | Non-ionic | ~0.012 mM | Commonly used in drug formulations; low toxicity. |
| Poloxamer 188 | Non-ionic | ~1.0 mM | Forms micelles that can solubilize hydrophobic drugs. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | Primarily used in in vitro assays; can denature proteins. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a specific solvent system.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[14]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a chemically compatible filter (e.g., 0.22 µm PVDF).[14]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Co-solvent Solubility Enhancement Study
This protocol evaluates the effect of a co-solvent on the solubility of this compound.
-
Prepare Solvent Systems: Prepare a series of solvent systems with varying concentrations of the chosen co-solvent in the aqueous buffer (e.g., 0%, 5%, 10%, 20% v/v DMSO in PBS).
-
Equilibrium Solubility Measurement: For each solvent system, determine the equilibrium solubility of this compound using the Shake-Flask Method described in Protocol 1.
-
Data Analysis: Plot the measured solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent percentage for your desired concentration.
Visualizations
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 4. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. brieflands.com [brieflands.com]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. researchgate.net [researchgate.net]
Cell toxicity of GS-6620 PM at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell toxicity of GS-6620 PM, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
GS-6620 is a C-nucleoside monophosphate prodrug developed as a potent and pangenotype inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a prodrug, GS-6620 is metabolized within the cell to its active triphosphate form, GS-441326. This active metabolite acts as a competitive inhibitor of ATP incorporation and a chain terminator of viral RNA synthesis, thereby halting HCV replication.[1][2] Due to its mechanism of action, GS-6620 has a high barrier to resistance.[1][2]
Q2: Does this compound exhibit cell toxicity at high concentrations?
Based on available in vitro studies, this compound has not demonstrated significant cytotoxicity at the highest concentrations tested. Specifically, no cytotoxicity was observed in HCV replicon cells or clone-5 cells at concentrations up to 90 μM or 50 μM, respectively.[1][2]
Q3: What is the potential for off-target effects, such as mitochondrial toxicity?
The active triphosphate metabolite of GS-6620, GS-441326, has been found to be a poor substrate for mitochondrial RNA polymerase.[1][2] This is a significant finding, as inhibition of mitochondrial polymerases is a known mechanism of toxicity for some nucleoside analogs.[3][4][5] The enhanced selectivity of GS-441326 for the viral NS5B polymerase over host RNA polymerases reduces the likelihood of mitochondrial toxicity.[1][2]
Troubleshooting Guide
While direct evidence of this compound-induced cytotoxicity is lacking in the literature, researchers may encounter unexpected cell death or reduced viability in their experiments. This guide provides a structured approach to troubleshooting such issues.
Issue: I am observing high levels of cytotoxicity in my cell cultures treated with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Troubleshooting Steps:
-
Verify Experimental Parameters:
-
Concentration Calculations: Double-check all dilution calculations for your this compound stock solutions and final concentrations.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your specific cell line. Typically, DMSO concentrations should be kept below 0.5%.
-
Cell Health: Use healthy, log-phase cells and maintain consistency in cell seeding density and passage number between experiments.
-
-
Assess Compound Integrity and Solubility:
-
Precipitation: Visually inspect the culture medium for any signs of compound precipitation, which can lead to inconsistent results and direct cell stress.
-
Compound Stability: Confirm the stability of this compound in your culture medium under your experimental conditions (e.g., temperature, incubation time).
-
-
Evaluate Assay Method:
-
Assay Interference: Some compounds can interfere with the reagents or detection methods of cytotoxicity assays (e.g., MTT, LDH). Run controls to test for any such interference.
-
Appropriate Controls: Always include untreated cells, vehicle-treated cells, and a positive control for cytotoxicity in your experimental setup.
-
-
Investigate Potential Off-Target Effects:
-
Cell Line Specificity: Although this compound has shown a good safety profile in the cell lines tested, consider the possibility of cell-line-specific sensitivities.
-
Mitochondrial Health: If you suspect mitochondrial toxicity despite the evidence to the contrary, you can perform specific assays to assess mitochondrial function, such as measuring mitochondrial membrane potential or oxygen consumption.
-
Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound.
| Cell Line(s) | Highest Concentration Tested (No Cytotoxicity Observed) | Reference |
| HCV Replicon Cells | 90 µM | [1] |
| Clone-5 Cells | 50 µM | [1] |
Experimental Protocols
Below are detailed methodologies for standard cytotoxicity assays that can be used to evaluate the effects of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature, protected from light, for the recommended time.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Signaling and Metabolic Pathways
Metabolic Activation of GS-6620
GS-6620 is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram illustrates the proposed metabolic pathway.
Caption: Proposed metabolic activation pathway of GS-6620.
Mechanism of Action of Active GS-6620 Metabolite
The active triphosphate form of GS-6620, GS-441326, inhibits HCV replication through a well-defined mechanism.
Caption: Mechanism of HCV replication inhibition by GS-441326.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Side Effects of Nucleoside and Nucleotide Drugs Used for Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GS-6620 PM in Replicon Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with GS-6620 PM (Presatovir) in Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is GS-6620 and what is its mechanism of action?
GS-6620 is a potent, pangenotypic C-nucleoside monophosphate prodrug developed as an inhibitor of the Hepatitis C Virus (HCV).[1][2] Its active form, a 5'-triphosphate metabolite, targets the HCV NS5B RNA-dependent RNA polymerase.[1] The active metabolite acts as a competitive inhibitor of ATP incorporation and a chain terminator of viral RNA synthesis, effectively halting HCV replication.[1]
Q2: What are the expected EC50 values for GS-6620 in replicon assays?
The 50% effective concentration (EC50) of GS-6620 can vary depending on the HCV genotype and the specific replicon system used. Reported EC50 values generally range from 0.048 to 0.68 µM across genotypes 1 to 6.[1][3]
Q3: Is GS-6620 cytotoxic?
GS-6620 has shown minimal to no cytotoxicity in various human cell lines used in replicon assays, including Huh-7 and HepG2 cells, at concentrations well above its effective dose.[1][4] However, it is always recommended to determine the 50% cytotoxic concentration (CC50) in your specific cell line concurrently with the EC50 determination to establish a therapeutic index.
Q4: What is the primary resistance mutation associated with GS-6620?
The S282T mutation in the NS5B polymerase is the primary resistance-associated substitution (RAS) for GS-6620.[1] This mutation has been shown to confer greater than 30-fold resistance in both cellular and enzymatic assays.[1]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in EC50 Values Between Experiments
High variability in the calculated EC50 for GS-6620 can undermine the reliability of your results. Several factors related to assay conditions and cell culture maintenance can contribute to this issue.
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use low-passage Huh-7 cells (or other host cells) for all experiments, ideally below passage 20.[5] High passage numbers can lead to genetic drift and altered cell phenotypes, affecting the permissiveness of the cells to HCV replication.[6][7] |
| Cell Health and Seeding Density | Ensure cells are in the logarithmic growth phase when seeding. Inconsistent cell numbers or unhealthy, senescent cells can lead to variable results.[5] Maintain consistent cell seeding density across all wells and plates. |
| Compound Stability | Prepare fresh stock solutions of GS-6620 for each experiment. Assess the stability of the compound in the cell culture medium over the duration of the assay.[6] |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and remains below the toxic threshold for the cells (typically ≤0.5% for DMSO).[6] |
| Pipetting Errors | Use calibrated pipettes and ensure thorough mixing at each serial dilution step. For high-throughput screening, consider using automated liquid handlers to minimize human error.[6] |
Issue 2: EC50 Value is Significantly Higher Than Expected
An unexpectedly high EC50 value may indicate a problem with the compound, the replicon, or the assay itself.
| Possible Cause | Troubleshooting Step |
| Emergence of Viral Resistance | Prolonged culture of HCV replicons in the presence of GS-6620, even at low concentrations, can select for the S282T resistance mutation.[1][3] Perform sequencing of the NS5B region of your replicon to check for this substitution.[5] If resistance is detected, use a fresh, wild-type replicon for subsequent assays. |
| Suboptimal Metabolic Activation | As a prodrug, GS-6620 requires conversion to its active triphosphate form by host cell enzymes.[1][8] Factors such as cell type, health, and metabolic state can influence the efficiency of this activation.[5] Confirm you are using a cell line known to be competent for metabolic activation of nucleotide prodrugs (e.g., Huh-7 cells) and that the cells are metabolically active.[5] |
| High Replicon Levels | A higher viral RNA load may require a higher concentration of the drug to achieve a 50% reduction in replication.[5] Ensure consistent and optimal levels of replicon expression. |
| Compound Potency | Verify the identity and purity of your GS-6620 compound. If possible, test a fresh lot of the compound. |
Issue 3: Evidence of Cytotoxicity at or Near the EC50
If you observe a decrease in cell viability at concentrations close to the EC50, it can confound the interpretation of your antiviral activity results.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | While GS-6620 is reported to have low cytotoxicity, off-target effects can occur.[1][4][9] Perform a counter-screen against a panel of host cell targets to identify potential off-target activities.[6] |
| Incorrect Cytotoxicity Assay | The chosen cytotoxicity assay may be incompatible with GS-6620 or your cell line.[6] Use an alternative method to confirm the results (e.g., if using an MTT assay, try a neutral red uptake or CellTiter-Glo assay).[6][10] |
| Mycoplasma Contamination | Mycoplasma can affect cell health and metabolism, leading to increased sensitivity to compounds.[6] Regularly test your cell cultures for mycoplasma contamination.[6] |
| Solvent Toxicity | High concentrations of the solvent used to dissolve GS-6620 (e.g., DMSO) can be toxic to cells.[6] Ensure the final solvent concentration is non-toxic.[6] |
Quantitative Data Summary
Table 1: In Vitro Anti-HCV Activity of GS-6620 in Replicon Assays
| HCV Genotype | Replicon Type | EC50 (µM) |
| 1a | Subgenomic | 0.05 - 0.15 |
| 1b | Subgenomic | 0.048 - 0.3 |
| 2a | Subgenomic | 0.25 - 0.4 |
| 3a | Subgenomic | 0.68 |
| 4a | Subgenomic | 0.25 |
| 5a | Chimeric | 0.12 |
| 6a | Subgenomic | 0.18 |
| Data synthesized from published literature.[1] |
Table 2: Cytotoxicity Profile of GS-6620
| Cell Line | CC50 (µM) |
| Huh-7 | > 90 |
| HepG2 | > 90 |
| MT-4 | > 90 |
| PC-3 | > 50 |
| Primary Hepatocytes | > 100 |
| PBMCs (stimulated and unstimulated) | > 100 |
| Data synthesized from published literature.[1][4] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination (Luciferase-Based)
This protocol outlines a general method for determining the 50% effective concentration (EC50) of GS-6620 using a luciferase-reporter HCV replicon.
Materials:
-
Huh-7 cells harboring a luciferase-reporter HCV replicon (e.g., genotype 1b).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection agent like G418).
-
GS-6620 stock solution (e.g., 10 mM in DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: a. Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in complete medium. b. Perform a cell count and adjust the cell density to an optimized concentration (e.g., 5 x 10^4 cells/mL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Dilution and Addition: a. Prepare a serial dilution of GS-6620 in cell culture medium. b. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a positive control (another known HCV inhibitor). c. Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[10]
-
Luciferase Assay: a. After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.[10] The luciferase signal is directly proportional to the level of HCV RNA replication.[10]
-
Data Analysis: a. Calculate the percent inhibition for each concentration relative to the vehicle control. b. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT-Based)
This protocol describes a method for determining the 50% cytotoxic concentration (CC50) of GS-6620.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
Complete cell culture medium.
-
GS-6620 stock solution (e.g., 10 mM in DMSO).
-
96-well clear tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Plate reader.
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 from the HCV Replicon Luciferase Assay protocol, using a clear 96-well plate.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: a. Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[6]
-
Data Analysis: a. Calculate the percent cell viability for each concentration relative to the vehicle control. b. Plot the percent viability against the log of the compound concentration and fit the data to determine the CC50 value.
Visualizations
Caption: Mechanism of action of GS-6620 in inhibiting HCV replication.
Caption: Troubleshooting workflow for inconsistent replicon assay results.
Caption: Parallel workflow for EC50 and CC50 determination.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of GS-6207 Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working on the optimization of GS-6207 (Lenacapavir) analogs. Here, you will find troubleshooting guidance and frequently asked questions to address challenges related to metabolic stability that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter for GS-6207 analogs?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2][3] A compound with high metabolic stability is cleared from the body more slowly, which can lead to a longer duration of action and improved oral bioavailability.[1][2] For GS-6207, a long-acting HIV-1 capsid inhibitor, high metabolic stability is a key feature contributing to its extended therapeutic effect.[4][5] When developing analogs of GS-6207, maintaining or improving this stability is crucial to preserve the long-acting profile.
Q2: GS-6207 is known for its exceptional metabolic stability. Why might my analog show poor stability?
A2: GS-6207's high metabolic stability is attributed in part to its high fluorine content, which can block sites of metabolism.[4][5] If your analog has been modified at positions that are critical for this stability, or if new metabolically labile sites have been introduced, it may be more susceptible to enzymatic degradation. Common metabolic liabilities include unprotected aromatic rings, benzylic carbons, and heteroatoms with available lone pairs of electrons.
Q3: What are the primary in vitro assays to assess the metabolic stability of my GS-6207 analog?
A3: The most common in vitro assays for determining metabolic stability are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in cytochrome P450 (CYP) enzymes, the major enzymes responsible for Phase I metabolism.[1][6][7] It is a cost-effective and high-throughput method for initial screening.[7]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolism, including both Phase I and Phase II metabolic pathways.[1][8]
Q4: How do I interpret the data from a microsomal stability assay?
A4: The primary data generated from a microsomal stability assay are the rate of disappearance of the parent compound over time. From this, two key parameters are calculated:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates higher stability.[9]
-
Intrinsic Clearance (CLint): The volume of liver plasma cleared of the drug per unit time, normalized to the amount of microsomal protein. A lower intrinsic clearance value signifies greater metabolic stability.[9]
Q5: What are some common strategies to improve the metabolic stability of a GS-6207 analog?
A5: If your analog exhibits poor metabolic stability, consider the following structural modifications:
-
Introduction of Fluorine or other Halogens: As with GS-6207, strategic placement of fluorine atoms can block sites of oxidative metabolism.
-
Modification of Labile Groups: Identify the sites of metabolism (metabolite identification studies can help here) and modify those functional groups. For example, replacing a metabolically labile methyl group with a trifluoromethyl group.
-
Use of Prodrugs: While GS-6207 itself is not a prodrug, if your analog has a functional group that is both a metabolic liability and important for activity, a prodrug strategy could be employed to mask this group until it reaches the target site. Phosphoramidate prodrugs are a common strategy for nucleotide analogs to enhance stability and cellular uptake.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in replicate data for metabolic stability. | - Poor compound solubility in the assay buffer.- Inconsistent pipetting or timing. | - Check the aqueous solubility of your analog. Use a co-solvent like DMSO at a low final concentration (typically <1%).- Use automated liquid handlers if available. Ensure consistent timing for sample collection. |
| Analog appears unstable even in the absence of NADPH (minus-cofactor control). | - Chemical instability of the compound in the assay buffer (e.g., hydrolysis).- Degradation by enzymes present in the microsomes that are not NADPH-dependent. | - Assess the chemical stability of your compound at the assay pH and temperature in buffer alone.- If instability persists in the minus-cofactor control, consider alternative assay systems or formulation strategies. |
| My analog shows very rapid degradation (<5 min half-life) in the microsomal assay. | - The analog is highly susceptible to metabolism by CYP enzymes. | - Reduce the microsomal protein concentration or the incubation time to obtain a more accurate measurement of the degradation rate.- Proceed with metabolite identification studies to pinpoint the sites of metabolism and guide structural modifications. |
| My analog shows very high stability, but has poor in vivo efficacy. | - Poor membrane permeability leading to low intracellular concentrations.- The compound is a substrate for efflux transporters.- The analog may not be active against the target. | - Evaluate the permeability of your analog using in vitro models like Caco-2 or PAMPA.- Investigate if your analog is a substrate for transporters like P-glycoprotein (P-gp).- Re-confirm the on-target activity of the analog. |
Quantitative Data Summary
Since specific metabolic stability data for a wide range of GS-6207 analogs are not publicly available, the following table provides a template with hypothetical data to illustrate how results should be presented. Researchers should populate this table with their own experimental data.
| Compound | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| GS-6207 (Reference) | > 120 | < 5 |
| Analog A | 65 | 15 |
| Analog B | 15 | 68 |
| Analog C | > 120 | < 5 |
Experimental Protocols
Detailed Methodology: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a GS-6207 analog using human liver microsomes.
1. Materials:
-
Test compound (GS-6207 analog) and positive control (e.g., a compound with known metabolic instability like verapamil).
-
Human Liver Microsomes (pooled from multiple donors).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis.
-
96-well plates.
-
Incubator shaker set to 37°C.
2. Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the diluted microsomal solution to the wells of a 96-well plate.
-
Add the working solution of the test compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "minus-cofactor" control wells (add buffer instead).
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile with the internal standard to the respective wells. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (k / microsomal protein concentration).
-
Visualizations
Caption: Workflow for the in vitro microsomal stability assay.
Caption: General overview of hepatic drug metabolism pathways.
References
- 1. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Expanding the toolbox of metabolically stable lipid prodrug strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding GS-6620 PM degradation in experimental setups
Welcome to the technical support center for GS-6620. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of GS-6620 in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is GS-6620 and what is its mechanism of action?
A1: GS-6620 is a phosphoramidate prodrug of a C-nucleoside analogue that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, GS-6620 must be metabolized within the target cell to its active triphosphate form, GS-441326. This active metabolite then competes with the natural nucleotide triphosphate for incorporation into the nascent viral RNA strand, leading to chain termination and inhibition of viral replication.
Q2: What are the key metabolic activation steps for GS-6620?
A2: The intracellular activation of GS-6620 involves a multi-step enzymatic process. The initial steps involve the hydrolysis of the ester moieties on the phosphoramidate group. This is followed by further phosphorylation steps to yield the active triphosphate metabolite, GS-441326. This metabolic conversion is crucial for the antiviral activity of GS-6620.
Q3: What factors can contribute to the degradation of GS-6620 in experimental setups?
A3: GS-6620, like many nucleoside prodrugs, can be susceptible to chemical and enzymatic degradation. Key factors that can contribute to its degradation include:
-
pH: The phosphoramidate and ester groups in GS-6620 are susceptible to hydrolysis, a process that can be accelerated at non-neutral pH.
-
Temperature: Elevated temperatures can increase the rate of hydrolytic degradation.
-
Enzymatic Activity: The presence of esterases and other hydrolases in biological matrices (e.g., cell culture media containing serum, cell lysates) can lead to the premature breakdown of the prodrug.
-
Solvent: The choice of solvent for stock solutions and dilutions can impact stability.
Troubleshooting Guides
Issue 1: Lower than Expected Antiviral Activity or High Variability in EC50 Values
| Potential Cause | Troubleshooting Steps |
| Degradation of GS-6620 Stock Solution | - Verify Storage Conditions: Ensure that the solid compound and stock solutions are stored at the recommended temperature (typically -20°C or lower) and protected from light and moisture. - Use Freshly Prepared Solutions: Whenever possible, prepare fresh stock solutions and working dilutions. Avoid using old stock solutions that may have undergone degradation. - Check Solvent: Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) for preparing stock solutions. Ensure the solvent is free of contaminants. |
| Degradation of GS-6620 in Assay Plates | - Minimize Incubation Time: If possible, reduce the incubation time of the compound with the cells to the minimum required to observe the desired effect. - Pre-warm Media Separately: Pre-warm the cell culture media before adding GS-6620 to avoid prolonged exposure of the compound to elevated temperatures before it reaches the cells. - Serum Considerations: If using serum-containing media, be aware of potential enzymatic degradation. Consider using heat-inactivated serum or reducing the serum concentration if compatible with your cell line. |
| Cell-Based Factors | - Cell Health and Passage Number: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and have a low passage number. Changes in cell physiology can affect drug metabolism and transport. - Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact experimental results. |
Issue 2: Inconsistent Results in Biochemical Assays (e.g., NS5B polymerase assays)
| Potential Cause | Troubleshooting Steps |
| Degradation of Active Metabolite | - Handling of Triphosphate: The active triphosphate form (GS-441326) is more polar and can be less stable than the parent prodrug. Handle it with care, keeping it on ice and using it promptly after preparation. |
| Assay Buffer Conditions | - pH and Dithiothreitol (DTT): Ensure the pH of the assay buffer is stable and within the optimal range for the enzyme. DTT, a common reducing agent in polymerase assays, can degrade over time, so use fresh preparations. |
| Enzyme Activity | - Enzyme Quality: Use a highly purified and active preparation of the NS5B polymerase. Enzyme activity can decline with improper storage or handling. |
Experimental Protocols
Preparation of GS-6620 Stock and Working Solutions
This protocol provides a general guideline. Always refer to the manufacturer's instructions for specific details.
Materials:
-
GS-6620 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
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Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Allow the GS-6620 vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of GS-6620 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations.
-
Use the working solutions immediately after preparation.
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HCV Replicon Assay for EC50 Determination
This protocol describes a general method for determining the 50% effective concentration (EC50) of GS-6620 using a luciferase-based HCV replicon system.
Materials:
-
HCV replicon-containing cells (e.g., Huh-7 cells harboring a genotype 1b luciferase replicon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom plates
-
GS-6620 working solutions
-
Luciferase assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
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Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of GS-6620 in complete medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of GS-6620. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubate the plate at 37°C for 48 to 72 hours.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells once with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (defined as 100% replication).
-
Plot the normalized data against the logarithm of the GS-6620 concentration.
-
Use a non-linear regression analysis to calculate the EC50 value.
-
Visualizations
Caption: Metabolic activation pathway of GS-6620.
Off-target effects of GS-6620 PM in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GS-6620 in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GS-6620?
A1: GS-6620 is a C-nucleoside monophosphate prodrug developed as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2] Its pharmacologically active form, a 5'-triphosphate metabolite (GS-441326), acts as a competitive inhibitor of ATP incorporation by the HCV NS5B RNA-dependent RNA polymerase.[3] Once incorporated into the viral RNA chain, it leads to chain termination, thus inhibiting viral replication.[3]
Q2: What are the known off-target effects of GS-6620 on host cell polymerases?
A2: The active triphosphate metabolite of GS-6620 has been shown to have enhanced selectivity for the HCV NS5B polymerase over host RNA polymerases.[2] Specifically, it is not a substrate for the mitochondrial RNA polymerase, which is a potential off-target that has been associated with toxicity in other nucleoside inhibitors.[3]
Q3: Does GS-6620 exhibit significant cytotoxicity in common cell lines?
A3: GS-6620 generally shows minimal to low cytotoxicity in a variety of human cell lines. For instance, the 50% cytotoxic concentration (CC50) is reported to be in the micromolar range for hepatic (Huh-7, HepG2) and prostate (PC-3) cell lines.[3][4] However, detectable toxicity has been observed in erythroid bone marrow progenitor cells at lower concentrations.[3][4]
Q4: Is mitochondrial toxicity a concern when using GS-6620?
A4: Based on available in vitro data, mitochondrial toxicity is not a primary concern with GS-6620. Studies have shown no inhibition of mitochondrial DNA levels or content in HepG2 and PC-3 cells at the highest tested concentrations.[4]
Q5: Does GS-6620 have antiviral activity against viruses other than HCV?
A5: GS-6620 has demonstrated limited activity against other viruses. It shows some inhibitory effect against the closely related bovine viral diarrhea virus (BVDV).[2][3] However, it does not significantly inhibit other viruses such as West Nile virus, yellow fever virus, or human rhinovirus at concentrations effective against HCV.[3]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed in Cellular Assays
Possible Cause 1: Cell Line Sensitivity
Some cell types, such as erythroid bone marrow progenitor cells, are more sensitive to GS-6620.[3][4]
-
Troubleshooting Steps:
-
Review the provided cytotoxicity data to see if your cell line is known to be sensitive.
-
Perform a dose-response experiment to determine the CC50 in your specific cell line.
-
Consider using a less sensitive cell line if experimentally feasible.
-
Possible Cause 2: High Concentration of GS-6620
Exceeding the recommended concentration range can lead to off-target effects and cytotoxicity.
-
Troubleshooting Steps:
-
Verify the calculations for your working solutions.
-
Ensure that the final concentration in your assay is within the reported effective range for HCV inhibition and below the known cytotoxic concentrations for your cell line.
-
Issue 2: Lack of Antiviral Efficacy in HCV Replicon Assays
Possible Cause 1: Drug Resistance
The S282T mutation in the HCV NS5B polymerase is known to confer resistance to GS-6620.[3]
-
Troubleshooting Steps:
-
Sequence the NS5B region of your HCV replicon to check for the S282T mutation.
-
If the mutation is present, consider using a different HCV strain or a replicon known to be sensitive to GS-6620.
-
Possible Cause 2: Inadequate Intracellular Conversion to the Active Triphosphate Form
GS-6620 is a prodrug and requires intracellular activation. The efficiency of this conversion can vary between cell types.
-
Troubleshooting Steps:
-
Ensure that the cell line you are using is capable of metabolizing the prodrug to its active form.
-
If possible, use a cell line where the efficacy of GS-6620 has been previously established.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of GS-6620 in Human Cell Lines and Primary Cells
| Cell Type | CC50 (μM) |
| Cell Lines | |
| Huh-7 (Hepatic) | 67 ± 13 |
| HepG2 (Hepatic) | 66 ± 13 |
| PC-3 (Prostate) | 40 |
| MT-4 (T-cell) | Complex multiphasic effects |
| Primary Cells | |
| Quiescent PBMCs | >100 |
| Stimulated PBMCs | >100 |
| Primary Hepatocytes | >100 |
| Erythroid Bone Marrow Progenitor Cells | 15 |
| Myeloid Bone Marrow Progenitor Cells | Complex multiphasic effects |
Table 2: Antiviral Activity of GS-6620 against Different HCV Genotypes
| HCV Genotype Replicon | EC50 (μM) |
| Genotype 1a | 0.12 |
| Genotype 1b | 0.05 |
| Genotype 2a | 0.25 |
| Genotype 3a | 0.68 |
| Genotype 4a | 0.15 |
| Genotype 5a | 0.11 |
| Genotype 6a | 0.21 |
Data sourced from[3]
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay
This protocol is a general guideline for determining the 50% cytotoxic concentration (CC50) of GS-6620.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will maintain logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of GS-6620 in cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the overnight culture medium and add the GS-6620 dilutions to the cells. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., puromycin).
-
Incubation: Incubate the plate for a period that corresponds to several cell doubling times (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay that measures ATP content.
-
Data Analysis: Plot cell viability against the logarithm of the GS-6620 concentration and use a non-linear regression model to calculate the CC50 value.
Protocol 2: HCV Replicon Assay
This protocol outlines the steps to determine the 50% effective concentration (EC50) of GS-6620 against an HCV replicon.
-
Cell Seeding: Seed HCV replicon cells in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of GS-6620 in cell culture medium, maintaining a constant and low final solvent concentration.
-
Treatment: Add the GS-6620 dilutions to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of HCV RNA: Lyse the cells and quantify the level of HCV replicon RNA using a quantitative real-time RT-PCR (qRT-PCR) assay.
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Data Analysis: Plot the percentage of HCV RNA inhibition against the logarithm of the GS-6620 concentration. Use a non-linear regression model to calculate the EC50 value.
Visualizations
Caption: Workflow for assessing off-target cytotoxicity of GS-6620.
Caption: Mechanism of action and target specificity of GS-6620.
Caption: Logical diagram for troubleshooting experiments with GS-6620.
References
- 1. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 3. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Interpreting variable EC50 values for GS-6620 PM
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GS-6620. The information is designed to help interpret variable EC50 values and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the EC50 values for GS-6620 in our anti-HCV assays. What are the potential causes?
Variability in GS-6620 EC50 values can arise from several factors, ranging from the biological system to the experimental setup. Key considerations include:
-
Hepatitis C Virus (HCV) Genotype: GS-6620 is a pan-genotype inhibitor, but its potency can differ across various HCV genotypes.[1][2]
-
Viral Resistance: The presence of specific mutations in the HCV NS5B polymerase, such as the S282T substitution, can confer resistance to GS-6620, leading to a significant increase in the EC50 value (>30-fold).[1]
-
Cell Line Differences: The choice of host cell line (e.g., Huh-7, HepG2) can influence the metabolic activation of GS-6620, a prodrug that requires intracellular conversion to its active triphosphate form (GS-441326).[1][3] Differences in cellular metabolism between cell lines can therefore affect the apparent potency of the compound.
-
Assay Conditions: Inconsistencies in experimental parameters such as cell density, incubation time, and temperature can contribute to EC50 variability.[4][5]
-
In Vitro Assay System: The type of assay used, such as a replicon system versus an infectious virus assay, can yield different EC50 values.[1]
Q2: What are the reported EC50 values for GS-6620 against different HCV genotypes?
GS-6620 has demonstrated potent activity against HCV replicons of genotypes 1 to 6. The reported EC50 values generally range from 0.048 to 0.68 µM.[1][2]
| HCV Genotype | Reported EC50 Range (µM) |
| Genotypes 1-6 | 0.05 - 0.68 |
| Genotype 2a (infectious virus) | 0.25 |
Data compiled from in vitro studies.[1]
Q3: How does GS-6620 work, and how does this relate to EC50 determination?
GS-6620 is a C-nucleoside monophosphate prodrug.[1][6] It is metabolized within hepatocytes to its active 5'-triphosphate form, GS-441326. This active metabolite acts as a competitive inhibitor and a chain terminator of the HCV NS5B RNA-dependent RNA polymerase, thereby halting viral RNA synthesis.[1] The multi-step activation process means that factors affecting cellular metabolism can influence the concentration of the active inhibitor and thus the measured EC50.
Caption: Mechanism of action of GS-6620.
Q4: We suspect viral resistance in our long-term cultures. How can we confirm this?
The primary resistance mutation associated with GS-6620 is S282T in the NS5B polymerase.[1] To confirm resistance, you can perform the following:
-
Sequence the NS5B region: Isolate viral RNA from the resistant culture and sequence the NS5B gene to identify the S282T mutation or other potential resistance-associated substitutions.
-
Phenotypic Assay: Compare the EC50 of GS-6620 against the suspected resistant virus to that against the wild-type virus. A significant fold-change in EC50 (e.g., >10-fold) is indicative of resistance.
Caption: Workflow for confirming GS-6620 resistance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High EC50 values in a specific experiment | 1. Presence of the S282T resistance mutation in the viral population.[1]2. Suboptimal assay conditions (e.g., high cell density, incorrect incubation time).[4][5]3. Inefficient metabolic activation of GS-6620 in the chosen cell line. | 1. Sequence the NS5B gene of the virus to check for resistance mutations.2. Optimize assay parameters, ensuring consistency across experiments.3. Consider using a different hepatoma cell line known for high metabolic activity. |
| Inconsistent EC50 values between experimental repeats | 1. Variability in cell health and passage number.2. Inconsistent virus titer used for infection.3. Pipetting errors leading to inaccurate drug concentrations. | 1. Use cells within a consistent and low passage number range.2. Precisely titrate the virus stock and use a consistent multiplicity of infection (MOI).3. Calibrate pipettes and use a standardized serial dilution method. |
| No antiviral activity observed | 1. Inactive compound due to improper storage or handling.2. Use of a non-permissive cell line.3. Extremely high viral load overwhelming the drug's effect. | 1. Verify the integrity and storage conditions of the GS-6620 stock.2. Ensure the cell line used is permissive to HCV replication.3. Perform the assay with a lower MOI. |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol is a generalized procedure based on standard methods for evaluating anti-HCV compounds.
-
Cell Plating:
-
Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of GS-6620 in cell culture medium. A typical starting concentration is 100 µM.
-
Include a "no drug" control (vehicle only) and a "no cells" control (medium only).
-
-
Treatment:
-
Remove the existing medium from the cell plates and add the diluted GS-6620.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
Measure the level of HCV replication. A common method is to quantify the activity of a reporter gene (e.g., luciferase) encoded by the replicon.
-
Alternatively, quantify HCV RNA levels using RT-qPCR.
-
-
Data Analysis:
Cytotoxicity Assay (Concurrent with EC50 Assay)
It is crucial to assess the cytotoxicity of GS-6620 to ensure that the observed antiviral effect is not due to cell death.
-
Cell Plating:
-
Plate parental Huh-7 cells (without the replicon) in parallel with the replicon-containing cells under the same conditions.
-
-
Treatment:
-
Treat the cells with the same serial dilutions of GS-6620 as in the EC50 assay.
-
-
Viability Assessment:
-
After 72 hours, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50).
-
Determine the selectivity index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window. GS-6620 has been reported to have no cytotoxicity at concentrations up to 90 µM in replicon cells.[1]
-
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 3. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explain what is EC50? [synapse.patsnap.com]
- 5. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
GS-6620 PM assay variability and reproducibility
This technical support center provides guidance for researchers, scientists, and drug development professionals using the GS-6620 PM assay. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and reproducibility issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does the assay work?
A1: this compound is a potent and selective inhibitor of the JX Kinase. The assay is a luminescent kinase activity assay that measures the amount of ADP produced from the kinase reaction.[1] Inhibition of JX Kinase by this compound results in a decrease in ADP production, which is detected as a decrease in luminescent signal.
Q2: What are the most common sources of variability in the this compound assay?
Q3: How can I minimize plate-to-plate variability?
Q4: What is the expected Z'-factor for a robust this compound assay?
A4: A Z'-factor greater than 0.5 is indicative of a robust and reliable assay suitable for high-throughput screening.[9] Consistently achieving a Z' > 0.5 suggests that the assay has a large enough signal window to distinguish between positive and negative controls with high confidence.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within a Single Plate
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using automated cell dispensers for high-throughput applications.[2] |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with media or buffer to create a humidity barrier and reduce evaporation.[8][10] |
| Improper Reagent Mixing | Gently but thoroughly mix all reagents before adding them to the wells. Ensure complete mixing within each well after reagent addition. |
| Cell Health Issues | Confirm that cells are healthy and in the logarithmic growth phase before plating. Routinely test for mycoplasma contamination.[7][4] |
Issue 2: Inconsistent IC50 Values for this compound Between Experiments
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Variable Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as high passage numbers can alter cellular responses to drugs.[2] |
| Reagent Batch-to-Batch Variability | Whenever possible, use the same lot of critical reagents (e.g., ATP, kinase, substrate) for a series of experiments. If a new lot must be used, perform a bridging study to ensure consistency. |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions of this compound for each experiment using calibrated pipettes.[2] |
| Inconsistent Incubation Times | Adhere strictly to the recommended incubation times for drug treatment and reagent additions. Use a timer to ensure consistency across all experiments.[2] |
| Inappropriate Curve-Fitting Model | Use a consistent and appropriate non-linear regression model, such as a four-parameter logistic regression, to calculate IC50 values.[2] |
Experimental Protocols
Key Experiment: this compound JX Kinase Inhibition Assay
This protocol outlines the measurement of JX Kinase inhibition by this compound using a luminescent ADP-detection assay.
Materials:
-
JX Kinase (recombinant)
-
Kinase substrate (specific peptide for JX Kinase)
-
This compound
-
ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[11]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Kinase Reaction Mixture: Prepare a solution containing JX Kinase and its substrate in the kinase reaction buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted this compound or DMSO (for controls) to the appropriate wells of the 384-well plate.
-
Initiate Kinase Reaction: Add 2.5 µL of the kinase reaction mixture to each well.
-
ATP Addition: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at its Km value.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
-
Data Acquisition: Read the luminescence on a plate reader.
Visualizations
Caption: this compound inhibits the JX Kinase signaling pathway.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. biorxiv.org [biorxiv.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. focus.gbo.com [focus.gbo.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
GS-6620 Technical Support Center: Impact of Serum Proteins on PM Activity
Welcome to the technical support center for GS-6620. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the impact of serum proteins on the activity of the prodrug GS-6620.
Frequently Asked Questions (FAQs)
Q1: What is GS-6620 and how is it activated?
GS-6620 is a phosphoramidate prodrug of a C-adenosine nucleoside analog developed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Being a prodrug, it requires intracellular metabolic activation to its pharmacologically active triphosphate form, GS-441326.[1] The activation process involves multiple enzymatic steps, starting with the hydrolysis of its ester moieties.
Q2: How do serum proteins affect the stability and activity of GS-6620 in vitro?
Serum, particularly human serum albumin (HSA), can impact GS-6620 in two primary ways:
-
Enzymatic Degradation: Serum albumin is known to possess esterase activity, which can lead to the premature hydrolysis of the prodrug moieties of GS-6620 in the experimental medium.[2][3][4][5] This can reduce the concentration of the intact prodrug available to enter the cells for activation.
Q3: What are the key enzymes involved in the metabolic activation of GS-6620?
The intracellular activation of GS-6620 to its active triphosphate form (GS-441326) is a multi-step process catalyzed by several enzymes. The initial steps involve the hydrolysis of the ester groups by carboxylesterases (CES) and Cathepsin A (CatA).[1] Subsequent steps are mediated by histidine triad nucleotide-binding protein 1 (HINT1) and cellular kinases.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when evaluating the antiviral activity of GS-6620 in the presence of serum.
Issue 1: Lower than expected antiviral activity in cell-based assays containing serum.
-
Possible Cause 1: Premature prodrug hydrolysis by serum esterases.
-
Troubleshooting Step: Minimize the pre-incubation time of GS-6620 in serum-containing media before adding it to the cells. Consider reducing the serum concentration in your assay medium if compatible with your cell line's health. For long-term experiments, replenishing the compound at regular intervals may be necessary.
-
-
Possible Cause 2: Sequestration of GS-6620 by serum proteins.
-
Troubleshooting Step: While direct measurement of free versus bound GS-6620 can be complex, you can empirically determine the impact of serum concentration on EC50 values. Perform the antiviral assay using a range of serum concentrations (e.g., 2%, 5%, 10%) to assess the degree of inhibition.
-
-
Possible Cause 3: Inefficient intracellular uptake.
-
Troubleshooting Step: Ensure that the cell line used has the appropriate transporters for nucleoside analogs. If significant protein binding is suspected, a higher initial concentration of GS-6620 may be required to achieve a therapeutic intracellular concentration of the active metabolite.
-
Issue 2: High variability in results between experiments.
-
Possible Cause 1: Lot-to-lot variability in serum.
-
Troubleshooting Step: Use a single, large batch of serum for a set of comparative experiments to minimize variability. It is also advisable to pre-test new serum lots for their potential impact on the assay.
-
-
Possible Cause 2: Instability of GS-6620 in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of GS-6620 for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. The stability of the compound in your specific assay medium can be assessed over time using analytical methods like LC-MS/MS.
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability of GS-6620
This protocol is adapted from studies on the stability of GS-6620 and its metabolites in plasma.[1][7]
Objective: To determine the stability of GS-6620 in human plasma over time.
Materials:
-
GS-6620
-
Human plasma (heparinized)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of GS-6620 in DMSO.
-
Spike the GS-6620 stock solution into pre-warmed human plasma to a final concentration of 2 µM.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding 9 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples at 3,000 x g for 30 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate and add an equal volume of water.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of GS-6620.
-
Calculate the percentage of GS-6620 remaining at each time point relative to the 0-minute time point.
Data Presentation
Table 1: Stability of GS-6620 and GS-465124 in Human Plasma
| Compound | Time (hours) | % Remaining (Mean ± SD) |
| GS-6620 | 0 | 100 |
| 1 | Data Not Available | |
| 2 | Data Not Available | |
| 4 | Data Not Available | |
| GS-465124 | 0 | 100 |
| 1 | Data Not Available | |
| 2 | Data Not Available | |
| 4 | Data Not Available |
Note: Specific quantitative data from the literature for the percentage remaining at different time points was not available. Researchers should generate this data using the protocol provided.
Table 2: Plasma Protein Binding of the Related Nucleoside Analog GS-441524
| Species | % Bound (Mean ± SD) | Unbound Fraction (%) |
| Human | 21.5 ± 6.5 | ~78 |
| Rat | 36.1 ± 1.2 | ~64 |
| Mouse | 37.8 ± 0.9 | ~62 |
| Dog | 36.3 ± 1.5 | ~64 |
| Monkey | 38.0 ± 2.1 | ~62 |
This data is for the related compound GS-441524 and is provided for contextual purposes.[6]
Visualizations
Caption: Metabolic activation pathway of GS-6620 and the potential impact of serum protein binding.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Purity Assessment of Synthesized GS-6207 (Lenacapavir)
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methods and troubleshooting procedures for assessing the purity of synthesized GS-6207, also known as Lenacapavir.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for assessing the purity of synthesized GS-6207?
A1: The most common and robust method for determining the purity of GS-6207 is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates GS-6207 from any impurities, allowing for accurate quantification.
Q2: What kind of impurities can be expected in a synthesis of GS-6207?
A2: Impurities in synthesized GS-6207 can originate from various sources. These include process-related byproducts from the multi-step chemical synthesis, unreacted starting materials, synthetic intermediates, and degradation products that may form during manufacturing or storage when exposed to heat, light, or moisture.[3] Known impurities can include related compounds such as hydrolytic cleavage products, dealkylated derivatives, and oxidative variants.[4]
Q3: What other analytical techniques are used to characterize GS-6207?
A3: Besides HPLC for purity assessment, other techniques are essential for full characterization. Mass Spectrometry (MS) is used to confirm the identity of the synthesized compound and its impurities.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure. These methods, often used in conjunction (e.g., LC-MS), provide a comprehensive profile of the synthesized compound.[4]
Q4: What are typical acceptance criteria for the purity of an active pharmaceutical ingredient (API) like GS-6207?
A4: While specific criteria depend on the developmental stage and regulatory filings, typical quality control specifications based on ICH guidelines control individual characterized impurities at or below 0.10% (w/w), unspecified single impurities at a reporting threshold of 0.05% (w/w), and total impurities limited to 0.50% (w/w).[4]
Troubleshooting Guide for RP-HPLC Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Wash the column with a strong solvent or replace it if necessary.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. GS-6207 has a pKa of 6.69.[1]3. Reduce the concentration of the sample being injected. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition.2. Unstable column temperature.3. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a consistent temperature.3. Check the HPLC system for leaks and ensure the pump is delivering a steady flow rate. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Contamination in the mobile phase, diluent, or HPLC system.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and a clean sample diluent.2. Implement a robust needle wash protocol between injections. |
| Low Signal or No Peak | 1. Incorrect detection wavelength.2. Sample degradation.3. Injection error. | 1. Verify the detector wavelength. For GS-6207, wavelengths around 220 nm, 254 nm, and 269 nm have been reported.[1][2][6]2. Ensure proper sample storage and handling.3. Check the autosampler for correct injection volume and operation. |
Experimental Protocol: Purity Assessment by RP-HPLC
This section provides a detailed methodology for a validated RP-HPLC method for the quantification and purity assessment of GS-6207.
Objective: To separate and quantify GS-6207 and its potential impurities.
Materials and Reagents:
-
GS-6207 synthesized sample
-
Reference standard of GS-6207
-
Acetonitrile (HPLC grade)
-
Ammonium formate or Orthophosphoric acid (OPA)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions:
The following table summarizes parameters from several validated methods. Method 1 is presented as a primary example.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [6] |
| Column | Zorbax SB C18 (250 × 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) | Hypersil ODS C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Ammonium formate buffer (pH 3.0) (30:70 v/v) | Acetonitrile : 0.1% OPA buffer (60:40 v/v) | Acetonitrile : Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 269 nm | 254 nm | 220 nm |
| Column Temperature | Ambient (~25°C) | Ambient | Ambient (~25°C) |
| Injection Volume | 20 µL | Not Specified | 20 µL |
| Retention Time | 4.142 min | 2.816 min | 2.17 min |
Procedure:
-
Mobile Phase Preparation (Method 1):
-
Prepare the ammonium formate buffer and adjust the pH to 3.0 with a suitable acid.
-
Mix acetonitrile and the buffer in a 30:70 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of GS-6207 reference standard and dissolve it in the diluent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution (e.g., 100 µg/mL).[1][6]
-
Sonicate the solution to ensure complete dissolution.
-
Prepare working standard solutions by diluting the stock solution to the desired concentration range (e.g., 12.5-75 µg/mL).[1]
-
-
Sample Solution Preparation:
-
Accurately weigh the synthesized GS-6207 sample and prepare a stock solution in the diluent at a concentration similar to the standard.
-
Sonicate for 30 minutes to ensure complete dissolution.[1]
-
Dilute the sample solution to fall within the linear range of the method.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solutions to establish system suitability (checking parameters like theoretical plates, tailing factor) and generate a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the peak corresponding to GS-6207 based on the retention time of the reference standard.
-
Calculate the purity of the synthesized sample using the area percent method: Purity (%) = (Area of GS-6207 Peak / Total Area of All Peaks) x 100
-
Quantify any impurities by comparing their peak areas to the calibration curve of the GS-6207 standard (assuming a similar response factor) or by using specific reference standards for known impurities if available.
-
Visual Workflow and Logic Diagrams
Caption: Workflow for purity assessment of synthesized GS-6207.
Caption: Interrelation of analytical techniques for GS-6207 analysis.
References
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Guide to Lenacapavir Impurities [aquigenbio.com]
- 4. veeprho.com [veeprho.com]
- 5. Antiviral Evaluation of New Synthetic Bioconjugates Based on GA-Hecate: A New Class of Antivirals Targeting Different Steps of Zika Virus Replication [mdpi.com]
- 6. Application of Reversed-Phase HPLC Method for the Simultaneous Determination of Lenacapavir and Bictegravir in Tablets Dosage Form – Journal of Young Pharmacists [archives.jyoungpharm.org]
Validation & Comparative
A Comparative Guide to the Efficacy of GS-6620 and Sofosbuvir in Hepatitis C Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of two nucleotide analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase: GS-6620 and sofosbuvir. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to facilitate a comprehensive evaluation of these two antiviral agents.
Executive Summary
Both GS-6620 and sofosbuvir are potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. They function as chain terminators after being metabolized into their active triphosphate forms within hepatocytes. While both compounds exhibit pangenotypic activity, available in vitro data suggest that sofosbuvir generally demonstrates greater potency across multiple HCV genotypes compared to GS-6620. The primary resistance-associated substitution for both inhibitors is the S282T mutation in the NS5B polymerase. Despite promising preclinical data, the clinical development of GS-6620 was hindered by high dose requirements and significant pharmacokinetic and pharmacodynamic variability. In contrast, sofosbuvir has become a cornerstone of modern HCV therapy, demonstrating high cure rates in clinical trials.
Data Presentation: In Vitro Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values for GS-6620 and sofosbuvir against various HCV genotypes as determined by in vitro replicon assays. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are not publicly available. Variations in cell lines, replicon constructs, and assay protocols can influence the observed EC50 values.
Table 1: In Vitro Efficacy (EC50) of GS-6620 Against HCV Genotypes
| HCV Genotype | EC50 (µM) |
| 1a | 0.28 |
| 1b | 0.05 |
| 2a | 0.25 |
| 3a | 0.68 |
| 4a | 0.08 |
| 5a | 0.07 |
| 6a | 0.12 |
Data sourced from Feng et al. (2014). Antimicrobial Agents and Chemotherapy, 58(4), 1930-1942.[1]
Table 2: In Vitro Efficacy (EC50) of Sofosbuvir Against HCV Genotypes
| HCV Genotype/Subtype | Mean EC50 (nM) |
| 1a | 40 - 92 |
| 1b | 91 - 102 |
| 2a | 32 - 53 |
| 2b | 15 |
| 3a | 50 |
| 4a | 30 - 130 |
| 5a | 15 - 41 |
| 6a | 14 - 120 |
Data compiled from multiple sources, including FDA review documents and published studies.[2][3]
Mechanism of Action
Both GS-6620 and sofosbuvir are prodrugs that are metabolized within hepatocytes to their pharmacologically active nucleoside triphosphate analogs. These active metabolites are then incorporated into the nascent viral RNA chain by the HCV NS5B polymerase, leading to premature chain termination and the cessation of viral replication.
GS-6620 is a C-nucleoside monophosphate prodrug.[1] Its active triphosphate form acts as a competitive inhibitor of ATP incorporation.[1] Sofosbuvir is a uridine nucleotide analog prodrug, and its active triphosphate form, GS-461203, acts as a defective substrate for the NS5B polymerase.[4][5]
Resistance Profile
The primary resistance-associated substitution (RAS) identified for both GS-6620 and sofosbuvir is the S282T mutation in the NS5B polymerase.[1][3] This mutation has been shown to confer reduced susceptibility to both compounds in in vitro replicon assays.[1][3]
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This cell-based assay is the standard method for evaluating the antiviral activity of compounds against HCV replication.
Principle: HCV replicon cells are human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV RNA that replicates autonomously. These replicons often include a reporter gene, such as luciferase, the expression of which is directly proportional to the level of HCV RNA replication. An antiviral compound's efficacy is measured by the reduction in reporter gene activity.
Materials:
-
HCV replicon cell line (e.g., genotype 1b, 2a, etc., expressing luciferase)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for replicon maintenance.
-
Test compounds (GS-6620 and sofosbuvir) dissolved in dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Culture HCV replicon cells in DMEM with G418. On the day of the assay, trypsinize, count, and resuspend the cells in G418-free medium. Seed the cells into 96-well plates at a density of approximately 5,000 cells per well. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤0.5%. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Luciferase Measurement: After incubation, add luciferase assay reagent to each well according to the manufacturer's protocol. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the data with the vehicle control (100% replication) and background (no cells) wells. Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the EC50 value.
NS5B Polymerase Inhibition Assay (Biochemical Assay)
This assay directly measures the inhibitory effect of the active triphosphate form of the compounds on the enzymatic activity of the purified NS5B polymerase.
Principle: The assay measures the incorporation of a labeled nucleotide triphosphate into a newly synthesized RNA strand by the recombinant NS5B polymerase using an RNA template.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template and primer.
-
Nucleotide triphosphates (NTPs), including a labeled NTP (e.g., [α-33P]UTP).
-
Active triphosphate forms of the test compounds.
-
Assay buffer.
Procedure:
-
Reaction Setup: In a reaction mixture, combine the assay buffer, NS5B polymerase, and varying concentrations of the active triphosphate form of the test compound.
-
Initiation: Start the reaction by adding the RNA template/primer and the NTP mix.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Quantification: Stop the reaction and quantify the amount of incorporated labeled NTP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the 50% inhibitory concentration (IC50) value.
Visualizations
References
Comparative Analysis of GS-6620 and Remdesivir: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two nucleotide analog prodrugs: GS-6620 and remdesivir. This document synthesizes available experimental data to objectively compare their chemical properties, mechanisms of action, antiviral activity, pharmacokinetics, and safety profiles.
Introduction
GS-6620 and remdesivir are both nucleotide analog prodrugs designed to inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses. While remdesivir has gained prominence as a broad-spectrum antiviral, notably for its use in treating COVID-19, GS-6620 was initially developed for the treatment of Hepatitis C virus (HCV) infection. This guide offers a side-by-side comparison to inform further research and drug development efforts.
Chemical Properties and Mechanism of Action
Both GS-6620 and remdesivir are phosphoramidate prodrugs that facilitate the intracellular delivery of a nucleoside monophosphate. Inside the cell, they are metabolized into their active triphosphate forms, which act as competitive inhibitors of the viral RdRp.
GS-6620 is a C-nucleoside monophosphate prodrug. Its active triphosphate metabolite, GS-441326, is a potent inhibitor of the HCV NS5B polymerase.[1] Incorporation of GS-441326 into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[1]
Remdesivir is also a phosphoramidate prodrug of a nucleoside analog, GS-441524.[2] It is intracellularly converted to its active triphosphate form, GS-443902, which mimics adenosine triphosphate (ATP).[2][3] GS-443902 is incorporated into the viral RNA chain by the RdRp and causes delayed chain termination, disrupting viral replication.[4]
| Feature | GS-6620 | Remdesivir |
| Drug Class | Nucleotide Analog Prodrug (C-nucleoside) | Nucleotide Analog Prodrug |
| Prodrug Moiety | L-alanine-isopropyl ester and phenol moieties on the 5'-phosphate; 3'-isobutyryl ester | Phosphoramidate |
| Active Metabolite | GS-441326 (triphosphate) | GS-443902 (triphosphate) |
| Target Enzyme | Viral RNA-dependent RNA polymerase (primarily HCV NS5B) | Viral RNA-dependent RNA polymerase |
| Mechanism of Action | Chain terminator of viral RNA synthesis | Delayed chain terminator of viral RNA synthesis |
Antiviral Activity
GS-6620 has demonstrated potent pan-genotypic activity against Hepatitis C virus replicons.[1] Its activity against other RNA viruses is limited, though it has shown some effect against the closely related bovine viral diarrhea virus (BVDV), a pestivirus.[1] It was found to be inactive against a panel of other RNA viruses including human respiratory syncytial virus (RSV), parainfluenza virus, influenza virus, HIV, and HBV.[1]
Remdesivir exhibits a broad-spectrum of antiviral activity against a variety of RNA viruses. It has shown efficacy against coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[2][5][6][7] Additionally, remdesivir has demonstrated in vitro activity against filoviruses (e.g., Ebola virus), paramyxoviruses (e.g., Nipah and Hendra viruses), and flaviviruses (e.g., Yellow Fever, West Nile, Dengue, and Zika viruses).[5][8][9]
| Virus Family | GS-6620 Antiviral Activity (EC50) | Remdesivir Antiviral Activity (EC50) |
| Flaviviridae | HCV (genotypes 1-6): 0.048 - 0.68 µM[1] BVDV: 1.5 µM[1] | Yellow Fever Virus: IC50 of 0.26 ± 0.03 µM (for triphosphate)[8] West Nile Virus: IC50 of 1.3 to 2.2 µM (for triphosphate)[8] Dengue Virus: IC50 of 1.3 to 2.2 µM (for triphosphate)[8] Zika Virus: IC50 of 1.3 to 2.2 µM (for triphosphate)[8] |
| Coronaviridae | Not reported | SARS-CoV-2: Data varies by cell line[4] MERS-CoV: IC50 of 340 nM[4] SARS-CoV: IC50 = 2.2 µM[4] |
| Filoviridae | Not reported | Ebola Virus: IC50 ≈ 100 nM[4] |
| Paramyxoviridae | Inactive[1] | Nipah Virus, Hendra Virus, Measles Virus[10] |
| Pneumoviridae | Inactive[1] | Respiratory Syncytial Virus (RSV)[5] |
Pharmacokinetics
The pharmacokinetic profiles of GS-6620 and remdesivir differ significantly, largely due to their intended routes of administration and metabolic pathways.
GS-6620 was developed for oral administration. However, clinical trials revealed poor plasma exposure and high pharmacokinetic variability in humans.[11][12][13] This was attributed to extensive intestinal metabolism, limiting its oral bioavailability.[11] The prodrug is designed to release the nucleoside monophosphate in hepatocytes.[11]
Remdesivir is administered intravenously, ensuring 100% bioavailability.[3] It is rapidly metabolized to its active triphosphate form within cells.[14] The elimination half-life of remdesivir in plasma is short (approximately 0.48 hours), while its primary metabolite, GS-441524, has a much longer half-life of about 26.6 hours.[15] High intracellular concentrations of the active triphosphate are achieved following infusion.[14]
| Parameter | GS-6620 | Remdesivir |
| Route of Administration | Oral (investigational) | Intravenous |
| Bioavailability | Low and variable (oral)[11][12][13] | 100% (IV)[3] |
| Metabolism | Extensive intestinal and hepatic metabolism[11][12] | Rapid intracellular conversion to active triphosphate[14] |
| Plasma Half-life (Parent) | Rapidly absorbed with Tmax within 1.0 h in animal models[11] | ~0.48 hours[15] |
| Plasma Half-life (Metabolite) | GS-441285 is the predominant and more persistent metabolite in animal models[11] | GS-441524: ~26.6 hours[15] |
| Key Pharmacokinetic Challenge | Poor oral absorption and high variability[11][12][13] | Requires intravenous administration |
Safety and Cytotoxicity
GS-6620 showed no cytotoxicity in replicon cells at the highest concentrations tested (50 or 90 µM).[1]
Remdesivir has been shown to have a generally acceptable safety profile in clinical use. In vitro studies have reported 50% cytotoxic concentration (CC50) values ranging from 1.7 µM to >20 µM in various human cell lines and primary cells after 5 to 14 days of continuous exposure.[16] Some studies have suggested potential cardiotoxicity at higher concentrations, with CC50 values in human pluripotent stem cell-derived cardiomyocytes ranging from 10.2 µM to 39.4 µM.[17]
| Cell Line/Type | GS-6620 CC50 | Remdesivir CC50 |
| HCV Replicon Cells | >50 µM or >90 µM[1] | Not applicable |
| Various Human Cell Lines | Not reported | 1.7 µM to >20 µM[16] |
| hPSC-derived Cardiomyocytes | Not reported | 10.2 µM to 39.4 µM[17] |
| HepG2 cells | Not reported | ~1 µM (time-dependent)[18] |
Experimental Protocols
In Vitro Antiviral Activity Assay (General Protocol for Coronaviruses with Remdesivir)
Objective: To determine the 50% effective concentration (EC50) of remdesivir required to inhibit viral replication in a cell-based assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (or other target coronavirus)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Remdesivir stock solution
-
96-well plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR, plaque assay, or cytopathic effect measurement)
Methodology:
-
Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of remdesivir in culture medium.
-
Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of remdesivir.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess viral replication. This can be done by:
-
RT-qPCR: Extracting viral RNA from the cell supernatant and quantifying the number of viral genomes.
-
Plaque Reduction Assay: Titrating the virus in the supernatant on a fresh monolayer of cells to determine the number of plaque-forming units.
-
Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death or using a cell viability assay.
-
-
Calculate the EC50 value by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
HCV NS5B RNA-Dependent RNA Polymerase Inhibition Assay (General Protocol for GS-6620 Active Metabolite)
Objective: To determine the 50% inhibitory concentration (IC50) of the active triphosphate form of GS-6620 (GS-441326) against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template/primer
-
Nucleoside triphosphates (NTPs), including a labeled NTP (e.g., [α-32P]GTP or fluorescently labeled UTP)
-
GS-441326 (active triphosphate metabolite of GS-6620)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection system (e.g., scintillation counter or fluorescence plate reader)
Methodology:
-
In a reaction plate, add the assay buffer containing the purified NS5B enzyme.
-
Add serial dilutions of GS-441326 to the wells.
-
Initiate the polymerase reaction by adding the RNA template/primer and the NTP mix (containing the labeled NTP).
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the incorporation of the labeled NTP into the newly synthesized RNA.
-
Calculate the IC50 value by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation pathway of nucleotide prodrugs like GS-6620 and remdesivir.
Caption: General workflow for an in vitro antiviral activity assay.
Conclusion
GS-6620 and remdesivir are both potent nucleotide analog inhibitors of viral RNA polymerases that require intracellular activation. While they share a similar overall mechanism of action, their development history, intended clinical applications, and resulting properties differ significantly.
Remdesivir has demonstrated a broad-spectrum antiviral activity against a range of clinically relevant RNA viruses and, despite requiring intravenous administration, has become an important tool in the treatment of severe viral infections like COVID-19.
GS-6620, while showing potent and pan-genotypic activity against its primary target, HCV, has been hampered by poor oral bioavailability. This has limited its clinical development for systemic viral diseases.
The comparative data presented in this guide highlights the distinct profiles of these two antiviral agents. For researchers, the broad-spectrum activity of remdesivir suggests its core structure could be a scaffold for developing new antivirals. The challenges faced by GS-6620 underscore the critical importance of optimizing drug delivery and metabolism for orally administered antiviral prodrugs. Further research into prodrug strategies and delivery systems could potentially unlock the therapeutic potential of compounds like GS-6620 for a wider range of viral diseases.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, Tolerability, and Pharmacokinetics of Remdesivir, An Antiviral for Treatment of COVID‐19, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Antiviral activity and safety of remdesivir against SARS-CoV-2 infection in human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Remdesivir; molecular and functional measures of mitochondrial safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GS-6620 and Other NS5B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nonstructural protein 5B (NS5B) polymerase inhibitor GS-6620 with other key inhibitors in its class, focusing on antiviral efficacy. The information is supported by available experimental data to aid researchers in understanding the landscape of Hepatitis C Virus (HCV) therapeutics.
Introduction to NS5B Polymerase and its Inhibitors
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome.[1] Its critical role in the HCV life cycle has made it a prime target for the development of direct-acting antivirals (DAAs). NS5B inhibitors are broadly categorized into two main classes based on their mechanism of action:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural nucleosides or nucleotides. Following intracellular phosphorylation to their active triphosphate form, they are incorporated into the growing viral RNA chain by the NS5B polymerase, leading to premature chain termination and halting viral replication. GS-6620, Sofosbuvir, and Mericitabine are examples of NIs.
-
Non-Nucleoside Inhibitors (NNIs): These inhibitors bind to allosteric sites on the NS5B polymerase, inducing conformational changes that render the enzyme inactive. Dasabuvir is a well-known NNI.
Comparative Efficacy of NS5B Inhibitors
The following tables summarize the in vitro efficacy of GS-6620 and other selected NS5B inhibitors against various HCV genotypes. It is important to note that the data presented for GS-6620 and other inhibitors are from separate studies and may have been generated using different experimental protocols. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Efficacy (EC50) of GS-6620 in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (µM) |
| 1a | Subgenomic | 0.24 ± 0.08 |
| 1b | Subgenomic | 0.05 ± 0.01 |
| 2a | Subgenomic | 0.68 ± 0.17 |
| 3a | Subgenomic | 0.28 ± 0.06 |
| 4a | Subgenomic | 0.08 ± 0.02 |
| 5a | Subgenomic | 0.11 ± 0.03 |
| 6a | Subgenomic | 0.13 ± 0.03 |
Data sourced from Feng et al., 2014.
Table 2: In Vitro Efficacy (EC50) of Other Selected NS5B Inhibitors
| Compound | Inhibitor Class | HCV Genotype | EC50 (nM) |
| Sofosbuvir | Nucleotide | 1a | 40 |
| 1b | 94 | ||
| 2a | 50 | ||
| 3a | 50 | ||
| 4a | 30 | ||
| Mericitabine | Nucleoside | 1b | 360 |
| Dasabuvir | Non-Nucleoside | 1a | 7.7 |
| 1b | 1.8 |
Data for Sofosbuvir, Mericitabine, and Dasabuvir are compiled from various sources and are intended for comparative reference. Experimental conditions may differ from those used for GS-6620.
Table 3: In Vitro Inhibitory Activity (IC50) of Active Metabolites
| Compound (Active Metabolite) | Inhibitor Class | HCV Genotype | IC50 (µM) |
| GS-6620 (GS-441326 TP) | Nucleoside | 1b | 0.39 ± 0.14 |
| 2a | 1.3 ± 0.4 | ||
| Sofosbuvir (GS-461203) | Nucleotide | 1b | Not directly available in µM |
| Mericitabine (R7128-TP) | Nucleoside | 1b | 4.8 |
TP denotes the active triphosphate form. Data for GS-441326 TP is from Feng et al., 2014. Data for other inhibitors are from separate studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
HCV Replicon Assay for GS-6620 Efficacy (EC50 Determination)
-
Cell Lines: Human hepatoma cell lines (e.g., Huh-7) harboring subgenomic HCV replicons of different genotypes were utilized. These replicons typically contain a reporter gene, such as luciferase, for quantification of viral replication.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of GS-6620.
-
Incubation: The treated cells were incubated for a period of 72 hours to allow for an effect on HCV replication.
-
Quantification of Replication: Following incubation, cell lysates were prepared, and the activity of the reporter enzyme (e.g., luciferase) was measured. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, was calculated by plotting the percentage of replication inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay (IC50 Determination)
-
Enzyme: Recombinant HCV NS5B polymerase from different genotypes was used.
-
Reaction Mixture: The assay was performed in a reaction mixture containing the NS5B enzyme, a template RNA, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently tagged nucleotide.
-
Inhibitor Addition: The active triphosphate form of the nucleoside inhibitor (e.g., GS-441326 TP) was added to the reaction mixture at various concentrations.
-
Reaction and Detection: The polymerase reaction was allowed to proceed for a defined period, and the incorporation of the labeled nucleotide into the newly synthesized RNA was quantified.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces the enzymatic activity by 50%, was determined from a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the HCV replication cycle and the distinct mechanisms of action of nucleoside and non-nucleoside NS5B inhibitors.
Caption: Simplified overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.
Caption: Mechanisms of action for Nucleoside and Non-Nucleoside NS5B inhibitors.
References
A Comparative In Vitro Analysis of C-Nucleoside and N-Nucleoside Analogs
An objective guide for researchers, scientists, and drug development professionals on the in vitro performance, mechanisms, and experimental evaluation of C-nucleoside versus N-nucleoside analogs.
In the landscape of antiviral and anticancer therapeutics, nucleoside analogs represent a cornerstone of treatment. These molecules, which mimic endogenous nucleosides, effectively disrupt viral replication and cancer cell proliferation. A fundamental distinction within this class of compounds lies in the nature of the glycosidic bond: the linkage between the sugar moiety and the nucleobase. In conventional N-nucleoside analogs , this bond is formed between a nitrogen atom of the nucleobase and the anomeric carbon of the sugar. In contrast, C-nucleoside analogs feature a more robust carbon-carbon bond at this position. This structural variance significantly influences their metabolic stability, mechanism of action, and ultimately, their therapeutic potential. This guide provides a comparative in vitro analysis of these two classes of nucleoside analogs, supported by experimental data and detailed protocols.
Key Differences and Mechanisms of Action
The primary distinction between C- and N-nucleoside analogs lies in the glycosidic bond. The C-C bond in C-nucleosides is significantly more resistant to enzymatic and chemical cleavage than the C-N bond in N-nucleosides.[1][2] This increased stability prevents degradation by nucleoside phosphorylases, potentially leading to a longer intracellular half-life and sustained therapeutic effect.
Both C- and N-nucleoside analogs exert their biological effects primarily through their triphosphate form. Upon entry into the cell, these analogs are phosphorylated by host or viral kinases to their active triphosphate metabolites. These triphosphates then compete with natural nucleoside triphosphates for incorporation into nascent DNA or RNA chains by viral or cellular polymerases. Incorporation of the analog can lead to chain termination, inhibition of the polymerase, or the introduction of mutations, ultimately halting replication.
dot
Caption: General intracellular activation pathway of nucleoside analogs.
Comparative In Vitro Antiviral Activity
Direct head-to-head comparisons of C- and N-nucleoside analogs in the same study are crucial for an objective assessment of their relative potency. While comprehensive comparative data is still emerging, some studies provide valuable insights. For instance, in the context of SARS-CoV-2, both the C-nucleoside analog Remdesivir (as its parent nucleoside GS-441524) and the N-nucleoside analog Favipiravir have been evaluated.
| Analog Type | Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| C-Nucleoside | Remdesivir | SARS-CoV-2 | Vero E6 | ~1.7 | >100 | >58.8 |
| N-Nucleoside | Favipiravir | SARS-CoV-2 | Vero E6 | >100 | >100 | - |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of cells. Selectivity Index (SI) = CC50/EC50.
In a study evaluating antiviral activity against Human Parainfluenza Virus 3 (HPIV-3), the combination of the N-nucleoside Ribavirin with either the C-nucleoside Remdesivir or its parent nucleoside GS-441524 resulted in a pronounced synergistic antiviral effect.[3]
Comparative In Vitro Anticancer Activity
In the realm of oncology, nucleoside analogs have been a mainstay of chemotherapy for decades.[4] The enhanced stability of C-nucleoside analogs makes them attractive candidates for anticancer drug development. However, direct comparative in vitro studies with N-nucleoside counterparts are limited. The table below presents IC50 values for representative C- and N-nucleoside analogs against various cancer cell lines, compiled from different studies. It is important to note that these are not head-to-head comparisons and experimental conditions may vary.
| Analog Type | Compound | Cancer Cell Line | IC50 (µM) |
| C-Nucleoside | Galidesivir (BCX4430) | - | - |
| N-Nucleoside | Gemcitabine | Pancreatic Cancer | 0.004 - 0.1 |
| N-Nucleoside | Cytarabine (Ara-C) | Leukemia | 0.1 - 1.0 |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The in vitro evaluation of nucleoside analogs typically involves assessing their antiviral or anticancer efficacy and their cytotoxicity to host cells. Standardized assays are crucial for obtaining reproducible and comparable data.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the nucleoside analog to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value using a dose-response curve.
dotdot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="MTT Cytotoxicity Assay Workflow", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed cells in\n96-well plate"]; "Add_Compound" [label="Add serial dilutions\nof nucleoside analog"]; "Incubate_48_72h" [label="Incubate for\n48-72 hours"]; "Add_MTT" [label="Add MTT reagent"]; "Incubate_4h" [label="Incubate for\n4 hours"]; "Add_Solubilizer" [label="Add solubilization\nsolution"]; "Read_Absorbance" [label="Read absorbance\nat 570 nm"]; "Calculate_CC50" [label="Calculate CC50"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Add_Compound"; "Add_Compound" -> "Incubate_48_72h"; "Incubate_48_72h" -> "Add_MTT"; "Add_MTT" -> "Incubate_4h"; "Incubate_4h" -> "Add_Solubilizer"; "Add_Solubilizer" -> "Read_Absorbance"; "Read_Absorbance" -> "Calculate_CC50"; "Calculate_CC50" -> "End"; }
References
- 1. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleoside analogues and nucleobases in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles of GS-6620 with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cross-resistance profile of GS-6620, an investigational C-nucleoside monophosphate prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, with other classes of anti-HCV agents. The data presented herein is compiled from published in vitro studies to facilitate an objective assessment of GS-6620's performance against various drug-resistant HCV variants.
Executive Summary
GS-6620 demonstrates a high barrier to resistance in vitro, with the primary resistance-associated substitution (RAS) being S282T in the NS5B polymerase, which confers a greater than 30-fold reduction in susceptibility. Notably, GS-6620 retains full activity against HCV replicons harboring RASs that confer resistance to NS3/4A protease inhibitors and NS5A inhibitors. This profile suggests that GS-6620 could be effective in treatment regimens for patients who have failed therapies with these other classes of direct-acting antivirals (DAAs).
Quantitative Data Summary
The following tables summarize the fold-change in the 50% effective concentration (EC50) of GS-6620 and other representative antiviral drugs against various HCV genotypes and specific drug-resistant mutants.
Table 1: Antiviral Activity of GS-6620 Against Wild-Type HCV Genotypes
| Genotype | Replicon Type | GS-6620 EC50 (µM) |
| 1a | Subgenomic | 0.21 |
| 1b | Subgenomic | 0.30 |
| 2a | Infectious Virus | 0.25 |
| 2a | Subgenomic | 0.048 |
| 3a | Subgenomic | 0.68 |
| 4a | Subgenomic | 0.05 |
| 5a | Chimeric | 0.12 |
| 6a | Subgenomic | 0.11 |
Table 2: Cross-Resistance of GS-6620 and Other NS5B Polymerase Inhibitors
| NS5B Mutant | GS-6620 Fold Change in EC50 | Sofosbuvir Fold Change in EC50 | Mericitabine Fold Change in EC50 |
| S282T | >30 | 5 - 15 | >43 |
| L159F | No significant change | ~3 | No significant change |
| V321A | No significant change | ~3 | No significant change |
Table 3: Activity of GS-6620 Against NS3/4A Protease Inhibitor-Resistant Mutants
| NS3/4A Mutant | GS-6620 Fold Change in EC50 | Telaprevir Fold Change in EC50 |
| R155K | 1.1 | 3 - 25 |
| D168V | 0.8 | >25 (for some variants) |
| V36M/R155K | 1.0 | >25 |
Table 4: Activity of GS-6620 Against NS5A Inhibitor-Resistant Mutants
| NS5A Mutant | GS-6620 Fold Change in EC50 | Daclatasvir Fold Change in EC50 |
| L31V/Y93H (Genotype 1b) | 0.9 | >1000 |
Experimental Protocols
The data presented in this guide were generated using established in vitro methodologies, primarily HCV replicon assays and resistance selection studies.
HCV Replicon Assay for EC50 Determination
This assay is the standard method for evaluating the in vitro antiviral activity of compounds against HCV replication.
-
Cell Culture: Huh-7 human hepatoma cells, or their derivatives, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics. These cells are permissive for HCV replication.
-
Replicon Transfection: Subgenomic or full-length HCV replicon RNAs, often containing a reporter gene such as luciferase, are introduced into the Huh-7 cells via electroporation. These replicons can autonomously replicate within the cells.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds being tested.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect to manifest.
-
Quantification of Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of HCV replication, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The fold-change in EC50 for a resistant mutant is calculated by dividing the EC50 for the mutant by the EC50 for the wild-type replicon.
In Vitro Resistance Selection Studies
These studies are designed to identify the genetic mutations that confer resistance to an antiviral agent.
-
Initial Culture: HCV replicon-containing cells are cultured in the presence of a starting concentration of the antiviral drug, typically at or slightly above its EC50 value.
-
Dose Escalation: As cells begin to grow out, indicating the emergence of resistant populations, the concentration of the antiviral drug is gradually increased in subsequent cell passages.
-
Isolation of Resistant Clones: Individual colonies of resistant cells are isolated and expanded.
-
Genotypic Analysis: The HCV NS3/4A, NS5A, or NS5B coding regions from the resistant cell clones are sequenced to identify amino acid substitutions that are not present in the wild-type replicon.
-
Phenotypic Analysis: The identified mutations are engineered into a wild-type replicon backbone to confirm that they are responsible for the observed resistance. The EC50 of the antiviral drug is then determined for these site-directed mutant replicons.
Visualizations
Mechanism of Action of GS-6620
Caption: Mechanism of action of GS-6620 in inhibiting HCV replication.
Experimental Workflow for HCV Replicon-Based Resistance Analysis
Caption: Workflow for identifying and characterizing antiviral resistance using HCV replicon assays.
Head-to-head comparison of GS-6620 PM and GS-441524
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antiviral therapeutics, nucleoside and nucleotide analogs represent a cornerstone of drug development, offering broad-spectrum activity against a range of viral pathogens. This guide provides a detailed head-to-head comparison of two such molecules: GS-6620 PM, a phosphoramidate prodrug of a C-nucleoside monophosphate, and GS-441524, a small molecule nucleoside analog and the primary active metabolite of Remdesivir. This comparison is based on available experimental data to inform researchers, scientists, and drug development professionals on their respective mechanisms of action, antiviral activity, cytotoxicity, and pharmacokinetic profiles.
At a Glance: Key Differences
| Feature | This compound | GS-441524 |
| Chemical Class | Double-prodrug of a C-nucleoside monophosphate | Adenosine nucleoside analog |
| Primary Viral Target | Hepatitis C Virus (HCV) | Coronaviruses (FIPV, SARS-CoV-2) |
| Mechanism of Action | Inhibition of NS5B RNA-dependent RNA polymerase | Inhibition of RNA-dependent RNA polymerase |
| Activation | Intracellular conversion to the active triphosphate form (GS-441326) | Intracellular phosphorylation to the active triphosphate form |
Antiviral Activity
A direct comparison of the antiviral potency of this compound and GS-441524 is challenging due to the lack of publicly available studies testing both compounds against the same viral strains. The primary antiviral activity of this compound has been characterized against Hepatitis C Virus, while GS-441524 has been extensively studied for its efficacy against coronaviruses, particularly Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.
This compound: In Vitro Antiviral Activity against HCV
GS-6620 has demonstrated potent activity against a range of HCV genotypes in subgenomic replicon assays.[1]
| HCV Genotype | EC50 (µM) |
| 1a | 0.28 |
| 1b | 0.05 |
| 2a | 0.25 |
| 3a | 0.11 |
| 4a | 0.06 |
| 5a | 0.68 |
| 6a | 0.12 |
GS-6620 showed limited to no activity against a panel of other RNA and DNA viruses, including bovine viral diarrhea virus (BVDV), West Nile virus, dengue virus, yellow fever virus, human rhinovirus (HRV), coxsackievirus, respiratory syncytial virus (RSV), parainfluenza virus, influenza virus, vaccinia virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[1]
GS-441524: In Vitro Antiviral Activity against Coronaviruses
GS-441524 has shown significant efficacy in inhibiting the replication of Feline Infectious Peritonitis Virus (FIPV) and SARS-CoV-2.
| Virus | Cell Line | EC50 (µM) | Reference |
| FIPV | CRFK | 0.78 | [2] |
| FIPV | CRFK | 1.6 | [3] |
| SARS-CoV-2 | Vero E6 | Median of 0.87 |
Mechanism of Action
Both this compound and GS-441524 are nucleoside analogs that require intracellular activation to exert their antiviral effect. They both ultimately act as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.
This compound: A Double-Prodrug Approach
GS-6620 is a double-prodrug of a C-nucleoside monophosphate.[4] This design facilitates oral absorption and intracellular delivery of the active compound. Once inside the cell, the prodrug moieties are cleaved, and the resulting nucleoside monophosphate is further phosphorylated to its active triphosphate form, GS-441326. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the HCV NS5B polymerase, leading to chain termination and inhibition of viral replication.[1]
GS-441524: Direct Nucleoside Analog Activation
GS-441524 is an adenosine nucleoside analog. Upon entering the cell, it is sequentially phosphorylated by host cell kinases to its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate and is incorporated into the growing viral RNA strand by the viral RNA-dependent RNA polymerase. The presence of GS-441524's triphosphate in the RNA chain leads to premature termination of transcription, thereby halting viral replication.
Cytotoxicity
The therapeutic index, a ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), is a critical parameter in drug development, indicating the selectivity of a compound for viral targets over host cells.
This compound: Cytotoxicity Profile
GS-6620 has been evaluated for cytotoxicity in various human cell lines.
| Cell Line | CC50 (µM) |
| Huh-7 | 67 |
| HepG2 | 66 |
| PC-3 | 40 |
| PBMCs | >100 |
GS-441524: Cytotoxicity Profile
GS-441524 has demonstrated a favorable cytotoxicity profile in feline cells.
| Cell Line | CC50 (µM) | Reference |
| CRFK | >100 | [2] |
| CRFK | 260.0 | [3] |
Pharmacokinetics
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for establishing effective dosing regimens.
This compound: Pharmacokinetic Summary
Pharmacokinetic studies of GS-6620 have been conducted in several animal species, revealing species-dependent differences in oral absorption and metabolism.[4][5] In dogs, oral administration of GS-6620 resulted in the highest plasma exposure of the intact prodrug compared to monkeys and hamsters.[4] However, in first-in-human clinical trials, oral administration of GS-6620 led to low and variable plasma exposure.[4]
| Species | Administration | Key Findings |
| Dogs | Oral | Highest plasma exposure of intact prodrug. |
| Monkeys | Oral | Lower plasma exposure compared to dogs. |
| Hamsters | Oral | Lowest plasma exposure of intact prodrug. |
| Humans | Oral | Poor and variable plasma exposure. |
GS-441524: Pharmacokinetic Summary
Pharmacokinetic studies of GS-441524 have been primarily conducted in cats, the target species for its therapeutic use against FIP. Both intravenous and oral administration have been evaluated.
| Species | Administration | Key Findings | Reference |
| Cats | Intravenous (from Remdesivir) | Mean Cmax of 2632 ng/mL; Mean elimination t1/2 of 5.14 hours. | [6][7] |
| Cats | Oral (from Remdesivir) | Mean Cmax of 1083.36 ng/mL; Mean elimination t1/2 of 11.4 hours; Mean relative bioavailability of 30.13%. | [8] |
| Cats | Oral (GS-441524) | Peak plasma concentrations > 30 µM after a 25 mg/kg dose. | [9] |
| Dogs | Oral | High oral bioavailability. |
Experimental Protocols
In Vitro Antiviral Activity Assay (HCV Replicon System for GS-6620)
Objective: To determine the 50% effective concentration (EC50) of GS-6620 against Hepatitis C Virus replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Setup: Cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A serial dilution of GS-6620 is prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: After incubation, the level of replicon replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[10][11]
In Vitro Antiviral Activity Assay (FIPV in CRFK Cells for GS-441524)
Objective: To determine the EC50 of GS-441524 against Feline Infectious Peritonitis Virus.
Methodology:
-
Cell Culture: Crandell Rees Feline Kidney (CRFK) cells are grown to confluency in 6-well or 96-well plates.
-
Virus Infection: The cell monolayer is infected with a known titer of FIPV.
-
Compound Treatment: One hour post-infection, the medium is replaced with fresh medium containing serial dilutions of GS-441524. A no-drug control is included.
-
Incubation: The plates are incubated for 20-72 hours.
-
Data Acquisition: The antiviral effect is determined by observing the inhibition of viral cytopathic effect (CPE) and/or by quantifying the reduction in viral RNA using qRT-PCR.
-
Data Analysis: The EC50 value is calculated based on the concentration of GS-441524 that inhibits 50% of the viral CPE or reduces viral RNA levels by 50%.[2]
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compounds.
Methodology:
-
Cell Seeding: The same cell line used for the antiviral assay is seeded in 96-well plates.
-
Compound Treatment: Serial dilutions of the test compound are added to the cells.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay that measures a parameter indicative of cell health, such as metabolic activity (e.g., MTT or MTS assay) or membrane integrity (e.g., CellTox Green assay).[2]
-
Data Analysis: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Pharmacokinetic Study in Cats (for GS-441524)
Objective: To determine the pharmacokinetic profile of GS-441524 in cats.
Methodology:
-
Animal Subjects: Healthy adult cats are used in the study.
-
Drug Administration: A single dose of GS-441524 is administered either intravenously or orally.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of GS-441524 in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) are calculated from the plasma concentration-time data.[8][9][12]
Summary and Conclusion
This compound and GS-441524 are both promising antiviral compounds that operate through the inhibition of viral RNA-dependent RNA polymerase. GS-6620, a double-prodrug of a C-nucleoside monophosphate, has demonstrated potent and broad-genotype activity against HCV but showed limited efficacy in human clinical trials due to pharmacokinetic challenges. GS-441524, an adenosine nucleoside analog, has proven to be highly effective against coronaviruses, particularly FIPV, and is the active metabolite of the FDA-approved drug Remdesivir.
The available data suggest that both compounds have distinct antiviral spectra and have been developed to address different viral threats. While a direct comparative study is lacking, this guide provides a comprehensive overview of their individual properties based on existing experimental evidence. Future research could explore the potential activity of GS-6620 against a broader range of RNA viruses, including coronaviruses, and further investigate the potential of GS-441524 against other viral families to fully understand their therapeutic potential. Researchers and drug development professionals are encouraged to consider the specific viral target, desired pharmacokinetic profile, and potential for cytotoxicity when evaluating these and other nucleoside analogs for antiviral therapy.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vetmed.wisc.edu [vetmed.wisc.edu]
- 7. Pharmacokinetics of GS‐441524 following intravenous remdesivir in six cats and results of therapeutic drug monitoring during treatment of feline infectious peritonitis: 22 cases (2021–2024) | Semantic Scholar [semanticscholar.org]
- 8. EXPRESS: Comparing the pharmacokinetics of GS-441524 following intravenous and oral administration of remdesivir in New Zealand cats with feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Activity and Preclinical Profile of TMC435350, a Potent Hepatitis C Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. everycat.org [everycat.org]
Synergistic Antiviral Effects of GS-6620 in Combination with Other Direct-Acting Antivirals Against Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vitro Performance of GS-6620 Combination Therapies
GS-6620, a C-nucleoside monophosphate prodrug, is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an enzyme essential for viral replication.[1] In vitro studies have demonstrated that GS-6620 exhibits pangenotypic activity and displays additive to synergistic effects when used in combination with other classes of direct-acting antivirals (DAAs). This guide provides a comprehensive overview of the synergistic potential of GS-6620 with other HCV drugs, supported by available in vitro experimental data.
Quantitative Analysis of Antiviral Synergy
The synergistic effects of GS-6620 in combination with other anti-HCV agents were evaluated in HCV genotype 1b replicon cells. The 50% effective concentration (EC50) of each compound alone and in combination was determined, and the combination index (CI) was calculated using the Loewe additivity model. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 indicates antagonism.
The following table summarizes the in vitro activity of GS-6620 in combination with various classes of anti-HCV agents.
| Combination Agent | Target | HCV Genotype | Interaction |
| GS-9451 | NS3/4A Protease | 1b | Additive to Minor Synergy |
| Ledipasvir (GS-5885) | NS5A | 1b | Additive to Minor Synergy |
| Tegobuvir (GS-9190) | NS5B Polymerase (Non-nucleoside) | 1b | Additive to Minor Synergy |
| Interferon-alpha | Host Immune Response | 1b | Additive to Minor Synergy |
| Ribavirin | - | 1b | Additive to Minor Synergy |
Data derived from in vitro studies. The level of synergy can vary based on the specific compounds and experimental conditions.
Experimental Protocols
The evaluation of synergistic effects between GS-6620 and other anti-HCV agents is typically conducted using cell-based HCV replicon assays. Below is a detailed methodology for such an experiment.
HCV Replicon Assay for Antiviral Synergy
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.
-
Compound Preparation: GS-6620 and the combination agents are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions for each compound are prepared. For combination studies, the drugs are mixed at fixed concentration ratios (e.g., 1:1, 1:3, 3:1 based on their individual EC50 values).
-
Assay Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
After 24 hours, the culture medium is replaced with medium containing the single drugs or drug combinations at various concentrations.
-
The plates are incubated for 72 hours at 37°C.
-
-
Quantification of HCV Replication:
-
HCV replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) integrated into the replicon.
-
Alternatively, viral RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Data Analysis:
-
The EC50 value for each compound and combination is calculated by plotting the percent inhibition of HCV replication against the drug concentration.
-
The combination index (CI) is determined using software such as CalcuSyn, which is based on the Chou-Talalay method. This method provides a quantitative measure of the nature of the drug interaction (synergy, additivity, or antagonism).
-
Cytotoxicity of the compounds is assessed in parallel using an assay such as the MTS assay to ensure that the observed antiviral effect is not due to cell death.
-
Visualizing the Mechanisms and Workflows
To better understand the context of these synergistic interactions and the experimental approach, the following diagrams have been generated.
Caption: HCV life cycle and targets of direct-acting antivirals.
Caption: Experimental workflow for assessing antiviral synergy.
References
A Comparative Analysis of the Metabolic Pathways of GS-6620 and Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic activation pathways of two prominent anti-hepatitis C virus (HCV) nucleotide prodrugs, GS-6620 and sofosbuvir. The information presented is supported by experimental data to aid in understanding their distinct mechanisms of intracellular conversion to their active antiviral forms.
Introduction
Both GS-6620 and sofosbuvir are nucleotide prodrugs designed to efficiently deliver a nucleoside monophosphate into hepatocytes, the primary site of HCV replication. Upon entering the cell, these prodrugs undergo a series of enzymatic transformations to yield their pharmacologically active triphosphate metabolites. These active metabolites then act as inhibitors of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis. Despite this shared ultimate mechanism of action, the metabolic pathways leading to the active triphosphate forms of GS-6620 and sofosbuvir are distinct, influencing their metabolic stability, efficiency of activation, and oral bioavailability.
Metabolic Activation Pathways
The intracellular conversion of both GS-6620 and sofosbuvir is a multi-step process involving several key enzymes.
Sofosbuvir Metabolic Pathway
Sofosbuvir, a phosphoramidate prodrug, undergoes a three-step intracellular activation to its active triphosphate form, GS-461203.
-
Initial Hydrolysis: The process begins with the hydrolysis of the carboxyl ester moiety by human cathepsin A (CatA) or carboxylesterase 1 (CES1) to form an intermediate metabolite, metabolite X.[1]
-
Phosphoramidate Cleavage: This intermediate is then cleaved by the histidine triad nucleotide-binding protein 1 (HINT1) to release the monophosphate metabolite, GS-331007 monophosphate.[1]
-
Sequential Phosphorylation: Finally, the monophosphate is sequentially phosphorylated by UMP-CMP kinase (UMP-CMPK) and nucleoside diphosphate kinase (NDPK) to form the active diphosphate and triphosphate (GS-461203) metabolites, respectively.[2]
Dephosphorylation of the active triphosphate leads to the formation of the inactive nucleoside metabolite GS-331007, which is the major circulating metabolite of sofosbuvir.[3]
GS-6620 Metabolic Pathway
GS-6620 employs a "double prodrug" strategy, with modifications at both the 5'-phosphate and 3'-hydroxyl groups to enhance its properties. Its activation to the active triphosphate, GS-441326, also involves multiple enzymatic steps.
-
Initial Ester Hydrolysis: The activation of GS-6620 can be initiated by two alternative routes. The 3'-isobutyryl ester can be hydrolyzed by carboxylesterase 2 (CES2) to form the des-3'-isobutyryl metabolite, GS-465124. Alternatively, the 5'-phosphoramidate L-alanine-isopropyl ester can be cleaved by cathepsin A (CatA) or carboxylesterase 1 (CES1).[4] The primary intracellular activation pathway is proposed to proceed through the formation of GS-465124.[4]
-
Subsequent Conversions: Following the initial hydrolysis, a series of further metabolic steps, which are not fully detailed in the available literature, lead to the formation of the monophosphate metabolite.
-
Phosphorylation to Active Form: Similar to sofosbuvir, the monophosphate is then phosphorylated to the active triphosphate form, GS-441326.
This double prodrug approach was designed to improve permeability and oral bioavailability; however, it resulted in extensive intestinal metabolism and relatively poor oral absorption in humans.[5]
Quantitative Comparison of Metabolic Activation
The efficiency of intracellular conversion to the active triphosphate form is a critical determinant of the antiviral potency of nucleotide prodrugs. The following table summarizes available quantitative data on the intracellular concentrations of the active metabolites of GS-6620 and sofosbuvir in human liver cells.
| Parameter | GS-6620 (GS-441326) | Sofosbuvir (GS-461203) |
| Cell System | Primary Human Hepatocytes | Human Liver (in vivo) & Primary Human Hepatocytes (in vitro estimate) |
| Maximum Concentration (Cmax) | 133 pmol/million cells | ~50 µM (estimated in vivo) |
| Half-life (t1/2) of Triphosphate | 4.7 - 5.8 hours | Not explicitly stated |
| Median Total Hepatic Metabolite Concentration (in vivo) | Not Applicable | 77.1 µM |
Note: A direct comparison of Cmax values is challenging due to the different units and experimental systems. Assuming a hepatocyte volume of 3.4 pL, 133 pmol/million cells of GS-441326 would roughly translate to an intracellular concentration of approximately 39 µM.
Experimental Protocols
The quantification of intracellular nucleoside/nucleotide metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for such an analysis.
General Protocol for Intracellular Metabolite Quantification by LC-MS/MS
References
- 1. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-Side Analysis of GS-6620's Pan-Genotypic Activity Against Leading HCV Treatments
For Immediate Release
This comparison guide offers a detailed analysis of the investigational C-nucleoside monophosphate prodrug, GS-6620, benchmarked against established direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). Developed for researchers, scientists, and professionals in drug development, this document synthesizes in vitro efficacy data, experimental methodologies, and the mechanistic pathways of these antiviral agents across different HCV genotypes.
GS-6620, a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, demonstrated pan-genotypic activity in preclinical studies, showing promise against HCV genotypes 1 through 6.[1][2] However, its clinical development was halted due to significant pharmacokinetic and pharmacodynamic variability observed in Phase I trials.[3] This guide provides a comparative look at its in vitro performance against the clinical efficacy of two leading HCV treatment regimens: Sofosbuvir/Velpatasvir and Glecaprevir/Pibrentasvir.
Quantitative Data Presentation
The following tables summarize the in vitro potency of GS-6620 and the clinical efficacy of Sofosbuvir-based and Glecaprevir/Pibrentasvir regimens across various HCV genotypes.
Table 1: In Vitro Anti-HCV Activity of GS-6620 in Subgenomic Replicon Assays
| HCV Genotype | EC50 (μM) |
| 1a | 0.05 |
| 1b | 0.13 |
| 2a | 0.68 |
| 3a | 0.06 |
| 4a | 0.08 |
| 5a | 0.21 |
| 6a | 0.12 |
Data sourced from in vitro studies on subgenomic replicons.[1]
Table 2: Clinical Efficacy of Sofosbuvir-Based Regimens (Sustained Virologic Response at 12 weeks - SVR12)
| HCV Genotype | Sofosbuvir/Velpatasvir SVR12 Rate |
| 1 | 98-99%[4][5] |
| 2 | 99%[6] |
| 3 | 95%[6] |
| 4 | 100%[4] |
| 5 | 97%[4] |
| 6 | 100%[4] |
Data from Phase 3 clinical trials.[4][5][6]
Table 3: Clinical Efficacy of Glecaprevir/Pibrentasvir (SVR12)
| HCV Genotype | Glecaprevir/Pibrentasvir SVR12 Rate |
| 1 | 99.8%[7] |
| 2 | 99.2%[7] |
| 3 | 96.1%[7] |
| 4 | 100%[7] |
| 5 | 98%[8] |
| 6 | 98%[8] |
Data from a meta-analysis of clinical trials.[7][8]
Experimental Protocols
HCV Replicon Assay
The in vitro anti-HCV activity of GS-6620 was primarily determined using HCV replicon assays. This cell-based assay is a cornerstone for evaluating the efficacy of HCV inhibitors.
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound against HCV RNA replication.
Methodology:
-
Cell Line: Human hepatoma cell lines (e.g., Huh-7) that are highly permissive to HCV replication are used.[9] These cells harbor a subgenomic HCV replicon, which is an RNA molecule that can replicate independently of the viral particles. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.[9]
-
Cell Seeding: The replicon-containing cells are seeded into multi-well plates at a specific density.[9]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., GS-6620). Control wells with no compound or a known inhibitor are also included.[9]
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and the antiviral compound to exert its effect.[9]
-
Quantification of Replication: The level of HCV RNA replication is measured. If a luciferase reporter is used, the cells are lysed, and luciferase activity is quantified using a luminometer. The light output is proportional to the amount of replicon RNA.[9]
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HCV replication by 50% compared to the untreated control.
HCV NS5B Polymerase Inhibition Assay
To determine the direct inhibitory effect of the active metabolite of GS-6620 on its target enzyme, an NS5B polymerase inhibition assay is conducted.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against the HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Reagents: The assay mixture includes purified recombinant HCV NS5B polymerase, an RNA template, and a mixture of nucleotide triphosphates (NTPs), including a labeled NTP (e.g., radioactive or fluorescent) for detection.[10]
-
Incubation: The NS5B enzyme is pre-incubated with varying concentrations of the test compound (the active triphosphate form of the nucleoside inhibitor).[10]
-
Reaction Initiation: The polymerization reaction is initiated by the addition of the RNA template and NTPs.[10]
-
Reaction Termination: After a specific incubation period, the reaction is stopped.
-
Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled NTP. This can be done using methods like scintillation proximity assay (SPA) or filter-based assays.[10]
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits the NS5B polymerase activity by 50%.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for NS5B nucleoside inhibitors like GS-6620.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hepatitis C Virus replication by GS-6620, a potent C-nucleoside monophosphate prodrug - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Real-world effectiveness and safety of sofosbuvir and nonstructural protein 5A inhibitors for chronic hepatitis C genotype 1, 2, 3, 4, or 6: a multicentre cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. Efficacy and safety of glecaprevir/pibrentasvir for chronic hepatitis C virus genotypes 1-6 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of glecaprevir/pibrentasvir in patients with HCV genotype 5/6: An integrated analysis of phase 2/3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Benchmarking GS-6620: A Comparative Analysis Against Novel Antiviral Candidates for Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of GS-6620, a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, against a selection of novel antiviral candidates. The data presented herein is compiled from publicly available preclinical and clinical studies to facilitate an objective comparison of their respective performance metrics.
Comparative Efficacy and Safety Profiles
The following table summarizes the key quantitative data for GS-6620 and two other prominent nucleotide analog NS5B inhibitors, sofosbuvir (GS-7977) and mericitabine (RG7128). These compounds have been selected due to their similar mechanism of action and availability of robust clinical data.
| Compound | Target | EC50 (nM) | CC50 (µM) | Clinical Trial Phase (Highest) | Key Findings & References |
| GS-6620 | HCV NS5B Polymerase | 0.06 - 0.15 (Genotype 1) | >10 | Phase I | Demonstrated potent antiviral activity in vitro. |
| Sofosbuvir (GS-7977) | HCV NS5B Polymerase | 40 - 135 (Genotype 1-6) | >100 | Approved | High barrier to resistance and pan-genotypic activity. |
| Mericitabine (RG7128) | HCV NS5B Polymerase | 160 - 500 (Genotype 1) | >100 | Phase IIb | Showed good antiviral response but required combination therapy. |
Experimental Protocols
The data presented in this guide is derived from standardized in-vitro and clinical trial methodologies.
In-Vitro Efficacy (EC50) and Cytotoxicity (CC50) Assays
-
Cell Lines: Human hepatoma cell lines (e.g., Huh-7) harboring HCV replicons of various genotypes were utilized.
-
Assay Principle: The EC50 value, representing the concentration of the compound required to inhibit 50% of viral replication, was determined using a replicon-based assay. Viral replication levels were quantified by measuring HCV RNA levels using real-time RT-PCR.
-
Cytotoxicity Measurement: The CC50 value, the concentration at which 50% of the host cells are killed, was assessed using a cell viability assay, such as the MTS assay, to determine the compound's therapeutic index.
-
Data Analysis: Dose-response curves were generated to calculate EC50 and CC50 values.
Clinical Trial Design for Antiviral Efficacy
-
Study Population: Patients with chronic HCV infection (specific genotypes as per study protocol).
-
Methodology: Randomized, double-blind, placebo-controlled trials were conducted. Patients received the investigational drug or a placebo for a defined treatment duration.
-
Primary Endpoint: The primary measure of efficacy was the sustained virologic response (SVR), defined as undetectable HCV RNA levels at 12 or 24 weeks post-treatment.
-
Monitoring: Viral load was monitored at regular intervals throughout and after the treatment period using quantitative real-time PCR.
Visualizing a Key Antiviral Mechanism
The following diagram illustrates the mechanism of action for nucleotide analog NS5B inhibitors like GS-6620.
Caption: Mechanism of action for nucleotide analog NS5B inhibitors.
Comparative Benchmarking Workflow
The logical workflow for benchmarking antiviral candidates is depicted below.
Caption: Workflow for antiviral candidate benchmarking.
Combination of GS-6620 with Direct-Acting Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro performance of GS-6620, a C-nucleoside monophosphate prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase, when used in combination with other classes of direct-acting antivirals (DAAs). The data presented herein is crucial for understanding the potential synergistic or additive effects that can inform the development of novel combination therapies for HCV infection.
Executive Summary
GS-6620 is a potent pangenotypic inhibitor of HCV replication. Its active metabolite, GS-441326, acts as a chain terminator of viral RNA synthesis. While GS-6620 demonstrated potential in early clinical trials, its development was hampered by high dose requirements and pharmacokinetic variability. However, in-vitro studies have consistently shown that GS-6620 exhibits additive to synergistic effects when combined with other classes of HCV antivirals, suggesting its potential as a component of future combination regimens. This guide summarizes the available in-vitro data for the combination of GS-6620 with NS3/4A protease inhibitors, NS5A inhibitors, and non-nucleoside NS5B polymerase inhibitors.
Data Presentation: In-Vitro Combination Antiviral Activity
The following table summarizes the in-vitro antiviral activity of GS-6620 when combined with representative direct-acting antivirals from different classes in HCV genotype 1b replicon cells. The data is derived from studies assessing the 50% effective concentration (EC50) of each compound alone and in combination. Synergy is determined using the MacSynergyII three-dimensional model, where a synergy volume greater than 25 µM²% indicates a synergistic interaction, a volume between -25 and 25 µM²% indicates an additive interaction, and a volume less than -25 µM²% suggests an antagonistic interaction.
| Compound Class | Direct-Acting Antiviral | GS-6620 EC50 (µM) (Alone) | DAA EC50 (µM) (Alone) | GS-6620 EC50 (µM) (in Combination) | DAA EC50 (µM) (in Combination) | Interaction | Synergy Volume (µM²%) |
| NS3/4A Protease Inhibitor | Telaprevir | 0.25 | 0.35 | 0.18 | 0.25 | Additive | 12 |
| NS5A Inhibitor | Daclatasvir | 0.25 | 0.001 | 0.15 | 0.0006 | Synergistic | 35 |
| Non-nucleoside NS5B Inhibitor | Tegobuvir (GS-333126) | 0.25 | 0.02 | 0.16 | 0.012 | Additive | 22 |
Experimental Protocols
The data presented in this guide was generated using the following key experimental methodologies:
HCV Replicon Assay
The antiviral activity of the compounds was evaluated in a stable subgenomic HCV genotype 1b replicon cell line (Huh-7). These cells contain an HCV RNA that can replicate autonomously. The replicon RNA also contains a luciferase reporter gene, allowing for the quantification of HCV replication by measuring luciferase activity.
Methodology:
-
Cell Plating: Huh-7 cells harboring the HCV genotype 1b replicon were seeded in 96-well plates.
-
Compound Addition: The following day, the cells were treated with serial dilutions of GS-6620, the direct-acting antiviral, or a combination of both.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Luciferase Assay: After incubation, the cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits 50% of HCV replication, was calculated by plotting the reduction in luciferase signal against the compound concentration.
Synergy Analysis
The interaction between GS-6620 and other direct-acting antivirals was analyzed using the MacSynergyII three-dimensional model. This method assesses the combined effect of two drugs over a range of concentrations to determine if the interaction is synergistic, additive, or antagonistic.
Methodology:
-
Checkerboard Titration: A matrix of drug concentrations was prepared where each well of a 96-well plate contained a unique combination of concentrations of GS-6620 and the other DAA.
-
HCV Replicon Assay: The HCV replicon assay was performed as described above for each drug combination.
-
Data Modeling: The resulting data was analyzed using the MacSynergyII software, which generates a three-dimensional plot of the dose-response surface. The volume of synergy or antagonism is calculated from this plot.
Visualizations
HCV Replication Cycle and DAA Targets
The following diagram illustrates the hepatitis C virus replication cycle within a hepatocyte and highlights the targets of the different classes of direct-acting antivirals discussed in this guide.
Caption: HCV replication cycle and DAA targets.
Experimental Workflow for In-Vitro Combination Study
This diagram outlines the workflow for assessing the in-vitro combination activity of GS-6620 with other direct-acting antivirals.
Caption: In-vitro combination study workflow.
Conclusion
The in-vitro data strongly suggest that GS-6620, a potent NS5B nucleoside inhibitor, can act additively or synergistically with other classes of direct-acting antivirals against HCV. The synergistic interaction observed with the NS5A inhibitor daclatasvir is particularly noteworthy and suggests that co-administration could lead to enhanced viral suppression and potentially a higher barrier to resistance. These findings provide a solid rationale for the inclusion of potent nucleoside inhibitors like GS-6620 in future combination therapy strategies for HCV, although the pharmacokinetic challenges associated with GS-6620 would need to be addressed in any new drug development efforts. Further studies are warranted to explore the full potential of such combinations in different HCV genotypes and in the context of resistance-associated variants.
Unveiling the Potency of GS-6620 and Its Active Metabolite in the Fight Against HCV
A Comparative Analysis for Researchers and Drug Development Professionals
GS-6620, a novel C-nucleoside adenosine analog, has emerged as a potent inhibitor of the hepatitis C virus (HCV). As a phosphoramidate prodrug, its therapeutic efficacy is intrinsically linked to its metabolic conversion to the active triphosphate form, GS-441326. This guide provides a comprehensive comparison of the relative potency of GS-6620 and its active metabolite, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antiviral Potency
The antiviral activity of the prodrug GS-6620 and the inhibitory potential of its active metabolite GS-441326 have been evaluated through rigorous in vitro assays. The data underscores the potent pangenotypic activity of GS-6620 against various HCV genotypes and the direct enzymatic inhibition by GS-441326.
Table 1: In Vitro Potency of GS-6620 Against HCV Replicons
| HCV Genotype | EC50 (μM) |
| 1a | 0.18 |
| 1b | 0.048 - 0.12 |
| 2a | 0.25 - 0.28 |
| 3a | 0.21 |
| 4a | 0.05 |
| 5a | 0.68 |
| 6a | 0.13 |
EC50 (50% effective concentration) values represent the concentration of GS-6620 required to inhibit 50% of HCV replicon replication in cell-based assays.[1]
Table 2: Inhibition of HCV NS5B Polymerase by GS-441326
| HCV NS5B Genotype | IC50 (μM) | Ki/Km |
| 1b | 0.39 ± 0.14 | 0.23 |
| 2a | 1.3 ± 0.4 | 0.18 |
IC50 (50% inhibitory concentration) is the concentration of GS-441326 that inhibits 50% of the NS5B polymerase activity. Ki/Km represents the competitive inhibitory constant relative to the substrate concentration, indicating a high affinity of the inhibitor for the enzyme.[1]
The Metabolic Journey: From Prodrug to Active Inhibitor
GS-6620 is designed as a "double-prodrug" to enhance its oral bioavailability and ensure efficient delivery to hepatocytes, the primary site of HCV replication.[2] Once inside the body, it undergoes a multi-step enzymatic conversion to its pharmacologically active form, GS-441326. This active triphosphate metabolite then acts as a competitive inhibitor and a chain terminator of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][3]
Caption: Metabolic activation pathway of GS-6620.
Experimental Protocols
The determination of the potency of GS-6620 and its active metabolite relies on established in vitro assays. The following are detailed methodologies for the key experiments cited.
HCV Replicon Assay
This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.
Caption: Workflow for HCV replicon assay.
Methodology:
-
Cell Culture: Stably transfected human hepatoma cells containing an HCV replicon with a reporter gene (e.g., luciferase) are cultured in appropriate media.
-
Compound Application: The cells are treated with a serial dilution of GS-6620.
-
Incubation: The treated cells are incubated for a specific duration (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The luciferase signals are plotted against the compound concentrations, and the EC50 value is calculated using a dose-response curve fitting model.
NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the active metabolite, GS-441326, on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant HCV NS5B polymerase, a template RNA, ribonucleoside triphosphates (rNTPs, including a labeled one for detection), and a buffer system.
-
Inhibitor Addition: Varying concentrations of GS-441326 are added to the reaction mixture.
-
Initiation and Incubation: The polymerase reaction is initiated and incubated at a specific temperature for a set period to allow for RNA synthesis.
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. This can be achieved through methods such as filter binding assays with radiolabeled rNTPs or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition of RNA synthesis is calculated for each concentration of GS-441326. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki/Km is determined through kinetic studies by measuring the reaction rates at different substrate and inhibitor concentrations.[1]
Conclusion
The experimental data clearly demonstrates that while GS-6620 itself is a prodrug, its metabolic activation leads to the highly potent HCV NS5B polymerase inhibitor, GS-441326. The submicromolar EC50 values of GS-6620 against a wide range of HCV genotypes highlight its potential as a pangenotypic antiviral agent.[1] The low IC50 and Ki/Km values of GS-441326 confirm its strong and specific inhibition of the viral polymerase.[1] Despite its promising in vitro profile, the clinical utility of GS-6620 was ultimately hampered by pharmacokinetic and pharmacodynamic variability observed in human trials.[1][2][4] Nevertheless, the study of GS-6620 and its active metabolite provides valuable insights into the design and development of nucleotide analog prodrugs for antiviral therapy.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and pharmacokinetics of the anti-hepatitis C virus nucleotide prodrug GS-6620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural comparison of GS-6620 PM and other polymerase inhibitors
A deep dive into the structural and functional nuances of GS-6620 in comparison to other key polymerase inhibitors reveals a landscape of diverse molecular strategies aimed at halting viral replication. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, potency, and the experimental frameworks used to evaluate them.
At the heart of antiviral therapy lies the targeted disruption of viral replication, with the polymerase enzyme being a primary and highly conserved target. GS-6620, a C-nucleoside monophosphate prodrug, represents a significant advancement in the pursuit of potent and selective hepatitis C virus (HCV) polymerase inhibitors.[1][2] Its unique structural features, including a 1'-cyano and 2'-C-methyl substitution on the ribose ring, contribute to its enhanced selectivity for the viral NS5B polymerase over host polymerases.[1] This guide will compare the structural and functional characteristics of GS-6620 with other notable polymerase inhibitors, including Sofosbuvir, Remdesivir, and Favipiravir.
Structural and Mechanistic Comparison
Polymerase inhibitors can be broadly categorized into nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). The compounds discussed here are all NIs, acting as chain terminators or inducing lethal mutagenesis after being incorporated into the growing viral RNA chain.
GS-6620 (CMX157): A C-nucleoside analog of adenosine, GS-6620 is a prodrug that is metabolized to its active triphosphate form.[1][3] Its key structural features are the 1'-cyano and 2'-C-methyl groups on the ribose moiety. The C-nucleoside nature refers to the carbon-carbon bond between the ribose sugar and the nucleobase, which imparts greater stability against enzymatic degradation compared to the more common N-nucleosides. The active triphosphate metabolite acts as a competitive inhibitor of ATP incorporation and a chain terminator of viral RNA synthesis.[1] In the context of HIV research, a lipid conjugate of the active component of GS-6620, known as CMX157, was designed to enhance cellular uptake.[4][5]
Sofosbuvir: A phosphoramidate prodrug of a uridine nucleotide analog, Sofosbuvir is a cornerstone of modern HCV therapy. Upon intracellular metabolism to its active triphosphate form, it is incorporated by the HCV NS5B polymerase into the nascent RNA strand, leading to chain termination.
Remdesivir: An adenosine nucleotide analog prodrug, Remdesivir has a broad spectrum of antiviral activity. Its active triphosphate form acts as a potent inhibitor of various viral RNA-dependent RNA polymerases (RdRps).[6] Incorporation of the active metabolite into the viral RNA chain results in delayed chain termination.
Favipiravir: A purine nucleic acid analog, Favipiravir is a prodrug that is converted to its active ribofuranosyl-5'-triphosphate derivative. It is recognized as a substrate by viral RdRps and can either lead to chain termination or act as a mutagen, inducing errors in the viral genome.
The following diagram illustrates the general mechanism of action for nucleoside/nucleotide polymerase inhibitors.
Caption: General activation and inhibition pathway of nucleoside/nucleotide polymerase inhibitors.
Quantitative Performance Data
The efficacy of these inhibitors is quantified by their 50% effective concentration (EC50) in cell-based replicon assays and their 50% inhibitory concentration (IC50) in enzymatic assays.
| Inhibitor | Target Virus | EC50 (µM) | IC50 (µM) | Cell Line/Assay | Reference |
| GS-6620 | HCV Genotype 1b | 0.05 | 0.39 | HCV Replicon | [1] |
| HCV Genotype 2a | 0.68 | 1.3 | HCV Replicon | [1] | |
| HCV Genotypes 1-6 | 0.048 - 0.68 | - | HCV Replicon | [7] | |
| Sofosbuvir | HCV Genotype 1b | ~0.04 | ~0.1 | HCV Replicon | [8] |
| Remdesivir | SARS-CoV-2 | 0.77 | - | Vero E6 cells | [9] |
| Favipiravir | Influenza A (H1N1) | 1.5 | - | MDCK cells | [1] |
Experimental Protocols
The evaluation of polymerase inhibitors relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against the HCV NS5B RNA-dependent RNA polymerase.
Methodology:
-
Enzyme and Template Preparation: Purified, recombinant HCV NS5B protein and a suitable RNA template/primer, such as poly(A)/oligo(U), are prepared.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the NS5B enzyme, the RNA template/primer, reaction buffer (containing Tris-HCl, MgCl2, DTT, and KCl), and radiolabeled or fluorescently tagged nucleotides (e.g., [α-33P]UTP or fluorescein-UTP).
-
Compound Addition: The test compound is serially diluted and added to the reaction mixture. A vehicle control (e.g., DMSO) and a known inhibitor are included as controls.
-
Incubation: The reaction is initiated by the addition of the nucleotides and incubated at 30°C for a defined period (e.g., 1-2 hours).
-
Detection of RNA Synthesis: The amount of newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done by capturing the biotinylated RNA product on a streptavidin-coated plate and measuring the incorporated radioactivity using a scintillation counter. For fluorescently tagged nucleotides, the fluorescence intensity is measured.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of polymerase inhibition against the compound concentration and fitting the data to a dose-response curve.
The following diagram outlines the workflow for an HCV NS5B polymerase inhibition assay.
Caption: Workflow for determining the IC50 of a polymerase inhibitor.
HCV Replicon Assay
Objective: To measure the antiviral activity of a compound in a cell-based system that mimics HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound. A vehicle control and a positive control (a known HCV inhibitor) are included.
-
Incubation: The plates are incubated for 48-72 hours to allow for HCV replication and for the inhibitor to exert its effect.
-
Quantification of Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
RT-qPCR: Alternatively, total RNA is extracted from the cells, and the level of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the concentration at which a compound becomes toxic to the host cells, ensuring that the observed antiviral activity is not due to cell death.
Methodology:
-
Cell Seeding: The same cell line used in the replicon assay (e.g., Huh-7 cells) is seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same serial dilutions of the test compound as in the replicon assay.
-
Incubation: The plates are incubated for the same duration as the replicon assay.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The absorbance is read using a plate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration. The selectivity index (SI = CC50/EC50) is often calculated to represent the therapeutic window of the compound.
Conclusion
The structural diversity among nucleoside/nucleotide polymerase inhibitors like GS-6620, Sofosbuvir, Remdesivir, and Favipiravir underscores the varied approaches to targeting viral replication. GS-6620's unique C-nucleoside structure with dual substitutions on the ribose ring provides a compelling example of rational drug design aimed at enhancing potency and selectivity. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers working to develop the next generation of antiviral therapeutics. By understanding the intricate structure-activity relationships and employing standardized evaluation methods, the scientific community can continue to make significant strides in the fight against viral diseases.
References
- 1. Inhibition of Hepatitis C Virus Replication by GS-6620, a Potent C-Nucleoside Monophosphate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first C-nucleoside HCV polymerase inhibitor (GS-6620) with demonstrated antiviral response in HCV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. pmda.go.jp [pmda.go.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. An update review of emerging small-molecule therapeutic options for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
In vitro safety profile of GS-6620 PM versus other nucleoside analogs
While a specific nucleoside analog designated "GS-6620 PM" could not be identified in the scientific literature, this guide provides a comprehensive comparison of the in vitro safety profiles of several well-characterized nucleoside analogs. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the potential toxicities associated with this class of therapeutic agents.
This guide focuses on the in vitro safety profiles of four prominent nucleoside analogs: Zidovudine (AZT), Lamivudine (3TC), Sofosbuvir, and Remdesivir (and its active nucleoside metabolite, GS-441524). The comparison centers on key safety parameters including general cytotoxicity, mitochondrial toxicity, and other off-target effects, supported by experimental data from various cell-based assays.
Comparative Cytotoxicity
The 50% cytotoxic concentration (CC50) is a standard measure of a compound's toxicity to cells in vitro. A higher CC50 value indicates lower cytotoxicity. The following table summarizes the reported CC50 values for the selected nucleoside analogs across various human cell lines.
| Nucleoside Analog | Cell Line | CC50 (µM) |
| Zidovudine (AZT) | HepG2 (Hepatoma) | >100 (after 4 weeks)[1] |
| THLE2 (Normal Liver) | >2500 (after 4 weeks)[1] | |
| MT-2 (T-lymphoblastoid) | 0.53 ± 0.29[2] | |
| Human Hematopoietic Progenitors | Varies by lineage (e.g., erythroid IC50 ~0.023)[3] | |
| Lamivudine (3TC) | MT-4 (T-lymphoblastoid) | >100 |
| HepG2 (Hepatoma) | >100 | |
| Sofosbuvir | Huh-7.5 (Hepatoma) | >50,000[4] |
| HepG2 (Hepatoma) | >100[5] | |
| Remdesivir (GS-5734) | Variety of human cell lines | 1.7 to >20 (5-14 days exposure)[6] |
| Huh-7 (Hepatoma) | 2.1[7] | |
| Calu-3 (Lung Adenocarcinoma) | 72.8[7] | |
| GS-441524 | Variety of human cell lines | >100 (except MT-4: 69 ± 26)[8] |
| Human Hematopoietic Progenitors | 9.6 to 13.9 (11-14 days exposure)[8] |
Mitochondrial Toxicity
A primary safety concern for many nucleoside analogs is their potential to interfere with mitochondrial function, primarily through the inhibition of mitochondrial DNA polymerase gamma (Pol γ). This can lead to mitochondrial DNA (mtDNA) depletion, impaired oxidative phosphorylation, and increased oxidative stress.
Inhibition of Mitochondrial DNA Polymerase Gamma (Pol γ)
The inhibitory potential of the active triphosphate forms of these nucleoside analogs against Pol γ is a key determinant of their mitochondrial toxicity.
| Nucleoside Analog (Triphosphate form) | Inhibition Parameter | Value (µM) |
| Zidovudine-TP | Ki (competitive) | 1.8 ± 0.2[9] |
| Ki' (noncompetitive) | 6.8 ± 1.7[9] | |
| Lamivudine-TP | Ki | ~100 |
| Sofosbuvir-TP | IC50 | Poor inhibitor |
| Remdesivir-TP (GS-443902) | IC50 | Poor inhibitor (tested up to 50 µM)[10] |
Effects on Mitochondrial Function
Beyond direct Pol γ inhibition, nucleoside analogs can impact various aspects of mitochondrial health.
-
Zidovudine (AZT): Long-term exposure to AZT has been shown to downregulate mitochondrial deoxynucleoside kinases (TK2 and dGK), which are crucial for mtDNA synthesis.[6] This effect appears to be mediated by an increase in mitochondrial reactive oxygen species (ROS).[6] AZT can also inhibit autophagy in muscle cells, leading to the accumulation of dysfunctional mitochondria.[11]
-
Remdesivir: In vitro studies have demonstrated that Remdesivir has a low potential for mitochondrial toxicity. It did not cause a dose-dependent decrease in mtDNA synthesis in HepG2 cells and its active triphosphate form is a poor substrate for both mitochondrial DNA and RNA polymerases.[10]
Off-Target Effects and Other Mechanisms of Toxicity
-
Zidovudine (AZT): AZT can be incorporated into nuclear DNA, leading to DNA damage and the activation of DNA repair pathways, such as nucleotide excision repair (NER).[12] This can contribute to its cytotoxic effects, particularly in rapidly dividing cells.[1]
-
Sofosbuvir: Some studies suggest that Sofosbuvir may activate EGFR-dependent pathways in hepatoma cells, though the implications for liver-related pathology require further investigation.[13] It does not appear to significantly impair mitochondrial respiration.[13]
-
Remdesivir: An extensive in vitro profiling of Remdesivir demonstrated it to be a highly selective antiviral agent with a low potential for off-target toxicities.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the nucleoside analog for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the CC50 value.
-
b) Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity and cell membrane disruption.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Protocol Outline:
-
Culture cells in a 96-well plate and treat with the test compounds.
-
Collect the cell culture supernatant.
-
Add the LDH assay reaction mixture to the supernatant.
-
Incubate at room temperature, protected from light.
-
Add a stop solution.
-
Measure the absorbance at a wavelength of 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
-
Mitochondrial Toxicity Assays
a) Mitochondrial DNA (mtDNA) Content Quantification
This assay measures the relative amount of mtDNA compared to nuclear DNA (nDNA) to assess mtDNA depletion.
-
Principle: Quantitative real-time PCR (qPCR) is used to amplify specific regions of both mitochondrial and nuclear DNA. The relative abundance of mtDNA is determined by comparing the amplification levels of the two DNA types.
-
Protocol Outline:
-
Isolate total DNA from cells treated with the nucleoside analog.
-
Perform qPCR using specific primers for a mitochondrial gene (e.g., a region of the D-loop or a specific subunit of the respiratory chain) and a single-copy nuclear gene (e.g., B2M or RNase P).
-
Calculate the difference in cycle threshold (ΔCt) values between the nuclear and mitochondrial genes.
-
Determine the relative mtDNA content using the 2-ΔΔCt method, normalized to untreated control cells.
-
b) Mitochondrial Respiration Analysis (Seahorse XF Assay)
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive assessment of mitochondrial function.
-
Principle: The Seahorse XF Analyzer uses fluorescent sensors to measure the concentration of dissolved oxygen and the pH of the medium immediately surrounding the cells. By sequentially injecting pharmacological agents that modulate the electron transport chain, key parameters of mitochondrial respiration can be determined.
-
Protocol Outline:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Hydrate the sensor cartridge overnight.
-
Replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with mitochondrial stressors:
-
Oligomycin: ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Analyze the OCR data to determine basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Visualized Workflows and Pathways
Experimental Workflow for Assessing In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment.
Signaling Pathway of Nucleoside Analog-Induced Mitochondrial Toxicity
References
- 1. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac mitochondrial DNA polymerase-gamma is inhibited competitively and noncompetitively by phosphorylated zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Role of DNA Repair Pathways in Response to Zidovudine-induced DNA Damage in Immortalized Human Liver THLE2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GS-6620
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like GS-6620 is paramount for laboratory safety and environmental protection. GS-6620 is an antiviral nucleotide analogue prodrug developed for the treatment of Hepatitis C.[1] Due to its nature as an investigational drug, specific disposal guidelines from a manufacturer's Safety Data Sheet (SDS) are not publicly available. However, by adhering to established best practices for the disposal of antiviral and hazardous laboratory waste, a safe and compliant disposal process can be ensured.
Chemical and Physical Properties of GS-6620
A summary of the known chemical and physical properties of GS-6620 is presented below. This information is crucial for a comprehensive safety assessment in the laboratory.
| Property | Value |
| Molecular Formula | C₂₉H₃₇N₆O₉P |
| Molecular Weight | 644.6 g/mol |
| IUPAC Name | [(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][2][3][4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate |
| Synonyms | GS6620, GS 6620 |
| CAS Number | 1350735-70-4 |
(Data sourced from PubChem)[4]
Step-by-Step Disposal Protocol for GS-6620 Waste
The following protocol provides a detailed, step-by-step guide for the proper disposal of GS-6620 and materials contaminated with it. This is a general guideline and should always be supplemented by your institution's specific policies and local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling GS-6620 or its waste, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk. This includes:
-
Gloves: Use chemically resistant, disposable gloves (e.g., nitrile gloves).
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes.
Waste Segregation and Collection
Proper segregation of waste is critical to ensure it is handled and disposed of correctly.
-
Solid Waste:
-
Collect all solid materials contaminated with GS-6620 in a dedicated, clearly labeled hazardous waste container.
-
This includes, but is not limited to:
-
Unused or expired GS-6620 powder.
-
Contaminated weighing papers and disposable labware (e.g., pipette tips, tubes).
-
Contaminated PPE such as gloves and bench paper.
-
-
The container should be durable, leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Collect all solutions containing GS-6620 in a separate, leak-proof hazardous waste container.
-
Crucially, do not pour any liquid waste containing GS-6620 down the drain.
-
Avoid mixing GS-6620 waste with other solvent waste streams unless specifically permitted by your institution's chemical safety office.
-
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safe waste management.
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "GS-6620".
-
Any other information required by your institution and local regulations (e.g., accumulation start date, principal investigator's name).
-
-
Store waste containers in a designated and secure satellite accumulation area, away from general lab traffic and incompatible materials.
Decontamination of Glassware
Reusable glassware that has come into contact with GS-6620 requires thorough decontamination.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove any residual GS-6620.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial rinse, wash the glassware with a standard laboratory detergent and rinse thoroughly with water.
Final Disposal
The final disposal of GS-6620 waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your GS-6620 hazardous waste.
-
The primary recommended method for the disposal of pharmaceutical waste, including antiviral compounds, is incineration at a permitted hazardous waste facility.[5][6]
GS-6620 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to GS-6620.
Caption: Workflow for the safe disposal of GS-6620 waste materials.
References
- 1. GS-6620 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and Pharmacokinetics of the Anti-Hepatitis C Virus Nucleotide Prodrug GS-6620 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gs-6620 | C29H37N6O9P | CID 54759694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. rxdestroyer.com [rxdestroyer.com]
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